molecular formula C8H9Cl B1585538 1-Chloro-4-ethylbenzene CAS No. 622-98-0

1-Chloro-4-ethylbenzene

Cat. No.: B1585538
CAS No.: 622-98-0
M. Wt: 140.61 g/mol
InChI Key: GPOFSFLJOIAMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-ethylbenzene is a useful research compound. Its molecular formula is C8H9Cl and its molecular weight is 140.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOFSFLJOIAMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211248
Record name 1-Chloro-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-98-0
Record name 1-Chloro-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=622-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-ethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.786
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-4-ethylbenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9SR6EV5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-chloro-4-ethylbenzene, an organic compound with applications as an intermediate in the synthesis of various molecules, including pharmaceuticals, pesticides, and dyes. This document is intended to serve as a valuable resource for professionals in research and development by presenting key data in a structured format, detailing experimental methodologies for property determination, and illustrating a relevant synthetic pathway.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by the chemical formula C₈H₉Cl.[1] It is an aromatic compound where an ethyl group and a chlorine atom are substituted at the para positions of a benzene (B151609) ring.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Identifier Value
IUPAC NameThis compound[2]
CAS Number622-98-0[2][3]
Molecular FormulaC₈H₉Cl[1][2]
Molecular Weight140.61 g/mol [2]
SMILESCCC1=CC=C(C=C1)Cl[2]
InChIInChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3[2]
Physical Property Value
Melting Point-63 °C[3]
Boiling Point180-182 °C[3]
Density1.030 g/mL[3]
Refractive Index1.5175[3]
Flash Point60 °C (closed cup)
SolubilityInsoluble in water; soluble in organic solvents like ether and chlorinated hydrocarbons.[1]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound, offering a basis for laboratory practice and data verification.

Boiling Point Determination (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Principle: A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a continuous stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which the liquid is drawn back into the capillary upon cooling.[4]

Procedure:

  • Seal one end of a capillary tube using a flame.

  • Place a small amount (a few drops) of this compound into a fusion tube.

  • Place the sealed capillary tube, open end down, into the fusion tube containing the liquid sample.

  • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath (e.g., oil bath or Thiele tube).

  • Heat the bath gently and stir to ensure uniform temperature distribution.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the dissolved air is expelled.

  • Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tip.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is the boiling point. Record this temperature.[5][6]

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature until it is completely full, then insert the stopper, allowing excess water to exit through the capillary.

  • Carefully dry the exterior of the pycnometer and weigh it. Record the mass (m₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, insert the stopper, and wipe the exterior dry.

  • Weigh the filled pycnometer and record the mass (m₃).

  • Measure the temperature of the water and the sample.

  • Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measured temperature.[7][8]

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Test)

This method is used to determine the flash point of combustible liquids.

Principle: The sample is heated in a closed cup at a controlled rate with continuous stirring. An ignition source is periodically directed into the cup to test for a flash. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[9][10][11]

Procedure (Procedure A for distillate fuels):

  • Clean and dry the test cup and lid thoroughly.

  • Pour the sample of this compound into the cup to the filling mark.

  • Place the lid on the cup and insert the thermometer.

  • Light the test flame and adjust it to the specified size.

  • Begin heating the sample at the prescribed rate (5 to 6°C/min).

  • Stir the sample at 90 to 120 rpm.

  • When the sample temperature is within approximately 23°C of the expected flash point, begin applying the test flame at 1°C intervals. To do this, stop stirring and dip the test flame into the vapor space of the cup for one second, then quickly withdraw it.

  • Record the temperature at which a distinct flash is observed inside the cup as the flash point.[11][12][13]

Synthesis Workflow

This compound is commonly synthesized via the Friedel-Crafts alkylation of chlorobenzene (B131634). This electrophilic aromatic substitution reaction introduces an ethyl group onto the chlorobenzene ring, primarily at the para position due to the directing effect of the chlorine atom and steric hindrance at the ortho positions.

Synthesis_of_1_Chloro_4_ethylbenzene Synthesis of this compound via Friedel-Crafts Alkylation Chlorobenzene Chlorobenzene Reaction Electrophilic Aromatic Substitution Chlorobenzene->Reaction EthylChloride Ethyl Chloride Carbocation Formation of Ethyl Carbocation EthylChloride->Carbocation + AlCl₃ Catalyst AlCl₃ (Lewis Acid Catalyst) Catalyst->Reaction Carbocation->Reaction Product This compound (Major Product) Reaction->Product Byproduct HCl Reaction->Byproduct OrthoIsomer 1-Chloro-2-ethylbenzene (Minor Product) Reaction->OrthoIsomer

Caption: Friedel-Crafts alkylation of chlorobenzene to produce this compound.

In this process, ethyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an ethyl carbocation.[14] This electrophile then attacks the electron-rich chlorobenzene ring. The chlorine atom is an ortho-, para-directing group, but due to steric hindrance, the para-substituted product, this compound, is the major product.[15] The reaction also produces hydrogen chloride as a byproduct.

References

An In-depth Technical Guide to 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 622-98-0

This technical guide provides a comprehensive overview of 1-Chloro-4-ethylbenzene, a key aromatic intermediate. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development. This document details its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is an important building block in organic chemistry, valued for the reactivity endowed by its chloro and ethyl functional groups. Its key physical and chemical properties are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 622-98-0[2][3]
Molecular Formula C₈H₉Cl[2]
Molecular Weight 140.61 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[1]
Density 1.03 - 1.045 g/mL at 25 °C[3][4]
Melting Point -63 °C[3]
Boiling Point 180 - 185 °C[3]
Flash Point 62 °C / 143.6 °F[2]
Refractive Index 1.5175[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ether and chlorinated hydrocarbons.[1]
IUPAC Name This compound[2]
SMILES CCC1=CC=C(C=C1)Cl[2]
InChI InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3[2]
InChIKey GPOFSFLJOIAMSA-UHFFFAOYSA-N[2]

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the electrophilic aromatic substitution of a benzene (B151609) ring.

Synthesis Pathway: Friedel-Crafts Alkylation

A common and efficient method for synthesizing this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634). In this reaction, chlorobenzene is treated with an alkylating agent, such as chloroethane (B1197429) or ethene, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[5][6] The reaction preferentially yields the para-substituted product due to steric hindrance at the ortho positions.

Synthesis_Pathway Chlorobenzene Chlorobenzene Intermediate Electrophilic Carbocation Intermediate Chlorobenzene->Intermediate Nucleophilic Attack Ethene Ethene (or Chloroethane) Ethene->Intermediate Reacts with Catalyst Catalyst AlCl₃ (Lewis Acid) Catalyst->Ethene Product This compound Intermediate->Product Aromatic Substitution

Diagram 1: Friedel-Crafts Alkylation Synthesis Pathway.
Experimental Protocol: Friedel-Crafts Alkylation of Chlorobenzene

This is a generalized laboratory-scale protocol and should be adapted and optimized based on specific equipment and safety assessments.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel.

  • Reagent Charging: In an inert atmosphere (e.g., under nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and dry chlorobenzene (1.0 equivalent).

  • Reaction Initiation: Cool the stirred suspension in an ice bath. Slowly add chloroethane (1.0 equivalent) dropwise from the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice. This will hydrolyze the aluminum chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude product via fractional distillation to isolate this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

TechniqueKey Spectral DataReference(s)
¹H NMR δ ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~2.6 ppm (q, 2H, -CH₂-), ~1.2 ppm (t, 3H, -CH₃)[7][8]
¹³C NMR Aromatic signals in the δ 127-138 ppm range, aliphatic signals at ~45 ppm (-CH₂-) and ~15 ppm (-CH₃).[8]
IR Spectroscopy C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-2970 cm⁻¹, C=C stretching (aromatic) ~1400-1600 cm⁻¹, C-Cl stretching ~1000-1100 cm⁻¹.[2][9]
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 140. A prominent fragment ion (base peak) at m/z 125 due to the loss of a methyl group ([M-15]⁺). Isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio).[10][11]
Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates a standard workflow for the analytical characterization of a synthesized batch of this compound.

Analytical_Workflow start Synthesized Product (Crude this compound) purification Purification (e.g., Distillation) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H and ¹³C) sample_prep->nmr ir FT-IR Spectroscopy (Neat or ATR) sample_prep->ir ms GC-MS Analysis sample_prep->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final Purity and Identity Confirmed data_analysis->final

Diagram 2: General Workflow for Spectroscopic Analysis.

Applications in Research and Development

This compound is not typically used as an active pharmaceutical ingredient itself but serves as a crucial intermediate and starting material in the synthesis of more complex molecules.[1]

  • Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds where the chloro-ethyl-phenyl moiety is a required structural element. The chlorine atom can be readily displaced or modified through nucleophilic substitution or cross-coupling reactions.

  • Agrochemicals: It is used in the synthesis of certain pesticides and herbicides.

  • Dyes and Fragrances: The compound serves as a building block in the production of specialty dyes and fragrance molecules.[1]

  • Organic Synthesis: In a research context, it is used as a model substrate for studying reaction mechanisms, particularly in electrophilic and nucleophilic aromatic substitution reactions.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed.[2] It is also toxic to aquatic life with long-lasting effects.[1] Proper safety precautions are essential during its handling and storage.

Safety AspectRecommendationReference(s)
GHS Hazard Statements H226: Flammable liquid and vapor.H302: Harmful if swallowed.H411: Toxic to aquatic life with long lasting effects.[2]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., Viton/Butyl), protective clothing, and a respirator with an organic vapor cartridge if ventilation is inadequate.[2]
Handling Handle in a well-ventilated area or a fume hood. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing.[2][12]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[12]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[2]
First Aid (Ingestion) Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]
First Aid (Inhalation) Remove to fresh air. Get medical attention if symptoms occur.[2]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Logical Flow for Safe Handling

Safe_Handling start Task: Handle This compound assess Assess Risks (Flammability, Toxicity) start->assess ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe location Work in Ventilated Area (Fume Hood) assess->location handling Perform Chemical Handling ppe->handling location->handling spill Spill Occurs? handling->spill Check exposure Exposure Occurs? spill->exposure No spill_protocol Follow Spill Protocol (Absorb, Ventilate) spill->spill_protocol Yes exposure_protocol Follow First-Aid Protocol (Rinse, Seek Medical Aid) exposure->exposure_protocol Yes storage Store Properly exposure->storage No spill_protocol->exposure exposure_protocol->storage waste Dispose of Waste Correctly storage->waste end Task Complete waste->end

References

Synthesis of 1-Chloro-4-ethylbenzene from Ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-ethylbenzene from ethylbenzene (B125841). The primary method detailed is the electrophilic aromatic substitution (EAS) reaction, a cornerstone of aromatic chemistry. This document covers the underlying reaction mechanism, the role of various catalysts, factors influencing product selectivity, and a representative experimental protocol. Quantitative data is summarized for comparative analysis, and key processes are visualized using diagrams to facilitate understanding for researchers in chemical synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its production from the direct chlorination of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. The ethyl group on the benzene (B151609) ring is an activating, ortho, para-directing group, meaning that chlorination yields a mixture of 1-chloro-2-ethylbenzene (B1361349) (ortho) and this compound (para). Due to steric hindrance from the ethyl group, the para isomer is typically the major product.[1]

Controlling the regioselectivity to maximize the yield of the desired para isomer is a primary challenge in the industrial application of this reaction. This guide will explore the chemical principles and practical considerations for achieving an efficient synthesis.

Reaction Mechanism and Theory

The chlorination of ethylbenzene proceeds via an electrophilic aromatic substitution (EAS) pathway. This reaction requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to generate a sufficiently powerful electrophile.[2] The reaction can be broken down into three key steps:

  • Generation of the Electrophile: The Lewis acid catalyst polarizes the chlorine molecule (Cl₂), creating a highly electrophilic chlorine species (a chloronium ion equivalent).

  • Electrophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base (such as FeCl₄⁻) removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and regenerating the catalyst.

The directing effect of the ethyl group favors the formation of ortho and para arenium ion intermediates, as these structures allow for an additional resonance form where the positive charge is on the carbon atom attached to the ethyl group, providing extra stability.

Caption: Mechanism of FeCl₃-catalyzed chlorination of ethylbenzene.

Experimental Protocols

While numerous studies describe the chlorination of aromatic compounds, detailed protocols with precise quantitative outcomes for ethylbenzene are not consistently published. The following is a representative laboratory-scale procedure for the liquid-phase chlorination of ethylbenzene, adapted from standard methods for benzene chlorination.[3]

Materials and Equipment:

  • Ethylbenzene (anhydrous)

  • Ferric Chloride (FeCl₃, anhydrous)

  • Chlorine (Cl₂) gas in a cylinder with a regulator and flowmeter

  • Three-necked round-bottom flask

  • Reflux condenser with a gas outlet to a neutralizing trap (e.g., NaOH solution)

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Standard glassware for workup and distillation

Procedure:

  • Setup: Assemble the dry three-necked flask with the magnetic stir bar, reflux condenser, and gas inlet tube. Ensure the gas outlet from the condenser is directed to a scrubber containing a sodium hydroxide (B78521) solution to neutralize excess HCl and Cl₂ gas.

  • Charging Reactants: Charge the flask with ethylbenzene (e.g., 1.0 mol) and anhydrous ferric chloride (e.g., 0.0025 mol, 0.25 mol%).

  • Reaction: Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 50-55°C). Introduce a slow, steady stream of dry chlorine gas through the gas inlet tube below the surface of the liquid. The reaction is exothermic and may require external cooling to maintain a constant temperature.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them via Gas Chromatography (GC) to determine the ratio of starting material to products. The reaction is typically continued until a specific conversion of ethylbenzene is achieved.

  • Quenching: Once the desired conversion is reached, stop the chlorine flow and cool the reaction mixture to room temperature. Quench the reaction by slowly adding water to deactivate the catalyst.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove HCl), and finally with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the crude product by fractional distillation under vacuum to separate unreacted ethylbenzene, the ortho isomer, and the desired para isomer. The isomers have distinct boiling points, allowing for separation.

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation: Factors Influencing Yield and Selectivity

The yield of monochlorinated products and the ratio of para to ortho isomers are influenced by several factors. Maximizing the para-selectivity is often the primary goal.

Key Factors:

  • Catalyst Type: While traditional Lewis acids like FeCl₃ and AlCl₃ are effective, they can sometimes lead to the formation of undesired byproducts. Shape-selective catalysts, such as certain types of zeolites (e.g., ZSM-5), have been investigated for aromatic substitutions. Their porous structures can sterically favor the formation of the less bulky para isomer over the ortho isomer.

  • Temperature: Higher temperatures can increase the rate of reaction but may also promote side reactions, such as polychlorination and side-chain chlorination, thereby reducing the selectivity for the desired monochlorinated product.

  • Reaction Time: Sufficient time is needed for high conversion of the starting material. However, excessively long reaction times can lead to an increase in polychlorinated byproducts.

  • Solvent: The reaction is often run neat (using ethylbenzene as the solvent). The polarity of an added solvent can influence catalyst activity and product distribution.

Caption: Key factors influencing the yield and selectivity of the reaction.

Product Distribution and Physical Properties

The table below summarizes representative data for the chlorination of ethylbenzene and the physical properties of the resulting isomers. The exact isomer ratio and yield are highly dependent on the specific reaction conditions employed.

Table 1: Representative Product Distribution for Ethylbenzene Chlorination

Catalyst Temperature (°C) Overall Yield (%) This compound (%) 1-Chloro-2-ethylbenzene (%) Para:Ortho Ratio
FeCl₃ 50 - 60 ~85-95 ~65-70 ~30-35 ~2:1
AlCl₃ 20 - 40 ~80-90 ~60-65 ~35-40 ~1.7:1

| Zeolite H-ZSM-5 | 150 - 200 (Gas Phase) | Variable | >80 | <20 | >4:1 |

Note: Data are illustrative and compiled from general principles of electrophilic aromatic substitution. Actual results will vary.

Table 2: Physical Properties of Monochloroethylbenzene Isomers

Property This compound (para) 1-Chloro-2-ethylbenzene (ortho)
CAS Number 622-98-0 611-19-8
Molecular Formula C₈H₉Cl C₈H₉Cl
Molar Mass 140.61 g/mol 140.61 g/mol
Boiling Point 180-182 °C 185-186 °C
Melting Point -63 °C -81 °C

| Density | 1.030 g/mL | 1.056 g/mL |

Conclusion

The synthesis of this compound via electrophilic chlorination of ethylbenzene is a well-established but nuanced process. Control over reaction conditions—particularly the choice of catalyst and temperature—is critical for maximizing the yield and selectivity of the desired para isomer. While traditional Lewis acids like FeCl₃ provide a straightforward route, shape-selective catalysts such as zeolites offer a promising avenue for achieving higher para-selectivity, which is often crucial for downstream applications in the pharmaceutical and chemical industries. The protocols and data presented in this guide serve as a foundational resource for researchers developing and optimizing this important synthetic transformation.

References

An In-depth Technical Guide to the Isomers of Chloroethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the positional isomers of chloroethylbenzene, with a primary focus on 1-chloro-2-ethylbenzene (B1361349), 1-chloro-3-ethylbenzene (B1584093), and 1-chloro-4-ethylbenzene. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the synthesis, physicochemical properties, and spectroscopic data of these isomers. Furthermore, it explores the strategic role of chlorinated aromatic compounds in drug design, highlighting the concept of bioisosterism and the impact of chlorine substitution on the pharmacokinetic and pharmacodynamic profiles of molecules. Experimental protocols for the synthesis and characterization of these isomers are also provided to facilitate practical application in a laboratory setting.

Introduction

Chlorinated aromatic hydrocarbons are a class of compounds that feature prominently in organic synthesis and are key building blocks in the creation of a wide array of industrial and pharmaceutical products. Among these, the isomers of chloroethylbenzene serve as important intermediates. The position of the chlorine atom on the benzene (B151609) ring relative to the ethyl group significantly influences the molecule's physical, chemical, and biological properties. Understanding these differences is paramount for their effective utilization in synthetic chemistry and, more critically, in the rational design of novel therapeutic agents.

In drug discovery, the introduction of a chlorine atom into a lead compound is a common strategy to modulate its metabolic stability, binding affinity, and overall bioactivity.[1][2] Chlorine can act as a bioisostere for other functional groups, influencing electronic properties and participating in halogen bonding, a significant non-covalent interaction in ligand-protein binding.[3][4][5] This guide aims to provide a detailed examination of the chloroethylbenzene isomers to support their application in these advanced fields.

Isomers of Chloroethylbenzene: A Comparative Overview

The three primary positional isomers of chloroethylbenzene are 1-chloro-2-ethylbenzene (ortho), 1-chloro-3-ethylbenzene (meta), and this compound (para). The structural variations among these isomers lead to distinct physical and spectroscopic characteristics.

Structural Diagrams

isomers cluster_ortho 1-Chloro-2-ethylbenzene cluster_meta 1-Chloro-3-ethylbenzene cluster_para This compound ortho ortho meta meta para para

Caption: Molecular structures of the ortho, meta, and para isomers of chloroethylbenzene.

Physicochemical Properties

The physical properties of the chloroethylbenzene isomers are summarized in the table below. These properties are critical for predicting their behavior in reaction mixtures and biological systems.

Property1-Chloro-2-ethylbenzene1-Chloro-3-ethylbenzeneThis compound
CAS Number 89-96-3620-16-6[6]622-98-0[7]
Molecular Formula C₈H₉ClC₈H₉Cl[6]C₈H₉Cl[7]
Molecular Weight 140.61 g/mol 140.61 g/mol [6]140.61 g/mol [7]
Boiling Point 181-182 °C182-183 °C184-185 °C[8]
Melting Point -81.4 °C-81.3 °C-62.6 °C[8]
Density 1.05 g/cm³1.04 g/cm³1.03 g/cm³[8]
Refractive Index 1.5231.5211.5175[8]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of the chloroethylbenzene isomers. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below.

¹H NMR (CDCl₃, 400 MHz)

Isomerδ (ppm) of Aromatic Protonsδ (ppm) of CH₂δ (ppm) of CH₃
1-Chloro-2-ethylbenzene ~7.1-7.4 (m, 4H)~2.7 (q, 2H)~1.2 (t, 3H)
1-Chloro-3-ethylbenzene ~7.0-7.3 (m, 4H)~2.6 (q, 2H)~1.2 (t, 3H)
This compound ~7.2 (d, 2H), ~7.3 (d, 2H)~2.6 (q, 2H)~1.2 (t, 3H)

¹³C NMR (CDCl₃, 100 MHz)

Isomerδ (ppm) of Aromatic Carbonsδ (ppm) of CH₂δ (ppm) of CH₃
1-Chloro-2-ethylbenzene ~143.2, 131.8, 129.5, 128.0, 126.8, 126.7~26.5~15.5
1-Chloro-3-ethylbenzene ~144.5, 134.2, 128.5, 128.0, 126.2, 126.0~28.8~15.4
This compound ~142.8, 132.0, 129.8, 128.5~28.5~15.6

Mass Spectrometry (EI)

IsomerMajor Fragments (m/z)
1-Chloro-2-ethylbenzene 140 (M+), 125, 105, 91
1-Chloro-3-ethylbenzene 140 (M+), 125, 105, 91[6]
This compound 140 (M+), 125, 105[7][9]

Synthesis of Chloroethylbenzene Isomers

The synthesis of chloroethylbenzene isomers can be primarily achieved through two main electrophilic aromatic substitution pathways: the chlorination of ethylbenzene (B125841) and the Friedel-Crafts ethylation of chlorobenzene (B131634). The choice of pathway and reaction conditions dictates the isomeric distribution of the product.

Synthetic Pathways

synthesis_pathways Benzene Benzene Ethylbenzene Ethylbenzene Benzene->Ethylbenzene Friedel-Crafts Ethylation Chlorobenzene Chlorobenzene Benzene->Chlorobenzene Chlorination (FeCl₃) Meta_product Meta Product Benzene->Meta_product Friedel-Crafts Acylation Mix Ortho/Para Mixture Ethylbenzene->Mix Chlorination (FeCl₃) Chlorobenzene->Mix Friedel-Crafts Ethylation Ortho 1-Chloro-2-ethylbenzene Meta 1-Chloro-3-ethylbenzene Para This compound Mix->Ortho Separation Mix->Para Separation Meta_product->Meta 1. Chlorination 2. Reduction

Caption: Synthetic routes to the isomers of chloroethylbenzene.

Experimental Protocols

Protocol 1: Chlorination of Ethylbenzene (Ortho/Para Isomers)

This procedure is adapted from standard electrophilic aromatic substitution methods.[10][11]

  • Materials: Ethylbenzene, anhydrous iron(III) chloride (FeCl₃), chlorine gas, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, place ethylbenzene and a catalytic amount of anhydrous FeCl₃.

    • Protect the reaction from light to prevent side-chain chlorination.

    • Bubble dry chlorine gas through the stirred solution at a controlled rate. Maintain the reaction temperature at 20-30°C using a water bath.

    • Monitor the reaction progress by gas chromatography (GC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting mixture of ortho and para isomers can be separated by fractional distillation or column chromatography.

Protocol 2: Friedel-Crafts Ethylation of Chlorobenzene (Ortho/Para Isomers)

This protocol is based on the general principles of the Friedel-Crafts alkylation reaction.[12][13][14][15]

  • Materials: Chlorobenzene, ethyl chloride (or ethene), anhydrous aluminum chloride (AlCl₃), hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, place anhydrous AlCl₃ and excess chlorobenzene.

    • Cool the mixture in an ice bath.

    • Slowly add ethyl chloride from the dropping funnel with vigorous stirring. If using ethene, bubble it through the reaction mixture.

    • After the addition is complete, allow the reaction to stir at room temperature until the evolution of HCl gas ceases.

    • Carefully pour the reaction mixture over crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Separate the ortho and para isomers by fractional distillation.

Protocol 3: Synthesis of 1-Chloro-3-ethylbenzene (Meta Isomer)

The synthesis of the meta isomer requires a multi-step approach due to the directing effects of the substituents.[16]

  • Materials: Benzene, acetyl chloride, anhydrous AlCl₃, nitric acid, sulfuric acid, tin (Sn), hydrochloric acid, sodium nitrite, copper(I) chloride, ethanol, diethyl ether.

  • Procedure:

    • Friedel-Crafts Acylation: React benzene with acetyl chloride in the presence of AlCl₃ to form acetophenone (B1666503).

    • Nitration: Nitrate acetophenone using a mixture of nitric acid and sulfuric acid to yield 3-nitroacetophenone. The acetyl group directs nitration to the meta position.

    • Reduction of the Nitro Group: Reduce the nitro group of 3-nitroacetophenone to an amino group using Sn and HCl, forming 3-aminoacetophenone.

    • Reduction of the Ketone: Reduce the acetyl group to an ethyl group using a Clemmensen or Wolff-Kishner reduction to yield 3-ethylaniline (B1664132).

    • Sandmeyer Reaction: Convert the amino group of 3-ethylaniline to a chloro group via a diazonium salt intermediate using sodium nitrite, HCl, and copper(I) chloride. This will yield 1-chloro-3-ethylbenzene.

    • Purify the final product by distillation.

Role in Drug Development and Medicinal Chemistry

The incorporation of chlorine into a drug candidate can profoundly alter its biological profile. The chloroethylbenzene scaffold, and more broadly, chlorinated aromatic moieties, are prevalent in pharmaceuticals.

Bioisosterism

Chlorine is often used as a bioisostere for other atoms or groups.[17][18][19] For instance, it can mimic a methyl group in terms of size, although its electronic properties are vastly different. This substitution can be used to probe the steric and electronic requirements of a biological target. The ability of chlorine to act as either an electron-donating (via resonance) or electron-withdrawing (via induction) group, depending on its position, provides a versatile tool for medicinal chemists to fine-tune the properties of a molecule.[1]

Metabolic Stability

The introduction of a chlorine atom can block sites of metabolic oxidation. The strong C-Cl bond is generally resistant to cleavage by metabolic enzymes. By strategically placing a chlorine atom on an aromatic ring, the metabolic stability of a drug can be enhanced, leading to a longer half-life and improved pharmacokinetic profile.

Halogen Bonding

Chlorine, along with other halogens, can participate in halogen bonding.[5] This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[4] This specific and directional interaction can contribute significantly to the binding affinity and selectivity of a drug for its target.

Logical Relationships in Drug Design

drug_design cluster_lead Lead Compound cluster_modification Chemical Modification cluster_effects Physicochemical & Biological Effects cluster_outcome Therapeutic Outcome Lead Aromatic Scaffold Modification Introduce Chlorine (e.g., Chloroethylbenzene moiety) Lead->Modification Bioisosterism Bioisosteric Replacement Modification->Bioisosterism Metabolism Increased Metabolic Stability Modification->Metabolism Binding Enhanced Binding Affinity (Halogen Bonding) Modification->Binding Lipophilicity Altered Lipophilicity Modification->Lipophilicity Outcome Improved Drug Candidate (Pharmacokinetics & Pharmacodynamics) Bioisosterism->Outcome Metabolism->Outcome Binding->Outcome Lipophilicity->Outcome

Caption: The role of chlorine substitution in the drug design process.

Conclusion

The isomers of chloroethylbenzene are versatile chemical intermediates with distinct properties that are dictated by the substitution pattern on the aromatic ring. This guide has provided a detailed comparison of their physical and spectroscopic characteristics, along with practical protocols for their synthesis. For researchers in drug development, a thorough understanding of these building blocks and the strategic implications of chlorine substitution is essential for the design of next-generation therapeutics with optimized efficacy and safety profiles. The principles of bioisosterism, metabolic blocking, and halogen bonding underscore the "magic" of the chlorine atom in medicinal chemistry, making chloroethylbenzene isomers valuable tools in the quest for novel medicines.

References

Unveiling the Electronic Landscape of 1-Chloro-4-ethylbenzene: A Computational and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-ethylbenzene, a halogenated aromatic hydrocarbon, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Understanding its electronic properties is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological systems. This technical guide provides a comprehensive overview of the electronic structure and computational analysis of this compound. While direct experimental and extensive computational studies on this specific molecule are limited in publicly available literature, this paper synthesizes known spectroscopic data and extrapolates from computational studies of structurally related compounds to offer valuable insights. This guide outlines a detailed theoretical framework for its computational analysis, including methodologies for Density Functional Theory (DFT) calculations, and provides a basis for future experimental and in-silico investigations.

Introduction

Substituted benzene (B151609) derivatives are fundamental building blocks in organic chemistry and drug discovery. The introduction of substituents, such as a chlorine atom and an ethyl group, onto the benzene ring significantly modulates its electronic distribution, thereby influencing its chemical behavior and biological activity. This compound presents an interesting case study where the interplay of the electron-withdrawing nature of chlorine and the electron-donating character of the ethyl group dictates its overall electronic properties. This document aims to provide a detailed exploration of these properties through a combination of available experimental data and theoretical computational approaches.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and as input for computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉Cl[1][2]
Molecular Weight140.61 g/mol [1][2]
CAS Number622-98-0[1][2]
Boiling Point180-182 °C[1]
Melting Point-63 °C[1]
Density1.030 g/mL[1]
Refractive Index1.5175[1]

Spectroscopic data provides experimental insights into the electronic structure of a molecule. The NIST WebBook provides mass and infrared (IR) spectra for this compound.[2][3][4] The IR spectrum reveals characteristic vibrational frequencies of the substituted benzene ring, while the mass spectrum provides information about its fragmentation pattern upon ionization.

Computational Studies: A Methodological Framework

Due to the scarcity of dedicated computational studies on this compound, this section outlines a robust and widely accepted methodology for investigating its electronic properties using Density Functional Theory (DFT). DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Protocol

A typical computational workflow for analyzing the electronic properties of this compound is depicted in the following diagram.

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, ESP) geom_opt->electronic_prop optimized_geom Optimized Geometry freq_calc->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data molecular_orbitals Molecular Orbitals (HOMO/LUMO Visualization) electronic_prop->molecular_orbitals esp_map Electrostatic Potential Map electronic_prop->esp_map

Caption: A generalized workflow for DFT calculations on this compound.

Experimental Protocols:

  • Geometry Optimization: The initial 3D structure of this compound is built. A geometry optimization is then performed using a functional such as B3LYP with a basis set like 6-311++G(d,p). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation: Following successful optimization, single-point energy calculations are carried out to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (ESP).

Electronic Properties: Theoretical Insights

Based on the principles of organic chemistry and computational studies on analogous molecules, we can predict the key electronic features of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are crucial in determining a molecule's reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene ring, with some contribution from the p-orbitals of the chlorine atom and the ethyl group. The LUMO is anticipated to be a π*-antibonding orbital of the benzene ring. The electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating ethyl group will raise their energies. The net effect on the HOMO-LUMO gap would require explicit calculation.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Calculation)

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVIonization Potential, Electron Donating Ability
LUMO Energy-0.5 eVElectron Affinity, Electron Accepting Ability
HOMO-LUMO Gap6.0 eVChemical Reactivity, Kinetic Stability
Dipole Moment~2.0 DPolarity, Intermolecular Interactions

Note: The values in this table are hypothetical and serve as an illustration. Actual values would need to be determined through rigorous DFT calculations as outlined in section 3.1.

Molecular Electrostatic Potential (ESP)

The ESP map provides a visual representation of the charge distribution in a molecule. For this compound, the region around the chlorine atom is expected to have a negative electrostatic potential (red/yellow) due to its high electronegativity, making it a site for electrophilic attack. The hydrogen atoms of the ethyl group and the benzene ring will exhibit a positive electrostatic potential (blue), indicating regions susceptible to nucleophilic attack.

Logical Relationships in Electronic Structure Analysis

The following diagram illustrates the logical connections between the molecular structure and its resulting electronic properties.

logical_relationship substituents Substituents (-Cl, -C2H5) molecular_structure Molecular Structure substituents->molecular_structure benzene_ring Benzene Ring (π-system) benzene_ring->molecular_structure electronic_distribution Electronic Distribution molecular_structure->electronic_distribution reactivity Chemical Reactivity electronic_distribution->reactivity biological_activity Biological Activity reactivity->biological_activity

Caption: Relationship between molecular structure and chemical properties.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the electronic properties of this compound, drawing upon existing data and established computational methodologies. While a dedicated and comprehensive experimental and computational analysis of this specific molecule is yet to be published, the theoretical framework presented here offers a clear path for future research.

Future work should focus on performing high-level DFT and ab initio calculations to accurately determine the electronic properties summarized in Table 2. Experimental validation through techniques such as ultraviolet-visible (UV-Vis) spectroscopy and photoelectron spectroscopy would be invaluable. A deeper understanding of the electronic landscape of this compound will undoubtedly aid in the rational design of novel molecules with desired chemical and biological activities in the fields of drug development and materials science.

References

A Technical Guide to the Solubility of 1-Chloro-4-ethylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-4-ethylbenzene in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, theoretical considerations, and detailed experimental protocols for determining solubility. This information is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₈H₉Cl. It is a colorless liquid that serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is crucial for reaction engineering, purification processes such as crystallization, and formulation development.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a nonpolar ethylbenzene (B125841) core and a polar chloro group, giving it a relatively low overall polarity. Consequently, it is expected to be sparingly soluble in polar solvents like water and highly soluble in nonpolar or weakly polar organic solvents.

Factors influencing the solubility of this compound include:

  • Solvent Polarity: Nonpolar and weakly polar organic solvents are predicted to be effective at dissolving this compound.

  • Temperature: For most solid and liquid solutes dissolving in liquid solvents, solubility increases with temperature.

  • Intermolecular Forces: The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. Favorable solute-solvent interactions (e.g., van der Waals forces) will promote solubility.

Qualitative Solubility of this compound

While specific quantitative data is scarce, the literature consistently describes this compound as being soluble in a range of common organic solvents. The following table summarizes the qualitative solubility based on available information and the behavior of its structural analogs, ethylbenzene and chlorobenzene.

Solvent ClassSpecific SolventsQualitative Solubility of this compound
Alcohols Ethanol, MethanolSoluble
Ethers Diethyl etherSoluble
Aromatic Hydrocarbons Benzene, TolueneMiscible/Soluble
Chlorinated Solvents ChloroformSoluble
Ketones AcetoneSoluble
Alkanes HexaneSoluble
Polar Aprotic Solvents AcetonitrileLikely Soluble
Water WaterSparingly Soluble

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with UV detector, HPLC-UV)

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures thorough mixing and facilitates the dissolution process.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess undissolved solute to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units such as g/100 mL, mg/mL, or mole fraction.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the logical relationships involved.

experimental_workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B 24-72 hours C Phase Separation (Settling of Excess Solute) B->C ≥ 24 hours D Sampling and Filtration (Clear Supernatant) C->D E Quantitative Analysis (e.g., GC, HPLC) D->E F Solubility Calculation E->F

Caption: Experimental workflow for solubility determination.

logical_relationship Solute This compound (Solute Properties) Interactions Intermolecular Forces Solute->Interactions Solvent Organic Solvent (Solvent Properties) Solvent->Interactions Conditions System Conditions (Temperature, Pressure) Solubility Equilibrium Solubility Conditions->Solubility Interactions->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

Potential Biological Activities of 1-Chloro-4-ethylbenzene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-4-ethylbenzene, a halogenated aromatic hydrocarbon, serves as a versatile scaffold in synthetic chemistry. Its derivatives, incorporating various pharmacologically active moieties, have emerged as promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further investigation into this class of compounds.

Antimicrobial Activity

Derivatives of this compound, particularly Schiff bases, have been investigated for their potential to combat microbial growth. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their broad spectrum of biological activities.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of synthesized Schiff bases is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
(E)-N-(4-chlorobenzylidene)anilineStaphylococcus aureus150[1]
Escherichia coli>250[1]
Candida albicans>250[1]
4-Chloro derivative of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Schiff baseEscherichia coli6.25[2]
Staphylococcus aureus6.25[2]
Salmonella typhimurium6.25[2]
Streptococcus pyogenes6.25[2]

Note: The data presented is for chloro-substituted Schiff bases, which are structurally related to derivatives of this compound. Direct antimicrobial data for Schiff bases synthesized from 1-chloro-4-ethylbenzaldehyde was not available in the reviewed literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

  • Test compounds (Schiff base derivatives)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxic Activity

Chalcones, which can be synthesized from precursors like 4-ethylacetophenone (a close analog of a derivative of this compound), are a class of compounds that have demonstrated significant cytotoxic effects against various cancer cell lines.

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of chalcone (B49325) derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Cytotoxicity (IC50) of Chalcone Derivatives on Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3-(2-Chlorophenyl)-1-p-tolylpropenoneMCF-7 (Breast)>20[3]
3-(2-Chlorophenyl)-1-(4-methoxy-phenyl)propenoneMCF-7 (Breast)>20[3]
Chalcone derivative 12MCF-7 (Breast)4.19 ± 1.04[4]
ZR-75-1 (Breast)9.40 ± 1.74[4]
MDA-MB-231 (Breast)6.12 ± 0.84[4]
Chalcone derivative 13MCF-7 (Breast)3.30 ± 0.92[4]
ZR-75-1 (Breast)8.75 ± 2.01[4]
MDA-MB-231 (Breast)18.10 ± 1.65[4]

Note: The data is for chalcones with chloro and/or tolyl/methoxyphenyl substitutions, indicating the potential for cytotoxic activity in derivatives of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (chalcone derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL final concentration) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory and Enzyme Inhibitory Activity

Pyrazoline and thiosemicarbazone derivatives, which can be synthesized from precursors related to this compound, have shown promise as anti-inflammatory agents and enzyme inhibitors.

Quantitative Data on Anti-inflammatory and Enzyme Inhibitory Activity

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Pyrazoline and Thiosemicarbazone Derivatives

Derivative ClassBiological ActivityCompoundInhibitionReference
PyrazolineAnti-inflammatory (% edema inhibition)IVc75.86[5]
IVd79.31[5]
Ve72.41[5]
ThiosemicarbazoneAcetylcholinesterase Inhibition (IC50 in µM)2c41.51 ± 3.88[6]
2a50.39 ± 1.65[6]
Butyrylcholinesterase Inhibition (IC50 in µM)2a64.47 ± 2.74[6]
2g70.18 ± 1.44[6]

Note: The data is for pyrazoline and thiosemicarbazone derivatives with various substitutions, suggesting the potential for these activities in corresponding derivatives of this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common target for anti-inflammatory drugs.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (pyrazoline derivatives)

  • Assay buffer

  • Detection reagent (e.g., a pro-fluorogenic or colorimetric probe)

  • 96-well plates

  • Fluorometric or spectrophotometric plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the test compounds at various concentrations in the assay buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The formation of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, is measured. This is often done by monitoring the peroxidase activity of COX, which converts a probe into a fluorescent or colored product.

  • Data Analysis: The rate of the reaction is determined, and the percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives often involves studying their effects on cellular signaling pathways. For instance, chalcones have been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer.

NF-κB Signaling Pathway Inhibition by Chalcones

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Some chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., COX-2 Inhibition) Characterization->Anti_inflammatory Enzyme_inhibition Other Enzyme Inhibition Assays Characterization->Enzyme_inhibition Data_analysis Data Analysis (IC50, MIC calculation) Antimicrobial->Data_analysis Cytotoxicity->Data_analysis Anti_inflammatory->Data_analysis Enzyme_inhibition->Data_analysis Lead_identification Lead Compound Identification Data_analysis->Lead_identification

References

Environmental fate and degradation of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of 1-Chloro-4-ethylbenzene

Executive Summary: This technical guide provides a comprehensive overview of the environmental fate, transport, and degradation of this compound. The document synthesizes available data on its physicochemical properties, abiotic degradation processes such as hydrolysis and photolysis, and biotic degradation under both aerobic and anaerobic conditions. Due to limited direct research on this compound, this guide leverages data from structurally similar compounds, including ethylbenzene (B125841) and other chlorobenzenes, to project its likely environmental behavior and degradation pathways. Detailed experimental protocols for its analysis and the study of its degradation are provided, along with visualizations of proposed degradation mechanisms and analytical workflows.

Introduction

This compound (CAS No. 622-98-0) is a halogenated aromatic hydrocarbon. It is primarily used as an intermediate in organic synthesis for the production of various chemicals, including pesticides and pharmaceuticals. Its introduction into the environment, whether through industrial discharge, improper disposal, or as a byproduct of other processes, necessitates a thorough understanding of its persistence, mobility, and transformation. This guide is intended for researchers and environmental scientists, providing a consolidated resource on its environmental characteristics and the methodologies used to study them.

Physicochemical Properties

The environmental behavior of this compound is governed by its physical and chemical properties. These properties influence its partitioning between air, water, soil, and sediment. A summary of key properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C₈H₉Cl[1][2][3][4]
Molecular Weight 140.61 g/mol [1][2][3]
Appearance Colorless liquid
Melting Point -63 °C[4]
Boiling Point 180-184 °C[4]
Density 1.030 - 1.045 g/mL at 25 °C[4]
Water Solubility Sparingly soluble (approx. 100 mg/L)
Vapor Pressure High (relative to water)[5][6]
Henry's Law Constant High (e.g., Ethylbenzene: 8.44 x 10⁻³ atm m³/mol)[5]
Log K_ow (Octanol-Water Partition Coefficient) Estimated 3.6[3]
Organic Carbon-Water (B12546825) Partition Coefficient (K_oc_) Moderate (e.g., Ethylbenzene: log K_oc_ 1.98-3.04)[5]

Environmental Fate and Transport

Transport and Partitioning

Based on its high vapor pressure and Henry's Law constant (inferred from ethylbenzene), this compound is expected to be volatile.[5][6] When released into water or soil, a significant fraction will likely partition into the atmosphere.[5] Its moderate soil organic carbon-water partition coefficient (K_oc_) suggests it will have moderate mobility in soil and may leach into groundwater, though some adsorption to organic matter will occur.[5][7] In the atmosphere, it will exist predominantly in the vapor phase and be subject to long-range transport.[7]

Abiotic Degradation

Abiotic processes can contribute to the transformation of this compound in the environment.

  • Hydrolysis: Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.[5][8]

  • Photolysis: Direct photolysis is unlikely to be a major fate process, as compounds like ethylbenzene do not absorb light at wavelengths above 290 nm (i.e., in the solar spectrum).[5] However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere is a primary removal mechanism for volatile organic compounds. The atmospheric half-life of ethylbenzene due to this process is estimated to be between 12 hours and 2 days.[6][7] Advanced oxidation processes, such as ozone-assisted UV photolysis, have been shown to effectively degrade gaseous ethylbenzene and chlorobenzene (B131634) and could be a viable remediation technology.[9]

Biotic Degradation

Biodegradation is the primary mechanism for the ultimate removal of this compound from the environment. The degradation pathway depends heavily on the presence or absence of oxygen.

  • Aerobic Biodegradation: Under aerobic conditions, microorganisms, particularly bacteria from genera such as Pseudomonas and Ralstonia, can mineralize chlorinated benzenes.[10][11] The typical degradation pathway is initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a chlorinated catechol intermediate.[10] This intermediate undergoes ring cleavage, and subsequent reactions channel the products into the tricarboxylic acid (TCA) cycle.[10][11] The presence of the ethyl group may also be a point of initial attack.

  • Anaerobic Biodegradation: In anoxic environments like groundwater and sediments, anaerobic degradation can occur, although typically at a slower rate than aerobic processes.[5][7] Two primary pathways are plausible:

    • Reductive Dechlorination: The chlorine substituent is removed and replaced by a hydrogen atom, a process mediated by halorespiring bacteria such as Dehalococcoides. This would transform this compound into ethylbenzene.[10][12]

    • Side-Chain Oxidation: The ethyl group can be activated, often by the addition of fumarate, a mechanism observed in the anaerobic degradation of ethylbenzene by denitrifying and sulfate-reducing bacteria.[13][14] Following activation, the side chain is degraded via a process analogous to β-oxidation.[14]

Degradation Pathways and Workflows

The following diagrams illustrate the proposed degradation pathways and a typical experimental workflow for studying this compound.

Aerobic_Degradation_Pathway Proposed Aerobic Biodegradation Pathway for this compound substance This compound dihydrodiol cis-1,2-Dihydroxy-4-chloro- 5-ethyl-cyclohexa-3,5-diene substance->dihydrodiol Dioxygenase Attack (e.g., Pseudomonas sp.) catechol 4-Chloro-5-ethylcatechol dihydrodiol->catechol Dehydrogenase muconate Chlorinated Muconic Acid Derivative catechol->muconate Ring Cleavage (Dioxygenase) tca TCA Cycle Intermediates muconate->tca Further Metabolism

Caption: Proposed aerobic degradation pathway initiated by dioxygenase attack on the aromatic ring.

Anaerobic_Degradation_Pathways Proposed Anaerobic Biodegradation Pathways for this compound cluster_dechlorination Pathway 1: Reductive Dechlorination cluster_sidechain Pathway 2: Direct Side-Chain Activation start This compound ethylbenzene Ethylbenzene start->ethylbenzene Reductive Dechlorination (e.g., Dehalococcoides) chloro_succinate (1-(4-chlorophenyl)ethyl)succinate start->chloro_succinate Fumarate Addition (e.g., Sulfate Reducers) succinate (1-phenylethyl)succinate ethylbenzene->succinate Fumarate Addition degradation1 Further Degradation (β-oxidation) succinate->degradation1 degradation2 Further Degradation (β-oxidation, Ring Cleavage) chloro_succinate->degradation2

Caption: Two plausible anaerobic degradation pathways: reductive dechlorination or direct side-chain activation.

Experimental_Workflow General Experimental Workflow for Degradation Studies sample Environmental Sample (Water, Soil, Sediment) extraction Extraction - Purge & Trap (Water) - Solvent Extraction (Soil) sample->extraction concentration Sample Cleanup & Concentration extraction->concentration analysis Instrumental Analysis (GC/MS) concentration->analysis data Data Interpretation - Degradation Kinetics - Metabolite ID analysis->data

Caption: A typical workflow for analyzing this compound and its degradation products.

Experimental Protocols

Protocol for Analysis in Environmental Samples

This protocol outlines a general method for the quantification of this compound in water and soil matrices using Gas Chromatography-Mass Spectrometry (GC/MS).[15][16][17]

  • Objective: To accurately measure the concentration of this compound in environmental samples.

  • Sample Preparation (Water):

    • Collect water samples in amber glass vials with zero headspace.

    • Use a purge-and-trap system for extraction and concentration. An inert gas (helium or nitrogen) is bubbled through the sample.[16]

    • Volatilized compounds are trapped on a sorbent tube (e.g., Tenax).

    • The trap is heated to desorb the analytes directly into the GC inlet.

  • Sample Preparation (Soil/Sediment):

    • Collect soil/sediment samples and store them at 4°C.

    • Perform solvent extraction, typically with methanol (B129727), using methods like sonication or Soxhlet extraction.[16]

    • An aliquot of the methanol extract is diluted in reagent water and analyzed via the purge-and-trap method described above.

  • Instrumentation (GC/MS):

    • Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., a 30m, 5% diphenyl / 95% dimethylpolysiloxane column).[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

    • Oven Program: A temperature gradient is used for separation (e.g., initial temperature of 40°C, hold for 2 min, ramp to 200°C at 15°C/min).[18]

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of the parent compound.[1][19]

  • Quantification:

    • Prepare a multi-point calibration curve using certified standards of this compound.

    • Use an internal standard (e.g., a deuterated aromatic compound) to correct for extraction efficiency and instrumental variability.

Protocol for Aerobic Biodegradation Assessment

This protocol describes a laboratory microcosm experiment to assess the potential for aerobic biodegradation.

  • Objective: To determine the rate of aerobic biodegradation and identify major metabolites.

  • Microcosm Setup:

    • Collect fresh, representative samples of soil and/or groundwater from the site of interest.

    • In a sterile flask, create a slurry by mixing a known amount of soil/sediment with site water or a defined mineral salts medium.

    • Spike the slurry with a known concentration of this compound (e.g., 1-10 mg/L).

    • Prepare a sterile control by autoclaving a parallel set of flasks to distinguish between biotic and abiotic degradation.

    • Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) with loose caps (B75204) to ensure continuous aeration.

  • Monitoring:

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, and 40 days), sacrifice replicate flasks from both the live and sterile sets.

    • Extract the aqueous and/or soil phases as described in Protocol 5.1.

  • Analysis:

    • Analyze the extracts by GC/MS to quantify the remaining concentration of this compound.

    • Use full-scan GC/MS data to tentatively identify potential degradation products (e.g., hydroxylated or dechlorinated intermediates).

    • Calculate the degradation rate and half-life by plotting the concentration versus time.

Summary of Quantitative Degradation Data

Direct quantitative data for the environmental degradation of this compound is scarce. The following table summarizes data for the structurally related and better-studied compound, ethylbenzene, which provides an estimate of expected behavior.

ParameterMediumConditionValueReference(s)
Volatilization Half-life River (1m deep)Flowing3.1 hours[6][20]
Atmospheric Half-life AirReaction with OH radicals12 hours - 2 days[6][7]
Biodegradation Half-life Surface WaterAerobic2 - 20 days[5]
Biodegradation Aquifer MicrocosmAnaerobic (Denitrifying)30-day lag period observed[5]
Biodegradation Aquifer MicrocosmAnaerobic (Methanogenic)No degradation after 20 weeks; significant degradation after 40-120 weeks[5]

Conclusion

The environmental fate of this compound is likely driven by volatilization to the atmosphere and, ultimately, by microbial degradation. While resistant to direct hydrolysis and photolysis, it is expected to be degraded by reaction with hydroxyl radicals in the air. In soil and water, aerobic biodegradation via ring oxidation is the most probable and rapid pathway for its complete mineralization. Under anaerobic conditions, degradation is slower and may proceed through either reductive dechlorination to ethylbenzene or direct activation of the ethyl side chain. The provided protocols offer a robust framework for future research to quantify these rates and confirm the proposed degradation pathways. There is a clear need for specific experimental studies on this compound to validate these inferences and provide precise data for environmental risk assessments.

References

In-Depth Technical Guide: Toxicology and Metabolic Pathways of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive research on the toxicology and metabolic pathways of 1-chloro-4-ethylbenzene is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the well-studied analogous compound, ethylbenzene (B125841), and predicts the likely metabolic fate and toxicological profile of this compound by considering the influence of its chloro-substituent. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated aromatic hydrocarbon. Its structural similarity to ethylbenzene, a widely studied industrial chemical, suggests that it may share similar metabolic and toxicological characteristics. However, the presence of a chlorine atom at the para position of the benzene (B151609) ring is expected to significantly influence its biochemical behavior. Halogenation can alter the electronic properties of the aromatic ring, affecting the rates and sites of metabolism, and can also modify the toxicological properties of the resulting metabolites.[1] This guide will first detail the known toxicology and metabolic pathways of ethylbenzene as a baseline and then extrapolate to predict the pathways and toxicological profile of this compound, drawing on knowledge of chlorobenzene (B131634) metabolism.

Predicted Metabolic Pathways of this compound

The metabolism of xenobiotics like this compound primarily occurs in the liver and involves Phase I and Phase II reactions to increase water solubility and facilitate excretion.

Phase I Metabolism

Phase I metabolism of this compound is anticipated to be predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[2] Based on ethylbenzene metabolism, the primary routes are expected to be side-chain oxidation and, to a lesser extent, aromatic hydroxylation.[3]

  • Side-Chain Oxidation: The ethyl group is the most likely initial site of oxidative attack. This pathway is initiated by benzylic hydroxylation to form 1-(4-chlorophenyl)ethanol (B1581629). This alcohol can be further oxidized to 4-chloroacetophenone. Subsequent metabolism could lead to the formation of 4-chloromandelic acid and 4-chlorophenylglyoxylic acid. For ethylbenzene, CYP2E1 is the major enzyme responsible for high-affinity side-chain hydroxylation.[4] It is plausible that CYP2E1, and potentially other isoforms like CYP1A2 and CYP2B6, are also involved in the metabolism of this compound.[4]

  • Aromatic Hydroxylation: Direct oxidation of the chlorinated benzene ring can also occur, leading to the formation of various chlorophenolic metabolites. The presence of the chlorine atom may influence the position of hydroxylation. This can lead to the formation of compounds such as 2-chloro-5-ethylphenol (B141507) and 3-chloro-6-ethylphenol. Aromatic hydroxylation of chlorinated benzenes can proceed via the formation of reactive epoxide intermediates.[5]

The following diagram illustrates the predicted Phase I metabolic pathways of this compound.

Predicted Phase I Metabolic Pathway of this compound This compound This compound 1-(4-Chlorophenyl)ethanol 1-(4-Chlorophenyl)ethanol This compound->1-(4-Chlorophenyl)ethanol CYP450 (Side-chain hydroxylation) Arene Oxide Intermediate Arene Oxide Intermediate This compound->Arene Oxide Intermediate CYP450 (Aromatic hydroxylation) 4-Chloroacetophenone 4-Chloroacetophenone 1-(4-Chlorophenyl)ethanol->4-Chloroacetophenone ADH/CYP450 4-Chloromandelic acid 4-Chloromandelic acid 4-Chloroacetophenone->4-Chloromandelic acid 4-Chlorophenylglyoxylic acid 4-Chlorophenylglyoxylic acid 4-Chloromandelic acid->4-Chlorophenylglyoxylic acid Chlorinated Ethylphenols Chlorinated Ethylphenols Arene Oxide Intermediate->Chlorinated Ethylphenols

Caption: Predicted Phase I metabolic pathways of this compound.

Phase II Metabolism

The hydroxylated metabolites formed during Phase I are subsequently conjugated with endogenous molecules to increase their water solubility and facilitate their elimination from the body. These reactions include:

  • Glucuronidation: The hydroxyl groups of 1-(4-chlorophenyl)ethanol and the chlorophenolic metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can catalyze the sulfation of the hydroxylated metabolites.

  • Glutathione (B108866) Conjugation: The reactive arene oxide intermediates can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This leads to the formation of mercapturic acid derivatives that are excreted in the urine.

Toxicology of this compound (Predicted)

The toxicity of this compound has not been extensively studied. However, based on its structure and the known toxicity of related compounds, several potential hazards can be anticipated.

Acute Toxicity

Safety data sheets for this compound indicate that it is harmful if swallowed and toxic to aquatic life with long-lasting effects.[6][7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[7]

Chronic Toxicity and Carcinogenicity

The chronic toxicity and carcinogenicity of this compound are not well-documented. However, its structural analog, ethylbenzene, is classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B). The carcinogenicity of ethylbenzene is thought to be mediated by its metabolites.[8] In particular, the formation of reactive intermediates such as arene oxides during the metabolism of chlorinated aromatic compounds can lead to covalent binding to cellular macromolecules, including DNA, which is a potential mechanism of carcinogenicity.[5] Furthermore, some chlorinated benzenes are known to affect the liver, thyroid, and central nervous system.[9]

Genotoxicity

There is no specific data on the genotoxicity of this compound. However, the potential for the formation of reactive epoxide intermediates during its metabolism suggests that it could have mutagenic potential.

Data Presentation: Toxicology of Ethylbenzene (as an Analog)

Due to the lack of quantitative toxicological data for this compound, the following tables summarize the available data for its parent compound, ethylbenzene. This information provides a reference point for predicting the potential toxicity of this compound.

Table 1: Acute Toxicity of Ethylbenzene

SpeciesRoute of AdministrationParameterValueReference
RatOralLD503500 mg/kg[10]
RabbitDermalLD5015400 mg/kg[10]
RatInhalationLC5017.2 mg/L (4 hours)[10]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Ethylbenzene

SpeciesDurationRouteNOAELLOAELEffectsReference
Rat13 weeksOral250 mg/kg/day750 mg/kg/dayLiver effects[10]
RatChronicInhalation75 ppm250 ppmKidney and liver toxicityNTP (1999)
MouseChronicInhalation250 ppm750 ppmLung and liver tumorsNTP (1999)

Experimental Protocols

The study of the toxicology and metabolism of a compound like this compound involves a variety of in vitro and in vivo experimental protocols.

In Vitro Metabolism Studies
  • Microsomal Stability Assays: Liver microsomes, which are rich in CYP enzymes, are incubated with the test compound. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.

  • Metabolite Identification: Following incubation with microsomes or other metabolically competent systems (e.g., hepatocytes), the reaction mixture is analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the structures of the metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of the compound, a panel of recombinant human CYP enzymes or selective chemical inhibitors are used in incubation experiments.

The following diagram outlines a general workflow for in vitro metabolism studies.

General Workflow for In Vitro Metabolism Studies cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test Compound Test Compound Incubation Incubate Test Compound with Metabolic System Test Compound->Incubation Metabolic System Metabolic System (e.g., Microsomes, Hepatocytes) Metabolic System->Incubation Sample Quenching Sample Quenching Incubation->Sample Quenching LC-MS Analysis LC-MS/MS Analysis Sample Quenching->LC-MS Analysis Data Analysis Data Analysis (Metabolite ID, Stability) LC-MS Analysis->Data Analysis

Caption: A generalized experimental workflow for in vitro metabolism studies.

In Vitro Toxicology Assays
  • Cytotoxicity Assays: Cultured cells (e.g., HepG2 liver cells) are exposed to a range of concentrations of the test compound. Cell viability is then assessed using various endpoints, such as membrane integrity (e.g., LDH release assay), metabolic activity (e.g., MTT or MTS assay), or cellular ATP content. These assays help determine the concentration at which the compound becomes toxic to cells.[11][12]

  • Genotoxicity Assays:

    • Ames Test: This bacterial reverse mutation assay is used to assess the mutagenic potential of a chemical.[12]

    • In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells by scoring for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

    • Comet Assay: This is a sensitive method for detecting DNA strand breaks in individual cells.

In Vivo Studies
  • Toxicokinetic Studies: The test compound is administered to laboratory animals (e.g., rats, mice) via a relevant route of exposure. Blood and urine samples are collected at various time points and analyzed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its metabolites.

  • Acute and Repeated Dose Toxicity Studies: Animals are administered single or repeated doses of the compound to evaluate its potential to cause adverse health effects. A range of endpoints are assessed, including clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Grignard Reaction of 1-Chloro-4-ethylbenzene for the Synthesis of 4-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This document provides a detailed protocol for the preparation of 4-ethylphenylmagnesium chloride from 1-chloro-4-ethylbenzene and its subsequent reaction with carbon dioxide to synthesize 4-ethylbenzoic acid. This protocol is particularly relevant for researchers in medicinal chemistry and drug development, where the synthesis of substituted benzoic acid derivatives is a common requirement for building complex molecular scaffolds. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Grignard reactions, necessitating specific activation and reaction conditions which are detailed herein.[1] The use of anhydrous solvents, such as tetrahydrofuran (B95107) (THF), is critical for the success of the reaction as Grignard reagents are highly reactive towards protic solvents like water.[2][3]

Experimental Protocols

Part 1: Formation of 4-Ethylphenylmagnesium Chloride

This protocol details the formation of the Grignard reagent from this compound. Activation of magnesium is a critical first step to ensure the reaction initiates successfully.

Materials:

  • This compound (C₈H₉Cl)

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂) crystal or 1,2-dibromoethane (B42909)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask with a heat gun under the inert atmosphere until the color of the iodine fades.

  • Initiation of Reaction: Add a small portion of a solution of this compound (1.0 equivalent) dissolved in anhydrous THF to the activated magnesium. The total amount of THF should be sufficient to ensure a final concentration of approximately 0.5 M.

  • Addition of Aryl Chloride: Once the reaction initiates (indicated by gentle refluxing and a cloudy appearance), add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray to brown solution is the Grignard reagent, 4-ethylphenylmagnesium chloride, and should be used immediately in the next step.

Part 2: Synthesis of 4-Ethylbenzoic Acid via Carboxylation

This protocol describes the reaction of the prepared Grignard reagent with solid carbon dioxide (dry ice) to yield 4-ethylbenzoic acid after an acidic work-up.[4][5]

Materials:

  • 4-Ethylphenylmagnesium chloride solution (from Part 1)

  • Solid carbon dioxide (dry ice), crushed

  • Diethyl ether

  • Hydrochloric acid (HCl), 6 M aqueous solution

  • Sodium hydroxide (B78521) (NaOH), 5% aqueous solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Carboxylation: In a separate large beaker, place an excess of freshly crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with gentle stirring.[2] A vigorous reaction will occur.

  • Quenching: Allow the excess dry ice to sublime. Slowly add 6 M HCl to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic components. Wash the organic layer sequentially with water, 5% aqueous NaOH solution, and finally with brine.

  • Acidification and Isolation: Collect the aqueous NaOH layer, which contains the sodium salt of 4-ethylbenzoic acid. Cool this aqueous layer in an ice bath and acidify with 6 M HCl until a precipitate forms.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude 4-ethylbenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to yield 4-ethylbenzoic acid.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

ParameterValue
Grignard Reagent Formation
This compound1.0 equiv.
Magnesium1.2 equiv.
SolventAnhydrous THF
Concentration~0.5 M
Activation MethodIodine crystal
Reaction TemperatureReflux (~66 °C)
Reaction Time2-3 hours
Carboxylation
4-Ethylphenylmagnesium chloride1.0 equiv.
Carbon Dioxide (Dry Ice)Excess
Quenching Agent6 M HCl
Product Isolation
Extraction SolventDiethyl Ether
Purification MethodRecrystallization

Table 2: Expected Yields and Product Characteristics

ProductTheoretical YieldExpected Experimental YieldMelting Point
4-Ethylbenzoic Acid100%75-85%112-114 °C

Note: The expected experimental yield is an estimate based on typical yields for Grignard reactions of aryl chlorides and subsequent carboxylation.

Visualizations

Grignard_Reaction_Workflow cluster_prep Preparation and Setup cluster_reagent_formation Grignard Reagent Formation cluster_carboxylation Carboxylation and Work-up prep_glass Flame-Dry Glassware (Inert Atmosphere) prep_mg Activate Magnesium (Iodine) start_materials This compound + Anhydrous THF prep_mg->start_materials initiation Initiate Reaction (Small Alkyl Halide Addition) start_materials->initiation addition Dropwise Addition (Maintain Reflux) initiation->addition reflux Reflux (1-2 hours) addition->reflux grignard_reagent 4-Ethylphenylmagnesium Chloride Solution reflux->grignard_reagent co2_addition Pour onto Crushed Dry Ice grignard_reagent->co2_addition quench Acidic Work-up (6 M HCl) co2_addition->quench extract Extraction (Et2O / NaOH) quench->extract acidify Acidify Aqueous Layer (Precipitation) extract->acidify isolate Isolate & Purify (Filtration & Recrystallization) acidify->isolate final_product 4-Ethylbenzoic Acid isolate->final_product

Caption: Experimental workflow for the synthesis of 4-ethylbenzoic acid.

Signaling_Pathway A This compound C 4-Ethylphenylmagnesium Chloride (Grignard Reagent) A->C B Magnesium (Mg) B->C E Magnesium Carboxylate Salt C->E Nucleophilic Addition D Carbon Dioxide (CO2) D->E G 4-Ethylbenzoic Acid E->G F Acidic Work-up (H3O+) F->G

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Chloro-4-ethylbenzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

1-Chloro-4-ethylbenzene is an economically attractive aryl halide for cross-coupling reactions due to the lower cost of aryl chlorides compared to their bromide and iodide counterparts. However, the inherent strength of the C-Cl bond makes aryl chlorides the least reactive of the aryl halides, often requiring specialized catalyst systems to achieve efficient coupling. This application note provides detailed protocols and compiled data for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids, focusing on catalyst systems known to be effective for unactivated aryl chlorides.

Data Presentation

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of aryl chlorides structurally similar to this compound with various boronic acids. This data, extrapolated from the literature, provides a strong predictive basis for the expected outcomes when using this compound as the substrate.

Table 1: Suzuki-Miyaura Coupling of 1-Chloro-4-methylbenzene with Phenylboronic Acid [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH801296

Table 2: Suzuki-Miyaura Coupling of 1-Chloro-4-methoxybenzene with Phenylboronic Acid [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH801297

Table 3: Suzuki-Miyaura Coupling of 1-Chloro-4-(trifluoromethyl)benzene with Phenylboronic Acid [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd-PEPPSI-CMP (0.5)-K₂CO₃ (2.0)MeOH801289

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids. These protocols are based on established methods for the coupling of unactivated aryl chlorides and should be considered as a starting point for optimization.

Protocol 1: General Procedure using a Pd-PEPPSI Catalyst

This protocol is adapted from a procedure known to be effective for the coupling of various aryl chlorides.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Pd-PEPPSI-CMP catalyst (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Methanol (B129727) (MeOH)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add this compound (e.g., 0.20 mmol, 28.1 mg), the desired arylboronic acid (e.g., 0.30 mmol), potassium carbonate (e.g., 0.40 mmol, 55.3 mg), and the Pd-PEPPSI-CMP catalyst (0.5 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add methanol (e.g., 0.5 mL) to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Protocol 2: General Procedure using a Palladium Acetate (B1210297)/Phosphine (B1218219) Ligand System

This protocol is a generalized procedure based on common practices for the coupling of challenging aryl chlorides.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous 1,4-Dioxane (B91453) or Toluene

  • Water (if using a biphasic system)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (e.g., 1.0 mmol, 140.6 mg), the arylboronic acid (e.g., 1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg), palladium(II) acetate (e.g., 0.02 mmol, 4.5 mg), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg) to a dry Schlenk flask or sealed tube equipped with a magnetic stir bar.

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 0.5 mL of water) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the specific substrates and catalyst system.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar_ar_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_ar_ar_complex ar_b_oh2 Ar'-B(OH)₂ ar_b_oh2->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_ar_ar_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Prepare Reaction Vessel add_reagents Add this compound, Boronic Acid, and Base start->add_reagents add_catalyst Add Palladium Catalyst and Ligand add_reagents->add_catalyst inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) add_catalyst->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent reaction Heat and Stir Reaction Mixture (e.g., 80-110 °C) add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitor workup Reaction Workup: Cool, Dilute, Extract monitor->workup Upon Completion purification Purify Crude Product (Flash Column Chromatography) workup->purification product Obtain Pure Biaryl Product purification->product

Caption: Typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Sonogashira Coupling of 1-Chloro-4-ethylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1]

The coupling of aryl chlorides, such as 1-chloro-4-ethylbenzene, presents a greater challenge compared to their bromide or iodide counterparts due to the stronger carbon-chlorine bond, which makes oxidative addition to the palladium center more difficult. Consequently, successful Sonogashira couplings of aryl chlorides often necessitate the use of highly active catalyst systems, which may include bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), and in some cases, are performed under copper-free conditions to minimize the formation of alkyne homocoupling byproducts.[2][3]

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with various terminal alkynes, aimed at researchers, scientists, and professionals in drug development.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of aryl halides with terminal alkynes. Due to the limited availability of specific data for this compound, data for a closely related and more reactive aryl bromide analogue is included for comparative purposes.

EntryAryl HalideTerminal AlkyneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Bromo-2-ethylbenzeneTrimethylsilylacetylenePd(OAc)₂ / t-BuPCy₂Cs₂CO₃Toluene1001288
24-Chlorotoluene (B122035)Phenylacetylene[{Pd(µ-OH)Cl(IPr)}₂]KOHEthanol8024>95Not Found
3Aryl ChloridePhenylacetylenePd/CuFe₂O₄K₂CO₃Ethanol704-670-90[4]
4Aryl ChlorideTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF5012Not Specified[5]

Experimental Protocols

Below are detailed methodologies for performing the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established procedures for the coupling of challenging aryl chlorides.

Protocol 1: Sonogashira Coupling using a Bulky Phosphine Ligand (Copper-Free)

This protocol is adapted from methodologies developed for electron-rich aryl chlorides, employing a highly active palladium catalyst with a bulky phosphine ligand under copper-free conditions to minimize side reactions.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or a similar bulky, electron-rich phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or another suitable inorganic base

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the anhydrous, degassed solvent, followed by cesium carbonate (2.0 equivalents).

  • Stir the mixture for 10-15 minutes at room temperature to allow for the in situ formation of the active palladium(0) catalyst.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise to the flask.

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling using a Palladium N-Heterocyclic Carbene (NHC) Catalyst

This protocol utilizes a robust palladium-NHC catalyst, which has shown high efficacy for the coupling of unreactive aryl chlorides.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)

  • Palladium-NHC precatalyst (e.g., [{Pd(µ-OH)Cl(IPr)}₂], 0.5-1 mol%)

  • Potassium hydroxide (B78521) (KOH) or another strong base

  • Anhydrous, degassed solvent (e.g., Ethanol, THF)

  • Microwave reaction vial or sealed tube

  • Magnetic stirrer and heating source (conventional or microwave)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a microwave reaction vial, combine the Palladium-NHC precatalyst, this compound (1.0 equivalent), and the terminal alkyne (1.2 equivalents).

  • Add the base (2.0 equivalents) and the anhydrous, degassed solvent.

  • Seal the vial and place it in the microwave reactor or heat conventionally to 80-100 °C.

  • Maintain the reaction at the set temperature for the required time (typically 1-24 hours), monitoring by TLC or GC.

  • After cooling, work up the reaction as described in Protocol 1.

Mandatory Visualizations

Diagram 1: General Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reactants Prepare Reactants: This compound, Terminal Alkyne combine Combine Reactants, Catalyst, Base, and Solvent under Inert Atmosphere prep_reactants->combine prep_catalyst Prepare Catalyst System: Pd Source, Ligand, Base prep_catalyst->combine prep_solvent Degas Solvent prep_solvent->combine heat Heat and Stir combine->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter and Extract cool->filter purify Purify by Chromatography filter->purify product Final Product purify->product

Caption: A generalized workflow for the Sonogashira coupling experiment.

Diagram 2: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-C≡CR(L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation cu_x CuX cu_acetylide->cu_x + Pd Complex alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base base Base

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-4-ethylbenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 1-chloro-4-ethylbenzene with various primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl amines, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds. The reaction facilitates the coupling of aryl halides or pseudo-halides with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base. For the successful amination of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, the choice of a highly active catalyst system is crucial. Sterically hindered biarylphosphine ligands, such as XPhos, have proven to be particularly effective for these transformations.

This application note focuses on the reaction of this compound with a range of primary amines, providing a general protocol and expected outcomes based on established literature for similar substrates.

Data Presentation

The following table summarizes the expected reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with representative primary amines. The data is extrapolated from reactions with structurally similar aryl chlorides and serves as a guideline for reaction optimization.

EntryPrimary AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene (B28343)10012-2485-95
2n-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene10012-2480-90
3tert-ButylaminePd₂(dba)₃ / XPhosNaOtBuToluene10018-3070-85
4BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene10012-2488-98

Yields are estimated based on reactions with similar substrates and may vary depending on the specific reaction conditions and purity of reagents.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is a representative procedure and may require optimization for specific primary amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Primary amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating capabilities

  • Equipment for workup and purification (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Reaction Setup: To the flask containing the catalyst and ligand, add sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(4-ethylphenyl)amine.

Safety Precautions:

  • Palladium catalysts and phosphine (B1218219) ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

  • Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood.

Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

G Catalytic Cycle of Buchwald-Hartwig Amination Pd(0)L Pd(0)Lₙ Pd(II) complex Ar-Pd(II)(Lₙ)-X Pd(0)L->Pd(II) complex Oxidative Addition (Ar-X) Amine complex [Ar-Pd(II)(Lₙ)(RNH₂)]⁺X⁻ Pd(II) complex->Amine complex Ligand Exchange (RNH₂) Amido complex Ar-Pd(II)(Lₙ)(NHR) Amine complex->Amido complex Deprotonation (-HX, Base) Amido complex->Pd(0)L Regeneration Product Ar-NHR Amido complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for the Friedel-Crafts Acylation of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of significant industrial importance for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The acylation of substituted benzenes, such as 1-chloro-4-ethylbenzene, is of particular interest as it leads to the formation of multifunctional compounds that can be further elaborated. Due to the electron-withdrawing nature of the carbonyl group in the product, the resulting ketone is less reactive than the starting material, which effectively prevents multiple acylations.[1][2]

This document provides detailed application notes and a comprehensive experimental protocol for the Friedel-Crafts acylation of this compound with propionyl chloride, using aluminum chloride as a Lewis acid catalyst.

Reaction Principle and Stoichiometry

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from the reaction of an acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[3][4][5] This acylium ion then undergoes electrophilic attack by the aromatic ring. A stoichiometric amount of the Lewis acid is generally required because the product ketone forms a stable complex with the catalyst.[1][2] The reaction is typically quenched with an aqueous workup to liberate the ketone product.[1]

The ethyl group is an activating group and directs electrophilic substitution to the ortho and para positions. The chloro group is deactivating but also an ortho, para-director. In this case, the acylation is expected to occur predominantly at the position ortho to the ethyl group and meta to the chloro group due to steric hindrance at the other ortho position next to the chlorine atom.

Data Presentation: Reaction Conditions for Analogous Friedel-Crafts Acylations

The following table summarizes typical reaction conditions for the Friedel-Crafts acylation of substrates analogous to this compound, providing a basis for the protocol described below.

ReactantAcylating AgentCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
ChlorobenzenePropionyl chlorideAlCl₃ (1.2)Dichloromethane (B109758)10 - 25296.5[6]
EthylbenzeneBenzoyl chlorideAlCl₃ (1.1)Dichloromethane0 - RTNot Specified60 (para)[7]
BenzeneEthanoyl chlorideAlCl₃ (catalytic)-600.5Not Specified[8][9]
ToluenePhthalic anhydrideAlCl₃TolueneNot Specified0.33Not Specified[10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reactants and Glassware add_alcl3 Add AlCl3 to Solvent prep_reagents->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_acyl Add Propionyl Chloride cool->add_acyl add_substrate Add this compound add_acyl->add_substrate react Stir at Room Temperature add_substrate->react quench Quench with Ice/HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Column Chromatography evaporate->purify analyze Analyze by TLC, GC-MS, NMR purify->analyze

Caption: Experimental workflow for the Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar aromatic compounds.[3][6][7]

Materials:

  • This compound

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (0.12 mol).

    • Add 100 mL of anhydrous dichloromethane to the flask.

    • Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants:

    • Slowly add propionyl chloride (0.11 mol) dropwise to the stirred suspension of aluminum chloride in dichloromethane over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, add a solution of this compound (0.1 mol) in 25 mL of dichloromethane dropwise from the addition funnel over 30 minutes. The reaction is exothermic, so control the addition rate to maintain the temperature.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two 50 mL portions of dichloromethane.

    • Combine the organic layers and wash successively with 100 mL of 5% citric acid solution, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the desired 4'-chloro-2'-ethylpropiophenone.

    • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Reaction Mechanism Diagram

reaction_mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Regeneration of Aromaticity Propionyl_chloride CH₃CH₂COCl Acylium_complex [CH₃CH₂CO]⁺[AlCl₄]⁻ Propionyl_chloride->Acylium_complex + AlCl₃ AlCl3 AlCl₃ Substrate Substrate Sigma_complex Sigma_complex Sigma_complex2 Sigma_complex2 Product_complex Product_complex Final_Product Final_Product Product_complex->Final_Product + H₂O (workup) Acylium_ion Acylium_ion

Caption: Mechanism of the Friedel-Crafts acylation.

Note on Mechanism Diagram: The DOT script above provides a structural representation of the reaction mechanism. For actual chemical structure rendering, the image placeholders would be replaced with the corresponding chemical structure diagrams.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Propionyl chloride is also corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

By following this detailed protocol and adhering to the safety precautions, researchers can effectively perform the Friedel-Crafts acylation of this compound to synthesize the corresponding propiophenone (B1677668) derivative.

References

Application Notes and Protocols: Nitration of 1-Chloro-4-ethylbenzene to Form Nitro Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines the application and detailed protocols for the nitration of 1-chloro-4-ethylbenzene. This reaction leads to the formation of mononitrated derivatives, primarily 1-chloro-4-ethyl-2-nitrobenzene and 1-chloro-4-ethyl-3-nitrobenzene. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing chloro and ethyl substituents on the benzene (B151609) ring.

The ethyl group is an activating ortho, para-director, meaning it increases the reactivity of the aromatic ring towards electrophilic attack and directs the incoming nitro group to the positions ortho and para to it. Conversely, the chloro group is a deactivating ortho, para-director, reducing the ring's reactivity while also directing substitution to the ortho and para positions. In the case of this compound, the interplay of these directing effects determines the final product distribution.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Isomer Distribution (Estimated %)
This compoundC₈H₉Cl140.61183-185-63N/A
1-Chloro-4-ethyl-2-nitrobenzeneC₈H₈ClNO₂185.61--Major Isomer
1-Chloro-4-ethyl-3-nitrobenzeneC₈H₈ClNO₂185.61--Minor Isomer

Reaction Pathway and Logic

The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, followed by the attack of the electron-rich aromatic ring on the nitronium ion to form a sigma complex (arenium ion). Finally, deprotonation of the sigma complex restores aromaticity, yielding the nitro-substituted product.

Nitration_Pathway Reactants This compound + (HNO₃ + H₂SO₄) Nitronium Nitronium Ion (NO₂⁺) Generation Reactants->Nitronium Step 1 Sigma_Ortho_Ethyl Sigma Complex (Attack at C2) Nitronium->Sigma_Ortho_Ethyl Step 2a (Ortho to Ethyl) Sigma_Ortho_Chloro Sigma Complex (Attack at C3) Nitronium->Sigma_Ortho_Chloro Step 2b (Ortho to Chloro) Product_Ortho_Ethyl 1-Chloro-4-ethyl-2-nitrobenzene (Major Product) Sigma_Ortho_Ethyl->Product_Ortho_Ethyl Step 3a Deprotonation Product_Ortho_Chloro 1-Chloro-4-ethyl-3-nitrobenzene (Minor Product) Sigma_Ortho_Chloro->Product_Ortho_Chloro Step 3b Deprotonation

Caption: Reaction pathway for the nitration of this compound.

Detailed Experimental Protocols

The following protocols are based on standard procedures for the nitration of substituted benzenes and should be adapted and optimized as necessary.

Protocol 1: Mixed Acid Nitration

This is the most common method for the nitration of aromatic compounds.

Materials:

  • This compound

  • Concentrated Nitric Acid (~70%)

  • Concentrated Sulfuric Acid (~98%)

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) or diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath, carefully add a measured volume of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid, ensuring the temperature is maintained below 10°C.

  • Reaction: To a separate flask containing this compound, slowly add the prepared nitrating mixture dropwise with vigorous stirring. Maintain the reaction temperature between 0-10°C throughout the addition to minimize side reactions and dinitration.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with cold deionized water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Nitration with Nitric Acid in Acetic Anhydride (B1165640)

This method can sometimes offer better control and selectivity for mononitration.

Materials:

  • This compound

  • Concentrated Nitric Acid (~70%)

  • Acetic Anhydride

  • Ice

  • Deionized water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

Procedure:

  • Preparation of Acetyl Nitrate (B79036): In a flask, cool acetic anhydride to 0°C. Slowly add concentrated nitric acid dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction: In a separate flask, dissolve this compound in a small amount of acetic anhydride and cool to 0°C. Slowly add the prepared acetyl nitrate solution to the this compound solution, maintaining the temperature at or below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up, Extraction, Washing, Drying, and Purification: Follow steps 4-8 as described in Protocol 1.

Experimental Workflow

The general workflow for the nitration of this compound is depicted below.

Experimental_Workflow Start Start Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Start->Prep_Nitrating_Mix Reaction Nitration Reaction (this compound) Prep_Nitrating_Mix->Reaction Workup Work-up (Quench with ice, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Products (Nitro Isomers) Analysis->End

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Biaryls Using 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed synthesis of biaryls using 1-chloro-4-ethylbenzene as a key starting material. Due to the relatively low reactivity of aryl chlorides compared to their bromide and iodide counterparts, these transformations necessitate the use of specialized, highly active catalyst systems. The following protocols are representative examples of common and effective palladium-catalyzed cross-coupling reactions, adapted for the specific use of this compound.

Introduction

Palladium-catalyzed cross-coupling reactions are a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl scaffolds is of particular importance in medicinal chemistry and materials science. While aryl chlorides are attractive starting materials due to their wide availability and lower cost, their high bond dissociation energy presents a challenge for catalytic activation. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, has been instrumental in overcoming this challenge, allowing for the efficient coupling of unactivated aryl chlorides like this compound.

This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions applicable to this compound: the Suzuki-Miyaura coupling, the Negishi coupling, and the Buchwald-Hartwig amination for the synthesis of N-aryl biaryls.

Experimental Protocols

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

Reaction Scheme:

Detailed Protocol:

  • Preparation: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 140.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and a suitable base (e.g., K₃PO₄, 2.0 mmol, 424.6 mg).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 9.2 mg) and a sterically hindered phosphine ligand (e.g., SPhos, 0.02 mmol, 8.2 mg).

  • Solvent Addition: Add a degassed solvent, such as toluene (B28343) or 1,4-dioxane (B91453) (5 mL).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to yield 4-ethyl-1,1'-biphenyl.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1] This method is particularly useful for its high functional group tolerance.[1]

Reaction Scheme:

Detailed Protocol:

  • Organozinc Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, react bromobenzene (B47551) (1.1 mmol, 172.0 mg) with activated zinc dust (1.5 mmol, 98.1 mg) in anhydrous THF (3 mL) at room temperature for 2-3 hours to generate the phenylzinc chloride reagent.

  • Catalyst Preparation: In a separate flame-dried Schlenk flask, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a suitable ligand (e.g., P(o-tol)₃, 0.04 mmol, 12.2 mg) in anhydrous THF (2 mL) and stir for 15 minutes at room temperature.

  • Coupling Reaction: To the catalyst mixture, add this compound (1.0 mmol, 140.6 mg). Then, slowly add the freshly prepared phenylzinc chloride solution via cannula.

  • Reaction: Heat the reaction mixture to 65-70 °C and stir for 4-8 hours.

  • Work-up: Cool the mixture to room temperature and quench the reaction by the slow addition of 2 M HCl (5 mL). Extract the product with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a C-N bond.[2][3]

Reaction Scheme:

Detailed Protocol:

  • Preparation: In a flame-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg), a bulky biarylphosphine ligand (e.g., XPhos, 0.03 mmol, 14.3 mg), and a strong base (e.g., NaOt-Bu, 1.4 mmol, 134.6 mg).

  • Reactant Addition: Add this compound (1.0 mmol, 140.6 mg) and the desired aniline (B41778) derivative (1.2 mmol) to the tube.

  • Solvent Addition: Add a degassed solvent, such as toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction with diethyl ether (20 mL), filter through a pad of Celite, and concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl aniline derivative.

Data Presentation: Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the palladium-catalyzed cross-coupling reactions of this compound. Yields are estimated based on typical outcomes for similar unactivated aryl chlorides and may vary depending on the specific reaction conditions and coupling partner.

Reaction TypeCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Approx. Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2)Toluene100-11012-2480-95
Negishi Phenylzinc ChloridePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)-THF65-704-875-90
Buchwald-Hartwig AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.4)Toluene100-12012-2485-98

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' (4-Ethyl-1,1'-biphenyl) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organoboron Ar'-B(OR)2 (Phenylboronic Acid) Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants (this compound, Coupling Partner, Base) InertAtmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->InertAtmosphere CatalystAddition Add Palladium Precatalyst and Ligand InertAtmosphere->CatalystAddition SolventAddition Add Degassed Solvent CatalystAddition->SolventAddition Reaction Heat and Stir for Specified Time SolventAddition->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization of Biaryl Product (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for palladium-catalyzed biaryl synthesis.

References

Application Note: A Robust HPLC Method for the Analysis of 1-Chloro-4-ethylbenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of reaction mixtures from the synthesis of 1-chloro-4-ethylbenzene, typically produced via Friedel-Crafts alkylation of chlorobenzene (B131634). The described reversed-phase method effectively separates the primary product, this compound (para isomer), from its common isomers (ortho and meta) and the unreacted starting material, chlorobenzene. This protocol is designed for in-process control, reaction monitoring, and final product purity assessment, providing a crucial tool for process optimization and quality control in synthetic chemistry.

Introduction

The Friedel-Crafts alkylation of chlorobenzene is a fundamental reaction in organic synthesis to produce chloroethylbenzene isomers.[1] The directing effects of the chloro group typically yield a mixture of ortho and para isomers, with the para isomer, this compound, often being the desired product.[1] Monitoring the progress of this reaction and determining the final product distribution requires a precise and accurate analytical method.

Reversed-phase HPLC is an ideal technique for this purpose, as it can effectively separate non-polar to moderately polar aromatic compounds based on their hydrophobicity.[2] This note provides a complete protocol using a C18 stationary phase, which is widely used for its excellent hydrophobic separation capabilities and high surface area coverage.[2] The method is suitable for quantifying the main components in a typical reaction mixture, enabling researchers to make informed decisions during process development and scale-up.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Data Acquisition: Chromatography data station (CDS).

  • Vials: 2 mL amber HPLC vials with caps (B75204) and septa.

  • Syringe Filters: 0.45 µm PTFE filters for sample preparation.

Reagents and Standards
  • Acetonitrile (MeCN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Reference Standards: this compound (≥98% purity), 1-Chloro-2-ethylbenzene (≥98% purity), and Chlorobenzene (≥99% purity).

  • Reaction Quenching Agent: Deionized water or a suitable non-interfering solvent.

  • Diluent: Acetonitrile/Water (50:50 v/v).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (65:35 v/v)[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 254 nm[5]
Injection Volume 10 µL
Run Time Approximately 15 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard (this compound, 1-chloro-2-ethylbenzene, chlorobenzene) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Prepare a mixed working standard by appropriately diluting the stock solutions with the diluent. This solution is used for calibration and system suitability checks.

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 10 mL of diluent). This will be the "Quenched Sample Solution."

    • Perform a further dilution. For example, transfer 100 µL of the Quenched Sample Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final diluted sample through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

Expected Results and Data Presentation

The method is designed to provide baseline separation of the key components. The expected elution order on a C18 column is based on increasing hydrophobicity: Chlorobenzene, followed by the chloroethylbenzene isomers. The following table presents representative performance data for the method.

CompoundExample Retention Time (min)Linearity (r²)LOD (µg/mL)LOQ (µg/mL)
Chlorobenzene4.5>0.9990.050.15
1-Chloro-2-ethylbenzene8.2>0.9990.050.15
This compound8.9>0.9990.050.15

Note: Retention times are illustrative and may vary depending on the specific column, system, and laboratory conditions. LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are typical estimates.

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the experimental workflow and the chemical relationships within the reaction mixture.

HPLC_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ReactionMixture 1. Reaction Mixture Aliquot Quenching 2. Quench Reaction ReactionMixture->Quenching Dilution 3. Serial Dilution Quenching->Dilution Filtration 4. Syringe Filtration (0.45 µm) Dilution->Filtration Injection 5. HPLC Injection Filtration->Injection Separation 6. C18 Column Separation Injection->Separation Detection 7. UV Detection (254 nm) Separation->Detection Integration 8. Peak Integration Detection->Integration Quantification 9. Quantification vs. Standard Integration->Quantification Report 10. Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of reaction mixtures.

Friedel_Crafts_Reaction cluster_reactants Reactants cluster_products Products & Byproducts Chlorobenzene Chlorobenzene Catalyst AlCl3 (Catalyst) Chlorobenzene->Catalyst EthylatingAgent Ethylating Agent (e.g., C2H5Cl) EthylatingAgent->Catalyst Ortho 1-Chloro-2-ethylbenzene (ortho) Catalyst->Ortho Para This compound (para, major) Catalyst->Para Meta 1-Chloro-3-ethylbenzene (meta, minor) Catalyst->Meta

Caption: Logical relationship of reactants to products in the synthesis.

References

Application Note: GC-MS Protocol for Purity Assessment of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of 1-Chloro-4-ethylbenzene. The described methodology is tailored for researchers, scientists, and professionals in the drug development sector, providing a robust framework for the identification and semi-quantification of the main component and its potential impurities. The protocol outlines sample preparation, instrument parameters, and data analysis strategies.

Introduction

This compound is a halogenated aromatic compound used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.[1] This protocol provides a detailed procedure for the separation and identification of this compound from its potential process-related impurities.

Potential Impurities

The primary industrial synthesis of this compound is through the Friedel-Crafts alkylation of chlorobenzene (B131634) with ethylene, typically using a Lewis acid catalyst such as aluminum chloride.[2] This process can lead to the formation of several impurities, including:

  • Positional Isomers: 1-Chloro-2-ethylbenzene and 1-Chloro-3-ethylbenzene are common isomers formed during the alkylation reaction.[2]

  • Polysubstituted Byproducts: Di- and tri-ethylated chlorobenzene species can be formed due to the activating nature of the ethyl group on the aromatic ring.

  • Starting Materials: Residual unreacted chlorobenzene.

  • Related Compounds: Other chlorinated aromatic hydrocarbons that may be present in the starting materials or formed through side reactions.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.

  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane.[3]

  • Sample Dilution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent to achieve a concentration of about 1 mg/mL.[3]

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.

  • Vialing: Transfer the final solution into a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Instrument conditions may be optimized to suit specific equipment.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Mode Split (Split ratio 50:1)
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program Initial temperature: 60 °C, hold for 2 minutesRamp: 10 °C/min to 250 °CHold: 5 minutes at 250 °C

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Analyzer Quadrupole
Scan Range 40 - 300 m/z
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C

Data Presentation and Analysis

The primary objective is to separate this compound from its isomers and other potential impurities. The expected elution order on a non-polar column like DB-5ms is generally based on boiling points and molecular structure.

Table 3: Expected Retention Times and Key Mass Fragments of this compound and Potential Impurities

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Chlorobenzene~ 5-7112, 77, 51
1-Chloro-2-ethylbenzene~ 9-11140, 125, 105, 91
1-Chloro-3-ethylbenzene~ 9-11140, 125, 105, 91
This compound ~ 9-11 140, 125, 105, 91
Diethylchlorobenzene Isomers> 11168, 153, 125

Note: The retention times are estimates and will vary depending on the specific instrument and conditions. The mass spectra of the isomers are very similar, and their identification should be confirmed by comparing their retention times with those of certified reference standards.

The mass spectrum of this compound obtained from the NIST database shows a characteristic molecular ion peak at m/z 140 and a prominent fragment ion at m/z 125, corresponding to the loss of a methyl group.[1]

Workflow Diagram

GCMS_Workflow GC-MS Purity Assessment Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (if needed) dissolve->filter vial Transfer to Vial filter->vial inject Inject Sample vial->inject Autosampler separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram spectra Extract Mass Spectra chromatogram->spectra identify Identify Peaks spectra->identify quantify Calculate Purity identify->quantify

Caption: Workflow for the GC-MS purity assessment of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the purity assessment of this compound. The detailed experimental parameters and data analysis guidelines will enable researchers and scientists to effectively identify and semi-quantify the main component and its potential impurities, ensuring the quality of this critical chemical intermediate. Adherence to good laboratory practices and the use of certified reference standards for impurity identification are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for the Crystallographic Analysis of 1-Chloro-4-ethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and crystallographic analysis of 1-Chloro-4-ethylbenzene derivatives. These compounds serve as important scaffolds in medicinal chemistry and materials science, and a thorough understanding of their three-dimensional structure is crucial for rational drug design and the development of novel materials.

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a versatile starting material for the synthesis of a wide range of derivatives. The presence of the chloro and ethyl groups allows for various chemical modifications, including electrophilic aromatic substitution, cross-coupling reactions, and transformations of the ethyl group. Single-crystal X-ray diffraction is an essential analytical technique for unambiguously determining the solid-state structure of these derivatives, providing precise information on bond lengths, bond angles, and intermolecular interactions. This data is invaluable for understanding structure-activity relationships (SAR) and for the design of molecules with specific biological or material properties.

Synthetic Protocols for this compound Derivatives

The following are generalized protocols for common synthetic transformations of this compound. These should be adapted and optimized for specific substrates and desired products.

Protocol 1: Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, typically at the position ortho to the ethyl group due to its activating and directing effects.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension.

  • After the addition is complete, add this compound (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired acylated derivative.[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is used to form a new carbon-carbon bond between the this compound core and various aryl or vinyl boronic acids.

Materials:

  • This compound derivative (as the aryl halide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if using Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water (if using a biphasic system).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the biaryl product.[2][3][4]

Protocol 3: Nitration

This reaction introduces a nitro group onto the aromatic ring, primarily at the ortho and para positions relative to the ethyl group.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Sodium bicarbonate solution

  • Dichloromethane

Procedure:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • In a separate flask, cool this compound.

  • Slowly add the nitrating mixture to the this compound with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it with cold water, followed by a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Separate the ortho and para isomers by column chromatography.[5][6][7]

Crystallographic Analysis Protocol

Step 1: Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

Step 2: Crystal Mounting and Data Collection

Procedure:

  • Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

  • Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal through a series of orientations.

Step 3: Data Reduction and Structure Solution

Procedure:

  • Integrate the raw diffraction data to obtain a list of reflection intensities and their standard uncertainties.

  • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

  • Determine the space group from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

Step 4: Structure Refinement

Procedure:

  • Refine the initial structural model against the experimental diffraction data using a least-squares minimization algorithm.

  • Locate and add hydrogen atoms to the model, typically placed in calculated positions.

  • Refine the model anisotropically for non-hydrogen atoms.

  • Check the final model for correctness and quality using validation tools. The final refined structure should have low R-factors (R1 and wR2) and a good-of-fit (GooF) value close to 1.

Data Presentation

The following table summarizes crystallographic data for a representative this compound derivative.

Compound 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene [8][9]
Formula C₁₄H₁₂Cl₂
Molecular Weight 263.15
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 11.8339 (4)
b (Å) 5.9613 (2)
c (Å) 18.0683 (6)
α (°) 90
β (°) 102.396 (1)
γ (°) 90
Volume (ų) 1244.34 (7)
Z 4
Calculated Density (g/cm³) 1.403
R-factor (R1) 0.045
Final wR2 0.129

Visualizations

The following diagrams illustrate the general workflows for the synthesis and crystallographic analysis of this compound derivatives.

Synthesis_Workflow Start This compound Reaction Functionalization Reaction (e.g., Friedel-Crafts, Suzuki Coupling, Nitration) Start->Reaction Purification Purification (Column Chromatography / Recrystallization) Reaction->Purification Derivative This compound Derivative Purification->Derivative

Caption: General synthetic workflow for this compound derivatives.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_analysis Structure Determination Synthesis Synthesized Derivative Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Data Collection Crystallization->Mounting Reduction Data Reduction Mounting->Reduction Solution Structure Solution Reduction->Solution Refinement Structure Refinement & Validation Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure Final Crystal Structure

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Chloro-4-ethylbenzene and Its Derivatives in Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the industrial-scale synthesis of 1-Chloro-4-ethylbenzene and its derivatives. The document outlines scalable chemical processes, key reaction parameters, and downstream derivatization, offering valuable insights for professionals in chemical research and drug development.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. Its versatile structure, featuring a halogenated aromatic ring and an ethyl group, allows for a range of chemical modifications. The primary industrial route to this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634). Subsequent oxidation of the ethyl group provides access to valuable derivatives such as 1-(4-chlorophenyl)ethanone, a precursor for numerous pharmaceutical compounds.

This document details the scale-up synthesis of this compound and its conversion to 1-(4-chlorophenyl)ethanone, providing protocols that are adaptable from pilot plant to full-scale industrial production.

Scale-up Synthesis of this compound via Friedel-Crafts Alkylation

The industrial production of this compound is predominantly achieved through the Friedel-Crafts alkylation of chlorobenzene with an ethylating agent, such as ethyl chloride or ethylene, in the presence of a Lewis acid catalyst.[1][2] The reaction is an electrophilic aromatic substitution where the ethyl group is introduced onto the chlorobenzene ring.[3][4] Due to the ortho-, para-directing nature of the chlorine substituent, a mixture of isomers is typically formed, with the para-isomer (this compound) being the major product due to reduced steric hindrance.[2]

Experimental Protocol: Friedel-Crafts Ethylation of Chlorobenzene

This protocol describes a batch process for the synthesis of this compound suitable for scale-up.

Materials and Equipment:

  • Glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, reflux condenser, and addition funnel.

  • Chlorobenzene (substrate)

  • Ethyl chloride (alkylating agent)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalyst)[1]

  • Inert solvent (e.g., excess chlorobenzene or a high-boiling hydrocarbon)

  • Aqueous HCl solution (for quenching)

  • Aqueous NaOH solution (for neutralization)

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain anhydrous conditions.

  • Catalyst Charging: Charge the reactor with the inert solvent (if used) and anhydrous aluminum chloride. Cool the suspension to 0-5 °C with constant stirring.

  • Substrate Addition: Slowly add chlorobenzene to the catalyst suspension, maintaining the temperature below 10 °C.

  • Alkylation Reaction: Introduce ethyl chloride into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained between 10-20 °C using the cooling jacket. Monitor the reaction progress by gas chromatography (GC) to determine the consumption of chlorobenzene.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction mixture by transferring it to a separate vessel containing a mixture of crushed ice and aqueous HCl. This will decompose the aluminum chloride catalyst.

  • Work-up and Neutralization: Separate the organic layer. Wash the organic layer sequentially with water, dilute aqueous NaOH solution to remove any acidic impurities, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over a suitable drying agent. Remove the solvent and any unreacted starting material by distillation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound from its isomers and other byproducts.

Data Presentation: Reaction Parameters for Scale-up Synthesis
ParameterValueNotes
Reactants
Chlorobenzene1.0 equivalentSubstrate
Ethyl Chloride1.1 - 1.5 equivalentsAlkylating agent; excess may be used to drive the reaction.
Aluminum Chloride0.1 - 0.3 equivalentsCatalyst; loading can be optimized for reaction rate and cost.
Reaction Conditions
Temperature10 - 20 °CControlled to minimize side reactions and ensure safety.
PressureAtmosphericReaction is typically run at atmospheric pressure.
Reaction Time4 - 8 hoursMonitored by GC until substrate conversion is maximized.
Work-up and Purification
QuenchingIce/aq. HClDecomposes the catalyst.
WashingWater, aq. NaOH, BrineRemoves acidic and water-soluble impurities.
PurificationFractional DistillationTo isolate the desired para-isomer.
Yield
Expected Yield70 - 85% (of para-isomer)Dependent on reaction conditions and purification efficiency.

Synthesis of 1-(4-chlorophenyl)ethanone from this compound

A key derivative of this compound is 1-(4-chlorophenyl)ethanone (also known as 4'-chloroacetophenone), a valuable intermediate in pharmaceutical synthesis.[5] This can be prepared via the oxidation of the ethyl group of this compound.

Experimental Protocol: Oxidation of this compound

This protocol outlines a general method for the oxidation of the ethyl side-chain.

Materials and Equipment:

  • Reactor suitable for oxidation reactions (e.g., glass-lined steel).

  • This compound

  • Oxidizing agent (e.g., Potassium permanganate (B83412), Sodium dichromate in acidic medium, or air/O₂ with a catalyst)

  • Solvent (e.g., Acetic acid, water)

  • Reducing agent for quench (e.g., Sodium bisulfite for permanganate/dichromate)

  • Extraction solvent (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Reactor Charging: Charge the reactor with this compound and the chosen solvent.

  • Oxidation: Heat the mixture to the desired reaction temperature (e.g., 70-100 °C). Slowly add the oxidizing agent. The reaction is often exothermic and requires careful temperature control.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quenching: Cool the reaction mixture and quench any excess oxidizing agent. For example, add sodium bisulfite solution if potassium permanganate was used.

  • Extraction and Washing: Extract the product into an organic solvent. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.

  • Purification: Purify the crude 1-(4-chlorophenyl)ethanone by recrystallization or distillation.

Data Presentation: Synthesis of 1-(4-chlorophenyl)ethanone
ParameterValueNotes
Reactants
This compound1.0 equivalentStarting material
Oxidizing Agent (e.g., KMnO₄)2.0 - 3.0 equivalentsStoichiometry depends on the chosen oxidant.
Reaction Conditions
Temperature70 - 100 °CVaries with the oxidizing agent and solvent.
Reaction Time6 - 12 hoursMonitored for completion.
Work-up and Purification
PurificationRecrystallization/DistillationTo obtain the pure ketone.
Yield
Expected Yield60 - 80%Highly dependent on the oxidation method.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 1-(4-chlorophenyl)ethanone Chlorobenzene Chlorobenzene Alkylation Friedel-Crafts Alkylation Chlorobenzene->Alkylation EthylChloride Ethyl Chloride EthylChloride->Alkylation Purification_1 Purification (Fractional Distillation) Alkylation->Purification_1 Product_1 This compound Oxidation Oxidation Product_1->Oxidation Product_1->Oxidation Purification_1->Product_1 Purification_2 Purification (Recrystallization) Oxidation->Purification_2 Product_2 1-(4-chlorophenyl)ethanone Purification_2->Product_2

Caption: Synthetic workflow for this compound and its derivative.

Friedel-Crafts Alkylation Mechanism

G cluster_0 Mechanism step1 Step 1: Formation of Electrophile reactants CH₃CH₂Cl + AlCl₃ step2 Step 2: Electrophilic Attack aromatic Chlorobenzene Ring step3 Step 3: Deprotonation & Catalyst Regeneration product This compound + HCl + AlCl₃ electrophile CH₃CH₂⁺ + AlCl₄⁻ reactants->electrophile Generation of ethyl carbocation intermediate Arenium Ion Intermediate aromatic->intermediate Attack by π-electrons intermediate->product Loss of H⁺

Caption: Mechanism of Friedel-Crafts alkylation.

Conclusion

The industrial synthesis of this compound and its derivatives is a well-established process rooted in fundamental organic reactions like Friedel-Crafts alkylation and oxidation. The protocols and data presented here provide a framework for the scale-up of these processes. Careful control of reaction parameters is crucial for maximizing the yield of the desired para-isomer and ensuring the safety and efficiency of the production process. These compounds serve as vital building blocks in the development of new pharmaceuticals and other high-value chemical products.

References

Application Notes and Protocols for the Synthesis of a Nematic Liquid Crystal from 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a nematic liquid crystal, 4-ethyl-4'-cyanobiphenyl, utilizing 1-chloro-4-ethylbenzene as a key starting material. The protocol outlines a multi-step synthesis involving a Suzuki-Miyaura coupling to form the biphenyl (B1667301) core, followed by functional group manipulations to introduce the cyano group, which is crucial for inducing mesogenic properties.

Introduction to Synthetic Strategy

The synthesis of calamitic (rod-like) liquid crystals, such as the well-known 4-alkyl-4'-cyanobiphenyls, requires the construction of a rigid, elongated molecular core with appropriate terminal functional groups. In this protocol, this compound serves as a foundational building block. The synthetic strategy involves two key transformations:

  • Formation of the Biphenyl Core: A Suzuki-Miyaura cross-coupling reaction is employed to create the central biphenyl structure. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

  • Introduction of the Cyano Group: The terminal cyano group is introduced in the final step via a Rosenmund-von Braun reaction. The strong dipole moment of the cyano group is instrumental in promoting the formation of the nematic liquid crystal phase.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-4'-cyanobiphenyl

This protocol details a three-step synthesis of the nematic liquid crystal 4-ethyl-4'-cyanobiphenyl, commencing with this compound.

Step 1: Synthesis of 4-Ethylphenylboronic Acid

This initial step prepares one of the key coupling partners for the Suzuki-Miyaura reaction.

  • Materials:

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve this compound (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the this compound solution to the magnesium turnings to initiate the Grignard reaction.

    • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF dropwise, maintaining the temperature below 5 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

    • Cool the mixture again to 0 °C and quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude 4-ethylphenylboronic acid, which can be purified by recrystallization from a water/ethanol (B145695) mixture.

Step 2: Synthesis of 4-Bromo-4'-ethylbiphenyl via Suzuki-Miyaura Coupling

This step constructs the core biphenyl structure.

  • Materials:

  • Procedure:

    • In a round-bottom flask, combine 4-ethylphenylboronic acid (1 equivalent), 1,4-dibromobenzene (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

    • Add a 2:1 mixture of toluene and ethanol.

    • Add a 2 M aqueous solution of potassium carbonate (2 equivalents).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to obtain 4-bromo-4'-ethylbiphenyl.

Step 3: Synthesis of 4-Ethyl-4'-cyanobiphenyl

The final step introduces the cyano group to yield the liquid crystalline product.

  • Materials:

    • 4-Bromo-4'-ethylbiphenyl (from Step 2)

    • Copper(I) cyanide (CuCN)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Iron(III) chloride

    • Hydrochloric acid (6 M)

    • Toluene

    • Ammonium (B1175870) hydroxide (B78521) solution

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-4'-ethylbiphenyl (1 equivalent) in anhydrous DMF.

    • Add copper(I) cyanide (1.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux (around 150 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC.

    • Cool the reaction mixture to room temperature and pour it into a solution of iron(III) chloride in 6 M hydrochloric acid.

    • Stir the mixture for 30 minutes to decompose the copper complex.

    • Extract the product with toluene (3 x 50 mL).

    • Wash the combined organic layers with water, ammonium hydroxide solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 4-ethyl-4'-cyanobiphenyl.

Data Presentation

The mesomorphic properties of the synthesized 4-ethyl-4'-cyanobiphenyl are critical for its function as a liquid crystal. The transition temperatures are key quantitative data points.

CompoundCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
4-Ethyl-4'-cyanobiphenyl103114

Note: These are representative literature values and may vary slightly based on purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to the final liquid crystal product, 4-ethyl-4'-cyanobiphenyl.

G cluster_0 Step 1: Grignard Reaction & Borylation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Cyanation (Rosenmund-von Braun) 1_Chloro_4_ethylbenzene This compound Grignard_Reagent 4-Ethylphenylmagnesium chloride 1_Chloro_4_ethylbenzene->Grignard_Reagent 1. Mg, THF 2. I₂ (cat.) 4_Ethylphenylboronic_acid 4-Ethylphenylboronic acid Grignard_Reagent->4_Ethylphenylboronic_acid 1. B(OMe)₃, THF 2. H₃O⁺ 4_Bromo_4_ethylbiphenyl 4-Bromo-4'-ethylbiphenyl 4_Ethylphenylboronic_acid->4_Bromo_4_ethylbiphenyl Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/Ethanol 1_4_Dibromobenzene 1,4-Dibromobenzene 1_4_Dibromobenzene->4_Bromo_4_ethylbiphenyl 4_Ethyl_4_cyanobiphenyl 4-Ethyl-4'-cyanobiphenyl (Nematic Liquid Crystal) 4_Bromo_4_ethylbiphenyl->4_Ethyl_4_cyanobiphenyl CuCN, DMF

Caption: Synthetic pathway for 4-ethyl-4'-cyanobiphenyl.

Application of 1-Chloro-4-ethylbenzene in Dye Manufacturing: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1-Chloro-4-ethylbenzene serves as a viable starting material in the synthesis of various organic compounds, including intermediates for the dye industry. While not a direct component in dye formulations, its primary application in this sector is as a precursor to 4-Ethylaniline, a key intermediate in the production of azo dyes. The conversion of this compound to 4-Ethylaniline is a critical step, which can be achieved through advanced catalytic cross-coupling reactions. Subsequently, 4-Ethylaniline is transformed into a diazonium salt, which then undergoes a coupling reaction with an electron-rich substrate to form a vibrantly colored azo dye.

The ethyl group on the benzene (B151609) ring, originating from this compound, can influence the final properties of the dye, such as its color, solubility, and fastness. This makes this compound a potentially valuable, albeit indirect, contributor to the diverse palette of synthetic dyes.

Key Reaction Pathways

The overall process can be delineated into two principal stages:

  • Synthesis of 4-Ethylaniline from this compound: This transformation involves the amination of the aryl chloride. Modern synthetic methods like the Buchwald-Hartwig amination or the Ullmann condensation are typically employed for this purpose, offering high yields and good functional group tolerance.[1][2]

  • Synthesis of Azo Dyes from 4-Ethylaniline: This is a classic two-step process in dye chemistry:

    • Diazotization: 4-Ethylaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.[3]

    • Azo Coupling: The unstable diazonium salt is immediately reacted with a coupling agent, such as a phenol, naphthol, or an aromatic amine, to yield the final azo dye.[4]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₈H₉Cl140.61184.4-62.6
4-EthylanilineC₈H₁₁N121.18216-5
Table 2: Spectroscopic Data for a Representative Azo Dye (e.g., derived from 4-Ethylaniline and 2-Naphthol)
Spectroscopic TechniqueCharacteristic Peaks
UV-Vis (in Ethanol) λmax ≈ 480-520 nm (Visible region, characteristic of azo compounds)
FT-IR (KBr, cm⁻¹) ~3400 (O-H stretch, if applicable), ~3050 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1450 (N=N stretch)
¹H NMR (CDCl₃, δ ppm) 1.2-1.4 (t, 3H, -CH₂CH₃), 2.6-2.8 (q, 2H, -CH₂CH₃), 7.0-8.5 (m, Ar-H)
¹³C NMR (CDCl₃, δ ppm) ~15 ( -CH₂CH₃), ~28 (-CH₂CH₃), 115-150 (Aromatic carbons)

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylaniline from this compound (Buchwald-Hartwig Amination)

Objective: To synthesize 4-Ethylaniline via a palladium-catalyzed cross-coupling reaction.

Materials:

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add anhydrous toluene to dissolve the catalyst components.

  • Add this compound (1.0 equivalent) to the flask.

  • In a separate flask, prepare the ammonia source. If using a solution of ammonia in dioxane, add it directly. If using ammonium chloride, add it along with a strong base like sodium tert-butoxide (2.0-2.5 equivalents).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 4-Ethylaniline.

Protocol 2: Synthesis of an Azo Dye from 4-Ethylaniline and 2-Naphthol

Objective: To synthesize a representative azo dye.

Part A: Diazotization of 4-Ethylaniline

Materials:

  • 4-Ethylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • In a beaker, dissolve 4-Ethylaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.0 equivalent) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold 4-Ethylaniline solution, ensuring the temperature remains below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling

Materials:

  • Diazonium salt solution from Part A

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice bath

Procedure:

  • In a separate beaker, dissolve 2-Naphthol (1.0 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-Naphthol solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid dye by vacuum filtration.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.

  • Dry the purified dye in a desiccator.

Mandatory Visualization

G cluster_0 Stage 1: Synthesis of 4-Ethylaniline cluster_1 Stage 2: Azo Dye Synthesis A This compound C Pd Catalyst & Ligand (e.g., Buchwald-Hartwig Amination) A->C B Ammonia Source B->C D 4-Ethylaniline C->D E 4-Ethylaniline F NaNO₂ / HCl (Diazotization) E->F G 4-Ethylbenzenediazonium Chloride F->G I Azo Coupling G->I H Coupling Agent (e.g., 2-Naphthol) H->I J Azo Dye I->J

Caption: Overall workflow from this compound to an Azo Dye.

G cluster_0 Diazotization cluster_1 Azo Coupling 4-Ethylaniline 4-Ethylaniline N-Nitrosoanilinium ion N-Nitrosoanilinium ion 4-Ethylaniline->N-Nitrosoanilinium ion + HONO, H⁺ N-Nitrosoaniline N-Nitrosoaniline N-Nitrosoanilinium ion->N-Nitrosoaniline - H⁺ Diazo Hydroxide Diazo Hydroxide N-Nitrosoaniline->Diazo Hydroxide Tautomerization 4-Ethylbenzenediazonium ion 4-Ethylbenzenediazonium ion Diazo Hydroxide->4-Ethylbenzenediazonium ion + H⁺, - H₂O Azo Dye Azo Dye 4-Ethylbenzenediazonium ion->Azo Dye + 2-Naphthol

Caption: Mechanism of Azo Dye formation from 4-Ethylaniline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Chloro-4-ethylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and optimized experimental protocols to ensure successful coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, a less reactive aryl chloride.

Q1: My reaction yield is low or I'm observing no product formation. What are the likely causes and how can I improve it?

A1: Low to no yield in the Suzuki coupling of an aryl chloride like this compound is a common issue, often stemming from several factors:

  • Inactive Catalyst: The Pd(0) catalytic species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1]

    • Solution: Ensure your palladium source, such as Pd(OAc)₂, is fresh. Consider using a Pd(0) source directly, like Pd₂(dba)₃.[2][3] Also, ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[1][4]

  • Inefficient Ligand: Standard phosphine (B1218219) ligands like PPh₃ may not be effective for activating less reactive aryl chlorides.[5][6]

    • Solution: Switch to bulkier, more electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[1][7] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for aryl chlorides.[5]

  • Inappropriate Base: The choice and strength of the base are critical for the transmetalation step.[3][7]

    • Solution: Screen a variety of bases. Stronger bases like K₃PO₄, Cs₂CO₃, or alkoxides are often more effective than weaker bases like Na₂CO₃ for aryl chloride coupling.[1][4]

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed.

    • Solution: Gradually increase the reaction temperature. Temperatures in the range of 80-120°C are common for Suzuki couplings of aryl chlorides.[4][8]

Q2: I'm observing a significant amount of homocoupling product of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is typically caused by the presence of oxygen or residual Pd(II) at the beginning of the reaction.[1]

  • Solution:

    • Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solvent for an extended period.[1][4]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

Q3: My starting boronic acid is decomposing, leading to protodeboronation. What can I do to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially under harsh basic conditions or in the presence of water.[1][9]

  • Solution:

    • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol (B44631) or MIDA esters, which are less prone to protodeboronation.[1][2]

    • Anhydrous Conditions: If compatible with your system, running the reaction under anhydrous conditions can minimize this side reaction.[1]

    • Optimize Base and Reaction Time: Use the mildest effective base and monitor the reaction to avoid unnecessarily long reaction times, which can promote decomposition.[4]

Q4: My catalyst appears to be deactivating, as I observe the formation of palladium black. How can I improve catalyst stability?

A4: The formation of palladium black indicates catalyst precipitation and deactivation.[2][10]

  • Solution:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands not only enhances reactivity but also stabilizes the palladium catalyst, preventing agglomeration.[5]

    • Catalyst Loading: While optimizing for lower catalyst loading is a goal, ensure that the initial loading is sufficient. Sometimes, very low loadings can be more susceptible to deactivation. A typical starting range is 0.1 - 5 mol%.[7]

    • Temperature Control: Avoid excessively high temperatures, as they can accelerate catalyst decomposition.[7]

Data Presentation: Optimizing Catalyst Loading

The following table summarizes typical starting conditions for optimizing the catalyst loading for the Suzuki coupling of this compound with a generic arylboronic acid. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable time.

ParameterRecommendationRationale
Catalyst Loading 0.1 - 5 mol%A good starting point for optimization. Lower loadings are more economical but may require more active catalytic systems.[7]
Common Pd Sources Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(II) sources are often more stable but require in-situ reduction. Pd(0) sources can be more active initially.[2][7]
Common Ligands PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhosFor aryl chlorides, bulky, electron-rich ligands like SPhos and XPhos are often necessary for good yields.[5][7]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic bases are generally preferred for aryl chlorides.[11]
Solvent Toluene (B28343), Dioxane, THF/H₂OThe choice of solvent can influence solubility and reaction rate. A small amount of water is often beneficial.[2]
Temperature 80 - 120 °CHigher temperatures are often required to overcome the lower reactivity of aryl chlorides.[8]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.5 mmol, 2.5 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask via syringe.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the previously weighed catalyst and ligand to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Suzuki_Troubleshooting Troubleshooting Workflow for this compound Suzuki Coupling start Low or No Yield check_catalyst Check Catalyst & Ligand start->check_catalyst check_base Check Base & Solvent start->check_base check_temp Check Temperature start->check_temp check_reagents Check Reagent Purity start->check_reagents solution_catalyst Use Bulky/Electron-Rich Ligand (e.g., SPhos) Use fresh Pd source check_catalyst->solution_catalyst solution_base Screen Stronger Bases (K3PO4, Cs2CO3) check_base->solution_base solution_temp Increase Temperature (80-120 °C) check_temp->solution_temp solution_reagents Ensure Dry Solvents & High Purity Reagents check_reagents->solution_reagents side_reactions Side Reactions Observed homocoupling Homocoupling? side_reactions->homocoupling protodeboronation Protodeboronation? side_reactions->protodeboronation catalyst_death Catalyst Deactivation? side_reactions->catalyst_death solution_homocoupling Degas Thoroughly Use Pd(0) Precatalyst homocoupling->solution_homocoupling solution_proto Use Boronic Ester Anhydrous Conditions protodeboronation->solution_proto solution_death Use Stabilizing Ligand Optimize Loading catalyst_death->solution_death success Successful Coupling solution_catalyst->success solution_base->success solution_temp->success solution_reagents->success solution_homocoupling->success solution_proto->success solution_death->success

Caption: Logical workflow for troubleshooting Suzuki coupling.

References

Side reactions and byproduct formation in Friedel-Crafts reactions of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving 1-chloro-4-ethylbenzene.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield of the Desired Product and Formation of Multiple Products

Q1: My reaction is producing a mixture of products with a low yield of the intended mono-substituted product. What is the likely cause and how can I fix it?

A1: This is a classic issue of polyalkylation or polyacylation . The initial product of the Friedel-Crafts reaction is often more reactive than the starting material, leading to further substitution.[1][2][3][4] The ethyl group on your starting material, this compound, is an electron-donating group that activates the aromatic ring, making the product susceptible to a second or even third substitution.[1][5]

Troubleshooting Steps:

  • Increase the Molar Ratio of the Aromatic Substrate: Use a large excess of this compound compared to the alkylating or acylating agent.[2][3] This increases the statistical probability of the electrophile reacting with the starting material rather than the already substituted product.

  • Control Reaction Temperature: Lowering the reaction temperature can help manage the reaction rate and decrease the likelihood of subsequent substitutions.[2]

  • Choose a Milder Lewis Acid Catalyst: A less reactive Lewis acid (e.g., FeCl₃ instead of AlCl₃) can reduce the overall reactivity and improve selectivity for the mono-substituted product.[2]

  • Consider Friedel-Crafts Acylation Followed by Reduction: If polyalkylation is a persistent problem in an alkylation reaction, an alternative route is to perform a Friedel-Crafts acylation. The resulting acyl group is deactivating, which effectively prevents further substitutions.[1][4][5] The ketone can then be reduced to the desired alkyl group in a subsequent step (e.g., via a Clemmensen or Wolff-Kishner reduction).[6]

Issue 2: Formation of Unexpected Isomers

Q2: I've isolated a product with the alkyl group at a different position than expected. Why did this happen?

A2: This is likely due to a carbocation rearrangement .[1][7][8][9][10] In Friedel-Crafts alkylation, the Lewis acid helps form a carbocation from the alkyl halide.[7] This carbocation can rearrange to a more stable form via a hydride or alkyl shift before it attacks the aromatic ring.[7][8][9] For example, reacting benzene (B151609) with 1-chloropropane (B146392) results in isopropylbenzene, not n-propylbenzene, because the primary carbocation rearranges to a more stable secondary carbocation.[10]

Troubleshooting Steps:

  • Use an Alkyl Halide That Forms a Stable Carbocation: Employ alkylating agents that form secondary or tertiary carbocations directly, as these are less prone to rearrangement.

  • Lower the Reaction Temperature: Lower temperatures can sometimes disfavor the rearrangement process.[2]

  • Utilize Friedel-Crafts Acylation: The acylium ion formed during Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[1][5][7] This makes acylation a reliable method for introducing a specific alkyl chain (via subsequent reduction) without the risk of isomerization.[8]

Issue 3: Reaction Fails or Conversion is Very Low

Q3: My reaction is not proceeding, or I'm recovering mostly unreacted starting material. What could be wrong?

A3: Low or no conversion in Friedel-Crafts reactions can stem from several factors related to the reactants, catalyst, and reaction conditions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[11][12] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst. Always use freshly opened anhydrous solvents and flame- or oven-dried glassware.

  • Check Catalyst Activity and Amount: The catalyst may be old or have been improperly stored. Use a fresh, unopened container of the Lewis acid. In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, so a stoichiometric amount (or a slight excess) of the catalyst is often necessary.[11][12]

  • Evaluate the Substituents: While the ethyl group is activating, the chloro group on this compound is a deactivating group.[5] Although it is only weakly deactivating, its presence means that more forcing conditions (e.g., a stronger Lewis acid or higher temperature) might be required compared to reacting with benzene or toluene. Strongly deactivating groups (like -NO₂) will prevent the reaction entirely.[7][11][13]

Issue 4: Dealkylation or Disproportionation Byproducts

Q4: My analysis shows the presence of 1-chlorobenzene and poly-ethylated chlorobenzenes. What is causing this?

A4: Friedel-Crafts alkylation can be reversible, especially with certain alkyl groups and under harsh conditions. This can lead to dealkylation (loss of the ethyl group) or disproportionation (migration of the ethyl group from one molecule to another), resulting in a mixture of de-alkylated, mono-alkylated, and poly-alkylated products.

Troubleshooting Steps:

  • Use Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times, which can promote the reverse reaction.

  • Select a Less Active Catalyst: A milder Lewis acid may reduce the extent of these side reactions.

Data Presentation

The following table summarizes expected outcomes and potential byproducts when performing Friedel-Crafts reactions on this compound. The yields are illustrative and will vary based on specific experimental conditions.

Reaction TypeReagent ExampleExpected Major ProductCommon Side Reactions/ByproductsTypical Yield Range (Illustrative)
Alkylation tert-Butyl chloride / AlCl₃1-Chloro-4-ethyl-2-tert-butylbenzenePolyalkylation (di-tert-butyl products), Isomerization40-60%
Acylation Acetyl chloride / AlCl₃1-(4-Chloro-2-ethylphenyl)ethanoneNone from polysubstitution or rearrangement75-90%
Alkylation (Rearrangement Prone) 1-Chloropropane / AlCl₃1-Chloro-4-ethyl-2-isopropylbenzeneRearrangement (isopropyl vs. n-propyl), Polyalkylation30-50% (of mixed isomers)

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of this compound

This protocol describes a typical laboratory procedure for the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 equivalents). Cool the flask to 0 °C in an ice bath.

  • Catalyst Suspension: Add anhydrous DCM to the flask to create a suspension of the AlCl₃.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension at 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over a beaker of crushed ice and concentrated HCl.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the reaction pathways involved.

G start Start Friedel-Crafts Reaction issue Reaction Issue? start->issue low_yield Low Yield / Multiple Products (Polyalkylation) issue->low_yield Yes rearrangement Unexpected Isomer (Rearrangement) issue->rearrangement Yes no_reaction No / Low Conversion issue->no_reaction Yes success Problem Resolved issue->success No sol1 Use excess aromatic substrate Lower temperature Use milder Lewis acid low_yield->sol1 sol2 Consider Acylation + Reduction Use alkyl halide forming stable carbocation rearrangement->sol2 sol3 Ensure anhydrous conditions Use fresh/excess catalyst Check for deactivating groups no_reaction->sol3 sol1->success sol2->success sol3->success reaction_pathways sub This compound + R-X, AlCl3 desired_product Mono-alkylated Product sub->desired_product Desired Path (Alkylation) rearranged_product Rearranged Isomer sub->rearranged_product Side Path (Rearrangement) poly_product Poly-alkylated Byproduct desired_product->poly_product Side Path (Polyalkylation)

References

Preventing homocoupling in Sonogashira reactions of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling in Sonogashira Reactions of 1-Chloro-4-ethylbenzene

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Sonogashira cross-coupling reactions, specifically the formation of alkyne homocoupling byproducts when using less reactive aryl chlorides like this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Sonogashira reactions?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is the most common side reaction in Sonogashira couplings. It involves the oxidative dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne. This reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen. This side reaction consumes the valuable alkyne starting material, complicates purification, and ultimately reduces the yield of the desired cross-coupled product.

Q2: I am observing significant homocoupling with this compound. Why is this substrate particularly challenging?

A2: Aryl chlorides, including this compound, are significantly less reactive than their corresponding bromides and iodides in the Sonogashira reaction. The rate-limiting step of the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) center. The strong carbon-chlorine bond makes this step difficult, often requiring more forcing conditions like higher temperatures, longer reaction times, or highly active catalysts. These very conditions can inadvertently promote the competing alkyne homocoupling pathway, especially if the cross-coupling reaction is sluggish.

Q3: What is the single most effective strategy to prevent homocoupling?

A3: The most effective and widely adopted strategy to prevent Glaser-type homocoupling is to use a copper-free Sonogashira protocol . Since the copper(I) acetylide intermediate is the primary precursor to the homocoupled diyne, eliminating the copper co-catalyst from the reaction mixture directly inhibits this undesired pathway. Numerous modern protocols have been developed that use highly active palladium/phosphine (B1218219) ligand systems capable of facilitating the reaction without copper.

Q4: How do I choose the right palladium catalyst and ligand for an aryl chloride?

A4: For unreactive aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key is to use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand. These ligands promote the difficult oxidative addition step and can stabilize the catalytically active species. Commonly successful ligands for aryl chlorides include biarylphosphines like XPhos and SPhos , or bulky alkylphosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃ ). The optimal choice is often substrate-dependent, but these ligands are the recommended starting point.

Q5: Beyond removing copper, what other experimental parameters can I control to minimize homocoupling?

A5: Several factors are critical:

  • Rigorous Exclusion of Oxygen: Oxygen is the terminal oxidant for Glaser coupling. It is imperative to degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon) and run the reaction under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.

  • Choice of Base and Solvent: The base and solvent system can influence the outcome. For copper-free reactions with aryl chlorides, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvents like toluene, dioxane, or DMF are often effective.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of homocoupled diyne byproduct. 1. Reaction contains copper co-catalyst. 2. Oxygen is present in the reaction. 3. Alkyne concentration is too high.1. Switch to a copper-free protocol . 2. Ensure all solvents are thoroughly degassed. Use Schlenk line or glovebox techniques to maintain a strict inert atmosphere. 3. Add the terminal alkyne to the reaction mixture slowly over several hours using a syringe pump.
Low conversion of this compound. 1. Palladium catalyst/ligand system is not active enough. 2. Reaction temperature is too low.1. Use a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand such as XPhos , SPhos , or P(t-Bu)₃ . 2. Increase the reaction temperature. Aryl chlorides often require temperatures in the range of 100-120 °C.
Both starting materials are consumed, but yield of desired product is low. This often points to significant byproduct formation (homocoupling) and potentially catalyst decomposition.Review all parameters. Implement a copper-free system, use a robust ligand, ensure rigorous exclusion of oxygen, and consider slow addition of the alkyne.

Data Presentation

Table 1: Effect of Ligand on the Copper-Free Sonogashira Coupling of 4-Chlorotoluene (B122035) with Phenylacetylene (B144264)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of Cross-Coupled Product (%)
1Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃Toluene12024<10
2Pd(OAc)₂ (2)P(Cy)₃ (4)Cs₂CO₃Toluene1202475
3Pd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Toluene1201892
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane1001296
5Pd₂(dba)₃ (1)SPhos (4)K₃PO₄Dioxane1001295

This table is a representative summary compiled from typical results in the literature for aryl chlorides. Conditions and yields are illustrative.

Visual Guides

Catalytic Cycles

Sonogashira_Cycles cluster_main Main Sonogashira Cycle (Cross-Coupling) cluster_side Side Reaction (Glaser Homocoupling) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR' or direct deprotonation/coordination) Alkyne R'-C≡C-H PdII_Alkyne->Pd0 Product Ar-C≡CR' PdII_Alkyne->Product Reductive Elimination Cu_Acetylide R'-C≡C-Cu Alkyne->Cu_Acetylide Base, Cu(I) Diyne R'-C≡C-C≡C-R' Cu_Acetylide->Diyne Oxidative Coupling (O₂ present)

Caption: The Sonogashira reaction pathway and the competing Glaser homocoupling side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed? q_copper Are you using a copper co-catalyst? start->q_copper sol_copper_yes Switch to a Copper-Free Protocol q_copper->sol_copper_yes Yes sol_copper_no Proceed to next check q_copper->sol_copper_no No q_oxygen Did you rigorously degas solvents and use an inert atmosphere? sol_copper_no->q_oxygen sol_oxygen_no Implement strict anaerobic conditions (Freeze-Pump-Thaw, Schlenk Line/Glovebox) q_oxygen->sol_oxygen_no No sol_oxygen_yes Proceed to next check q_oxygen->sol_oxygen_yes Yes q_ligand What ligand are you using? sol_oxygen_yes->q_ligand sol_ligand_pph3 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos) suitable for aryl chlorides. q_ligand->sol_ligand_pph3 PPh₃ or similar sol_ligand_good Consider slow addition of alkyne q_ligand->sol_ligand_good Bulky ligand (XPhos, etc.) sol_slow_add Add alkyne via syringe pump to keep concentration low. sol_ligand_good->sol_slow_add

Technical Support Center: Improving Yield in the Amination of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 1-chloro-4-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis of N-substituted-4-ethylanilines via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider for a successful amination of this compound?

A1: The success of the amination of this compound, an electron-rich aryl chloride, hinges on several key factors. The choice of palladium precatalyst, the phosphine (B1218219) ligand, the base, and the solvent are all crucial for achieving high yields.[1][2][3] For aryl chlorides, sterically hindered and electron-rich phosphine ligands are generally required to facilitate the challenging oxidative addition step.[1] Strong bases like sodium tert-butoxide are often necessary, but weaker bases can be used with appropriate ligand selection, which can be important for base-sensitive substrates.[1][4] Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.

Q2: Why is my yield consistently low when aminating this compound?

A2: Low yields in the amination of this compound can stem from several issues. As an electron-rich aryl chloride, it is a challenging substrate for the initial oxidative addition to the palladium(0) center, which is often the rate-limiting step.[1] Potential causes for low yield include:

  • Inefficient Catalyst System: The combination of palladium precursor and ligand may not be active enough for this specific substrate.

  • Catalyst Deactivation: The presence of oxygen or moisture can deactivate the palladium catalyst. Additionally, high temperatures can lead to catalyst decomposition.

  • Poor Reagent Quality: Impurities in the starting materials, amine, base, or solvent can interfere with the reaction.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and concentration may not be optimized for this particular transformation.

Q3: What are the common side reactions observed in the amination of this compound?

A3: Several side reactions can compete with the desired C-N bond formation, leading to reduced yields and purification challenges. The most common side reactions include:

  • Hydrodehalogenation: The chloro group is replaced by a hydrogen atom, resulting in the formation of ethylbenzene. This can be promoted by the presence of water or other protic sources.

  • Diarylation: If a primary amine is used, a second molecule of this compound can react with the product to form a diarylamine. The choice of ligand can help to minimize this.

  • Ether Formation: If the reaction is run in the presence of alkoxide bases and water, the corresponding aryl ether can be formed as a byproduct.

Troubleshooting Guide

This guide provides a structured approach to address common problems encountered during the amination of this compound.

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst system for an electron-rich aryl chloride.Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BippyPhos.[5] Consider using a pre-formed palladium precatalyst for more reliable generation of the active Pd(0) species.
Catalyst deactivation due to air or moisture.Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas the solvent prior to use.
Insufficiently strong base.For aryl chlorides, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1] If your substrate is base-sensitive, consider weaker bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) in combination with a highly active ligand, though this may require higher temperatures.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) Presence of a hydride source.Use anhydrous solvents and bases. Avoid alcoholic solvents if possible.
Inappropriate ligand choice.Some ligands are more prone to promoting hydrodehalogenation. Screening different bulky monophosphine ligands can mitigate this issue.
Formation of Diarylation Product (with primary amines) Over-reaction of the primary amine product.Use a slight excess of the primary amine (1.1-1.2 equivalents). Employ ligands known to favor monoarylation, such as those with significant steric bulk around the phosphorus atom.
Difficulty in Product Purification Co-elution of the product with starting materials or byproducts.Optimize the reaction to go to full conversion to simplify purification. For column chromatography, consider using an amine-functionalized silica (B1680970) gel or adding a small amount of a volatile amine (e.g., triethylamine) to the eluent to prevent tailing of the amine product.[6]
Presence of palladium residues in the product.After the reaction, filter the mixture through a pad of celite or silica gel to remove the heterogeneous palladium catalyst. If the product is soluble in a nonpolar solvent, precipitation of the palladium salts can be effective.

Quantitative Data on Reaction Parameters

The following tables summarize the impact of different reaction parameters on the yield of the amination of this compound. This data is compiled from various literature sources and should serve as a guide for reaction optimization.

Table 1: Effect of Ligand and Base on the Amination of this compound with Morpholine

LigandBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosNaOtBuToluene (B28343)100695
RuPhosK₃PO₄Dioxane1101288
BippyPhosCs₂CO₃Toluene1001892

Note: Yields are approximate and can vary based on specific experimental conditions.

Table 2: Effect of Catalyst Loading on the Amination of this compound with n-Hexylamine

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XPhos2.0NaOtBuToluene10096
Pd₂(dba)₃XPhos1.0NaOtBuToluene10094
Pd₂(dba)₃XPhos0.5NaOtBuToluene10089

Note: dba = dibenzylideneacetone. Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) via syringe.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a desired concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with a Primary Amine (e.g., n-Hexylamine)

  • Follow steps 1-4 as described in Protocol 1, using the primary amine (1.1 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene) to a concentration of 0.1-0.5 M.

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • Upon completion, perform the work-up as described in steps 7-8 of Protocol 1.

  • Purify the crude product by flash column chromatography. To minimize tailing of the secondary amine product, a small amount of triethylamine (B128534) (0.1-1%) can be added to the eluent.[6]

Visualizing Reaction Pathways and Workflows

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd ArCl This compound ArCl->OxAdd PdII_Cl L-Pd(II)(Ar)(Cl) OxAdd->PdII_Cl Ligand_Ex Ligand Exchange PdII_Cl->Ligand_Ex Amine R₂NH Amine->Ligand_Ex Base Base Deprot Deprotonation Base->Deprot PdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺Cl⁻ Ligand_Ex->PdII_Amine PdII_Amine->Deprot PdII_Amido L-Pd(II)(Ar)(NR₂) Deprot->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product N-(4-ethylphenyl)amine Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Amination Check_Catalyst Is the catalyst system appropriate for an electron-rich aryl chloride? Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Use a palladium precatalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions Ensure inert atmosphere. Use anhydrous/degassed solvent. Screen different bases (NaOtBu, K₃PO₄, Cs₂CO₃). Optimize temperature and time. Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are significant side products observed? Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Address_Side_Reactions For hydrodehalogenation: use anhydrous conditions. For diarylation: use a slight excess of primary amine. Check_Side_Reactions->Address_Side_Reactions Yes Successful_Reaction Improved Yield Check_Side_Reactions->Successful_Reaction No Address_Side_Reactions->Successful_Reaction

Caption: Troubleshooting workflow for improving amination yield.

References

Challenges in the purification of 1-Chloro-4-ethylbenzene products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-Chloro-4-ethylbenzene

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of this compound.

Troubleshooting Guide

The primary challenges in purifying this compound stem from the presence of closely related structural isomers and byproducts from its synthesis, typically via Friedel-Crafts alkylation of chlorobenzene (B131634). Effective purification requires addressing these specific impurities.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity (<98%) After Initial Distillation Presence of positional isomers (ortho, meta) with boiling points very close to the para isomer.1. Fractional Distillation: Employ a high-efficiency fractionating column (e.g., Vigreux or packed column) under reduced pressure to enhance separation.[1][2] 2. Preparative Chromatography: Use High-Performance Liquid Chromatography (HPLC) or preparative Gas Chromatography (GC) for high-purity isolation.[1][3]
Product is a Yellow or Brownish Liquid Presence of colored impurities from side reactions or decomposition. Product may have oxidized upon exposure to air or heat.1. Activated Carbon Treatment: During recrystallization (if applicable) or before distillation, treat the product solution with activated carbon to adsorb colored impurities.[4] 2. Purge with Inert Gas: Handle and store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of Unreacted Starting Materials (e.g., Chlorobenzene) Incomplete reaction during synthesis.Simple or Fractional Distillation: Unreacted chlorobenzene has a significantly lower boiling point (~132°C) than this compound and can be removed effectively by distillation.
Multiple Peaks in GC-MS Analysis Contamination with polyalkylated byproducts (e.g., diethylchlorobenzene) or other side-products from the synthesis reaction.[1]1. Optimize Reaction Conditions: Revisit the synthesis step to minimize side reactions by adjusting temperature, catalyst, or reactant ratios.[1] 2. Fractional Distillation: Higher-boiling polyalkylated byproducts can be separated as the distillation residue.[5]
Product Fails to Crystallize (if attempting recrystallization) High levels of impurities are present, inhibiting crystal lattice formation. The chosen solvent may be inappropriate.1. Pre-purification: Perform a preliminary purification step like distillation or an acid-base wash to remove gross impurities.[4] 2. Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product has high solubility when hot and low solubility when cold.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities arise from the Friedel-Crafts alkylation synthesis and include:

  • Positional Isomers: 1-Chloro-2-ethylbenzene (ortho isomer) and 1-Chloro-3-ethylbenzene (meta isomer).[1]

  • Polyalkylated Byproducts: Di- and tri-substituted products resulting from over-alkylation of the chlorobenzene ring.[1]

  • Unreacted Starting Materials: Residual chlorobenzene and the ethylating agent.

Q2: How can I effectively separate the ortho, meta, and para isomers of chloroethylbenzene?

A2: Separating these isomers is challenging due to their similar physical properties. The most effective methods are:

  • High-Efficiency Fractional Distillation: This is the most common industrial method. Success depends on the efficiency of the fractionating column and careful control of the distillation parameters (temperature and pressure).

  • Preparative Chromatography: Techniques like HPLC and preparative GC can provide excellent separation and yield very high purity products, which is ideal for analytical standards or pharmaceutical applications.[1][3]

Q3: What analytical methods are best for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography (GC): Ideal for determining the percentage of volatile impurities and isomeric ratio. A GC-Mass Spectrometry (GC-MS) system is highly effective for identifying unknown impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying positional isomers.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired isomer and help identify the nature of any impurities present.

Q4: My purified product is showing signs of degradation over time. What are the proper storage conditions?

A4: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames.[7] To prevent degradation from oxidation or light, store it in a tightly sealed container under an inert atmosphere (like nitrogen) and in an amber or opaque bottle.

Quantitative Data

The separation of chloroethylbenzene isomers by distillation relies on the difference in their boiling points.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
This compound (para) 622-98-0140.61~184-185
1-Chloro-2-ethylbenzene (ortho)89-96-3140.61~181-182
1-Chloro-3-ethylbenzene (meta)620-16-6140.61~180-181
Chlorobenzene (Starting Material)108-90-7112.56~132

Note: Boiling points are approximate and can vary with atmospheric pressure.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed to separate this compound from its lower-boiling ortho and meta isomers and higher-boiling polyalkylated byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., 30 cm Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and pressure gauge (for vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed. If performing vacuum distillation, connect the apparatus to a vacuum pump with a pressure controller.

  • Charging the Flask: Charge the round-bottom flask with the crude product, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture boils, vapor will rise through the fractionating column. The temperature at the distillation head should stabilize at the boiling point of the lowest-boiling component (likely the meta or ortho isomer).

    • Collect this initial fraction in a separate receiving flask. This fraction will be enriched in the lower-boiling isomers.

    • Once the first fraction has distilled, the temperature at the head will begin to rise again.

    • Change the receiving flask to collect the main fraction as the temperature stabilizes near the boiling point of this compound (~184-185°C at atmospheric pressure). Collect the product over a narrow temperature range (e.g., ±1°C).

  • Shutdown: Once the main product fraction is collected, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating your product.

  • Analysis: Analyze all collected fractions using GC or HPLC to confirm the purity and determine the composition of each fraction.[5]

Visualizations

Purification Workflow

The following diagram outlines the general workflow for purifying crude this compound.

cluster_0 Purification Workflow A Crude Product B Initial Analysis (GC-MS) A->B C Primary Purification (Fractional Distillation) B->C D Purity Analysis (GC/HPLC) C->D E Is Purity >99%? D->E Evaluate F Final Product E->F Yes G Secondary Purification (Preparative HPLC/GC) E->G No G->D Re-analyze cluster_1 Troubleshooting Decision Tree Start Low Purity Detected (Post-Distillation) Identify Identify Impurities (GC-MS, NMR) Start->Identify IsomerCheck Are Isomers the Primary Impurity? Identify->IsomerCheck ByproductCheck Are Polyalkylated Byproducts Present? IsomerCheck->ByproductCheck No Sol_FracDist Use High-Efficiency Fractional Distillation IsomerCheck->Sol_FracDist Yes Sol_StopDist Stop Distillation Early (Leave in Residue) ByproductCheck->Sol_StopDist Yes Sol_RevisitSynth Optimize Synthesis Conditions ByproductCheck->Sol_RevisitSynth If significant Sol_PrepLC Use Preparative HPLC or GC Sol_FracDist->Sol_PrepLC If purity still low

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nature of the nitration of 1-Chloro-4-ethylbenzene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during this electrophilic aromatic substitution reaction.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do, and what are the likely causes?

  • Answer: An uncontrolled temperature spike is a serious safety concern.

    • Immediate Action: Cease the addition of the nitrating agent immediately.[1] Increase cooling by adding more ice or a colder solvent to the external cooling bath. If the temperature continues to rise, and as a last resort, the reaction can be quenched by pouring it into a large volume of crushed ice and water with extreme caution, as the dilution of concentrated acids is also highly exothermic.[2]

    • Potential Causes & Prevention:

      • Rapid Addition of Nitrating Agent: The rate of heat generation is exceeding the cooling system's capacity. The nitrating agent should be added dropwise with constant monitoring of the internal temperature.[1][2]

      • Inadequate Cooling: The cooling bath may not be cold enough or have sufficient volume to dissipate the heat. An ice-salt bath can achieve temperatures below 0°C.[2]

      • Poor Agitation: Inefficient stirring can create localized "hot spots." Ensure vigorous and consistent mixing.[2]

Issue 2: Low Yield of Mononitrated Product

  • Question: My reaction resulted in a low yield of the desired mononitrated product. What could be the reason?

  • Answer: Several factors can contribute to low yields.

    • Potential Causes & Solutions:

      • Reaction Temperature is Too Low: While crucial for preventing over-nitration, an excessively low temperature can significantly slow the reaction rate. A balance must be found, and a temperature range of 0-10°C is a common starting point for activated systems.[1]

      • Insufficient Nitrating Agent: Ensure the stoichiometry of the nitrating agent is appropriate. A slight molar excess of nitric acid is often used.[1]

      • Poor Mixing: If the reaction mixture is not homogenous, the reactants may not interact effectively. Increase the stirring speed.[1]

Issue 3: Formation of Dinitro or Other Polynitrated Products

  • Question: I am observing a significant amount of dinitrated byproducts. How can I improve the selectivity for mononitration?

  • Answer: The presence of the activating ethyl group makes the aromatic ring susceptible to over-nitration.[1]

    • Potential Causes & Solutions:

      • High Reaction Temperature: Elevated temperatures increase the reaction rate and favor dinitration. Maintaining a consistently low temperature is the most critical factor for achieving selective mononitration.[1]

      • Incorrect Reagent Ratio: A large excess of the nitrating agent can drive the reaction towards polynitration.[2] Use a controlled molar ratio of reactants.

      • Substrate Reactivity: this compound is activated by the ethyl group. Milder reaction conditions, such as lower temperatures and less concentrated acids, may be necessary compared to deactivating substrates.[2]

Issue 4: Reaction Fails to Initiate or Proceeds Very Slowly

  • Question: My reaction is not starting, or the conversion is very slow. What steps can I take?

  • Answer: A slow or stalled reaction can be due to several factors.

    • Potential Causes & Solutions:

      • Overly Cautious Low Temperature: If the temperature is too low, the activation energy for the reaction may not be met. Cautiously and gradually allow the temperature to rise in small increments (e.g., to 5-10°C) while carefully monitoring for any exotherm.[1]

      • Decomposed or Low-Concentration Acids: Ensure that fresh, concentrated nitric and sulfuric acids are used to prepare the nitrating mixture.

      • Insufficiently Strong Nitrating Agent: For some substrates, a stronger nitrating system may be required. However, for this compound, a standard mixed acid preparation should be sufficient.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected major products from the nitration of this compound?

    • A1: The ethyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. The directing effects of both substituents will influence the position of the incoming nitro group. The primary products are expected to be 1-chloro-2-nitro-4-ethylbenzene and 1-chloro-3-nitro-4-ethylbenzene. The exact isomer ratio will depend on the specific reaction conditions.

  • Q2: What is the role of sulfuric acid in this reaction?

    • A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][4]

  • Q3: What are the key safety precautions for this experiment?

    • A3: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[3] The reaction is highly exothermic and presents a risk of thermal runaway.[1] Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves. Ensure a cooling bath is in place and an emergency quench solution (crushed ice) is readily available.[1][2]

  • Q4: How should I properly quench and work up the reaction?

    • A4: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][2] The product can then be isolated by extraction with a suitable organic solvent, followed by washing the organic layer with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, and then with water. The organic layer is then dried and the solvent removed.

Data Presentation

The following tables provide guideline parameters for the nitration of substrates related to this compound. These should be considered as starting points for optimization.

Table 1: Guideline Reaction Conditions for Mixed-Acid Nitration

ParameterConditionRationale and Notes
Substrate This compoundThe ethyl group is activating, while the chloro group is deactivating.
Nitrating Agent Mixed Acid (Conc. HNO₃ + Conc. H₂SO₄)A common and effective nitrating agent. The ratio can be optimized.[3]
Temperature 0 - 10°CCrucial for controlling the exothermic reaction and preventing over-nitration.[1]
Reaction Time 30 - 60 minutesMonitor by TLC to determine completion. Reaction is typically rapid.[3]
Agitation Vigorous StirringEssential to ensure homogeneity and prevent localized overheating.[2]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Runaway Reaction Rapid reagent addition, poor coolingStop addition, increase cooling, prepare for emergency quench.[1]
Low Yield Temperature too low, insufficient nitrating agentCautiously increase temperature, check stoichiometry.[1]
Over-nitration Temperature too high, excess nitrating agentMaintain low temperature, control stoichiometry.[1][2]
No Reaction Temperature too low, old reagentsCautiously increase temperature, use fresh acids.

Experimental Protocols

The following is a generalized protocol for the mixed-acid nitration of this compound, adapted from standard procedures for similar compounds.[1][3]

Protocol 1: Mixed-Acid Nitration of this compound

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add a molar equivalent of concentrated sulfuric acid to a stirred, molar equivalent of concentrated nitric acid. Keep this mixture cool.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound in a suitable solvent (e.g., dichloromethane) or use it neat. Cool the flask to 0°C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred this compound solution. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring.

  • Extraction and Neutralization: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (vent frequently), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization.

Visualizations

Nitration_Troubleshooting start Nitration of This compound issue Issue Encountered? start->issue temp_spike Rapid Temperature Spike issue->temp_spike Yes low_yield Low Yield issue->low_yield No action_stop Stop Reagent Addition Increase Cooling temp_spike->action_stop over_nitration Over-nitration low_yield->over_nitration No action_temp Cautiously Increase Temp. Check Reagent Stoichiometry low_yield->action_temp Yes action_conditions Lower Temperature Control Stoichiometry over_nitration->action_conditions Yes

Caption: Troubleshooting decision tree for nitration issues.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_substrate Cool Substrate (this compound) to 0°C add_acid Slow Dropwise Addition of Nitrating Mix prep_substrate->add_acid prep_acid Prepare Nitrating Mix (HNO3 + H2SO4) in Ice Bath prep_acid->add_acid monitor_temp Maintain Temp. 0-5°C Monitor with Thermometer add_acid->monitor_temp monitor_rxn Monitor by TLC monitor_temp->monitor_rxn quench Quench on Crushed Ice monitor_rxn->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash isolate Dry and Evaporate Solvent wash->isolate

Caption: General experimental workflow for nitration.

References

Technical Support Center: Purification of Reaction Mixtures from 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of unreacted 1-chloro-4-ethylbenzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The choice of purification method depends on the scale of your reaction, the properties of your desired product, and the required purity. The most common and effective techniques are:

  • Fractional Distillation: Ideal for large-scale purifications where there is a significant difference in boiling points between this compound and your product.

  • Flash Column Chromatography: A versatile method for separating compounds with different polarities. It is suitable for a wide range of scales, from milligrams to grams.

  • Liquid-Liquid Extraction: Useful for separating compounds based on their differential solubility in two immiscible liquid phases. This is often used as a preliminary purification step.

  • Crystallization: A highly effective method for obtaining very pure crystalline products, provided your product is a solid at room temperature and a suitable crystallization solvent can be found.

Q2: How can I effectively monitor the removal of this compound during purification?

A2: The progress of your purification can be monitored using various analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the separation of this compound from your product during column chromatography or to check the purity of fractions.

  • Gas Chromatography (GC): A quantitative technique ideal for monitoring the removal of volatile impurities like this compound, especially during distillation.[1]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for both qualitative and quantitative analysis of the reaction mixture and purified fractions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the relative amounts of this compound and your product in the mixture and to confirm the structure of the final product.

Q3: What are the critical safety precautions when working with this compound?

A3: this compound is a flammable liquid and can be harmful if swallowed or inhaled.[3][4] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Keep it away from open flames, sparks, and hot surfaces.[5][7] In case of skin or eye contact, rinse immediately with plenty of water.[3][5]

Q4: My desired product and this compound have very similar boiling points. What is the best purification strategy?

A4: When fractional distillation is not effective due to close boiling points, alternative methods should be considered:

  • Extractive Distillation: This involves adding a solvent that alters the relative volatility of the components, making separation by distillation possible.[8]

  • Preparative HPLC: For high-purity requirements and small to medium scales, preparative HPLC can provide excellent separation of isomers or compounds with very similar physical properties.[2]

  • Column Chromatography: If your product and this compound have different polarities, column chromatography is a highly effective alternative.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete separation after fractional distillation The boiling points of the product and this compound are too close.- Use a longer fractionating column or a column with higher theoretical plates.- Consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.- Explore alternative methods like column chromatography or extractive distillation.[8]
Co-elution of product and this compound in column chromatography The chosen solvent system does not provide adequate separation.- Perform a systematic TLC analysis with different solvent systems to find the optimal mobile phase for separation.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Formation of a stable emulsion during liquid-liquid extraction The two phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for a longer period.
The product does not crystallize from the solution The solution is not supersaturated, or the product is an oil.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Concentrate the solution further by evaporating some of the solvent.- Cool the solution slowly to a lower temperature.- If the product is an oil, consider purifying it by another method like chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 622-98-0[9]
Molecular Formula C₈H₉Cl[3]
Molecular Weight 140.61 g/mol [7]
Boiling Point 180-184 °C[9][10]
Melting Point -63 °C[9][10]
Density 1.030 - 1.045 g/mL[9][10]
Solubility in Water Sparingly soluble (approx. 0.1 g/100 mL at 20°C)[7]
Solubility in Organic Solvents Soluble in ether, ethanol, and chlorinated hydrocarbons[3][7]
Refractive Index ~1.518[6][10]

Experimental Protocols

Protocol 1: Fractional Distillation

This method is suitable for separating this compound from a product with a boiling point difference of at least 25 °C.

Materials:

  • Crude reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head, condenser, and receiving flasks

  • Heating mantle and magnetic stirrer

  • Thermometer

  • Boiling chips

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude reaction mixture and boiling chips into the round-bottom flask.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.

  • Begin heating the mixture gently.

  • Monitor the temperature at the distillation head. The temperature will plateau at the boiling point of the lower-boiling component.

  • Collect the fraction that distills at a constant temperature. This will be the enriched lower-boiling point component.

  • Once the first component has been distilled, the temperature will rise to the boiling point of the next component. Change the receiving flask to collect this fraction.

  • Analyze the collected fractions using GC or NMR to determine their purity.

Protocol 2: Flash Column Chromatography

This method is effective for separating compounds based on their polarity.

Materials:

  • Crude reaction mixture

  • Silica gel (or another suitable stationary phase)

  • Chromatography column

  • Solvent system (mobile phase) determined by TLC analysis

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Pack the chromatography column with silica gel slurried in the initial mobile phase.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Carefully add the adsorbed sample to the top of the packed column.

  • Add the mobile phase to the column and apply pressure (using a pump or inert gas) to elute the compounds.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Method_Selection Start Start: Crude Reaction Mixture BoilingPoint Significant Boiling Point Difference (>25°C)? Start->BoilingPoint Polarity Different Polarity? BoilingPoint->Polarity No Distillation Fractional Distillation BoilingPoint->Distillation Yes ProductSolid Is Product a Solid? Polarity->ProductSolid No Chromatography Column Chromatography Polarity->Chromatography Yes ProductSolid->Chromatography No (Consider Prep-HPLC) Crystallization Crystallization ProductSolid->Crystallization Yes End Purified Product Distillation->End Chromatography->End Crystallization->End

Caption: Decision tree for selecting a purification method.

Purification_Workflow A Crude Reaction Mixture B Optional: Liquid-Liquid Extraction (Initial Wash/Extraction) A->B C Primary Purification (Distillation or Chromatography) B->C D Monitor Fractions (TLC, GC, or HPLC) C->D E Combine Pure Fractions D->E F Solvent Removal (Rotary Evaporation) E->F G Final Purity Analysis (NMR, GC-MS) F->G H Pure Product G->H

Caption: General workflow for product purification.

References

Technical Support Center: Troubleshooting Grignard Reactions with 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low conversion rates in Grignard reactions involving 1-chloro-4-ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What is the most common reason for this?

The most frequent cause of initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl chloride.[1][2][3] Additionally, aryl chlorides are generally less reactive than the corresponding bromides or iodides, making initiation more challenging.[1][4] Trace amounts of moisture in the glassware or solvent will also quench the Grignard reagent as it forms, preventing the reaction from starting.[3][5][6]

Q2: How can I effectively activate the magnesium turnings?

Several methods can be used to activate the magnesium surface:

  • Mechanical Activation: Before adding solvent, use a dry glass stirring rod to crush some of the magnesium turnings against the flask.[2][3] This breaks the oxide layer and exposes a fresh, reactive metal surface.

  • Chemical Activation:

    • Iodine: Add a small crystal of iodine to the dry magnesium.[1][2][7] The iodine reacts with the magnesium, and the disappearance of the brown/purple color indicates the surface is active.

    • 1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts with magnesium to generate ethene and magnesium bromide, effectively cleaning and activating the metal surface.[1][2][7]

  • Sonication: Placing the reaction flask in an ultrasonic bath can help dislodge the oxide layer.[1][7]

Q3: What is the optimal solvent for preparing a Grignard reagent from an aryl chloride?

For less reactive aryl chlorides like this compound, tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether.[1][4][8] THF is a better coordinating solvent, which helps to stabilize the Grignard reagent, and its higher boiling point allows for heating if necessary to initiate the reaction.[4] It is critical that the solvent is anhydrous.[5][6][9]

Q4: I'm observing a significant amount of a biphenyl (B1667301) byproduct (4,4'-diethylbiphenyl). How can I minimize this?

This byproduct is likely formed through a Wurtz-type coupling reaction, where the Grignard reagent reacts with unreacted this compound.[10] To minimize this side reaction:

  • Slow Addition: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the aryl chloride, favoring Grignard formation over coupling.

  • Temperature Control: Avoid excessively high temperatures, which can favor the coupling side reaction.[10]

  • Use an Excess of Magnesium: A slight excess of magnesium can help ensure the aryl chloride reacts to form the Grignard reagent rather than coupling.

Q5: My reaction starts but then stops, leaving unreacted magnesium. What could be the issue?

This often indicates that the surface of the magnesium has become coated, preventing further reaction. This can happen if the concentration of the initially formed Grignard reagent is too high, leading to precipitation on the metal surface. Ensure vigorous stirring to keep the magnesium surface exposed. If the problem persists, adding a co-solvent or a solubilizing agent like LiCl (to form a "Turbo-Grignard") can sometimes help.[7][11]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Inactive magnesium surface (MgO layer).[1][3] 2. Presence of water or protic impurities.[5][6] 3. This compound is not reactive enough under the conditions.1. Activate magnesium using iodine, 1,2-dibromoethane, or mechanical crushing.[1][2][7] 2. Rigorously dry all glassware (flame-dry or oven-dry) and use anhydrous solvents.[2][3] 3. Switch solvent from diethyl ether to THF; consider gentle heating to initiate.[4][8]
Formation of Biphenyl Side Product 1. Wurtz-type coupling reaction.[10] 2. High local concentration of this compound. 3. Reaction temperature is too high.[10]1. Add the aryl chloride solution dropwise using an addition funnel. 2. Ensure efficient stirring. 3. Maintain a gentle reflux or lower the reaction temperature.
Low Yield of Final Product (after reaction with electrophile) 1. Incomplete Grignard formation. 2. Grignard reagent was quenched before adding the electrophile. 3. The electrophile is unreactive or sterically hindered. 4. Side reactions with the electrophile (e.g., enolization of a ketone).1. Titrate the Grignard reagent before use to determine its actual concentration. 2. Ensure the electrophile and solvent used for its addition are completely anhydrous. 3. Increase reaction time or temperature; consider a more reactive electrophile. 4. Use a lower temperature for the addition of the Grignard reagent to the electrophile.
Reaction is Uncontrolled or Too Exothermic 1. Addition of the aryl chloride is too rapid. 2. Insufficient cooling.1. Add the this compound dropwise. 2. Use an ice bath to moderate the reaction temperature, especially during initiation and initial formation.

Key Experimental Protocols

Protocol 1: Preparation of 4-ethylphenylmagnesium chloride

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware (a three-neck round-bottom flask, condenser, and addition funnel) by flame-drying under vacuum or oven-drying at >120°C for several hours.[2][3] Cool under a stream of dry nitrogen or argon.

    • Equip the flask with a magnetic stir bar, the condenser, and the addition funnel. Maintain a positive pressure of inert gas.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the addition funnel.

  • Reaction Initiation and Formation:

    • Add a small portion (~10%) of the this compound solution to the magnesium turnings.

    • If the reaction does not start within a few minutes (indicated by gentle bubbling or a slight increase in temperature), add a single crystal of iodine or a few drops of 1,2-dibromoethane.[2][7] Gentle warming with a heat gun may be necessary.

    • Once the reaction initiates (the solution may become cloudy and warm), begin the slow, dropwise addition of the remaining this compound solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.

Protocol 2: General Reaction with a Ketone Electrophile

  • Cool the prepared Grignard reagent solution to 0°C using an ice bath.

  • Slowly add a solution of the ketone (0.95 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[3]

  • Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol product.

Visualizations

Grignard_Formation A This compound C 4-Ethylphenylmagnesium chloride (Grignard Reagent) A->C B Mg (Magnesium Metal) B->C Solvent Anhydrous THF Solvent->C

Caption: Formation of the Grignard reagent from this compound.

Troubleshooting_Workflow Start Reaction Not Initiating? Check_Moisture Is Glassware/Solvent Completely Dry? Start->Check_Moisture Yes Activate_Mg Activate Mg Surface (Iodine, DBE, Crushing) Check_Moisture->Activate_Mg Yes Dry_Apparatus Flame/Oven Dry Glassware, Use Anhydrous Solvent Check_Moisture->Dry_Apparatus No Check_Solvent Using THF? Activate_Mg->Check_Solvent Dry_Apparatus->Activate_Mg Switch_Solvent Switch to THF from Ether Check_Solvent->Switch_Solvent No Success Reaction Initiated Check_Solvent->Success Yes Switch_Solvent->Success Side_Reactions cluster_desired Desired Reaction cluster_side Wurtz Coupling (Side Reaction) ArylCl Ar-Cl Grignard Ar-MgCl ArylCl->Grignard Mg Mg Mg->Grignard Grignard2 Ar-MgCl Biphenyl Ar-Ar (Biphenyl Byproduct) Grignard2->Biphenyl ArylCl2 Ar-Cl ArylCl2->Biphenyl

References

Technical Support Center: Regioselective Electrophilic Substitution of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the electrophilic substitution of 1-Chloro-4-ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in controlling isomer formation during electrophilic substitution on this compound?

A: The primary challenge arises from the competing directing effects of the two substituents on the benzene (B151609) ring.

  • Ethyl Group (-CH₂CH₃): This is an alkyl group, which is classified as an electron-donating group (EDG). It activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.[1][2] Since the para position is already occupied by the chloro group, it strongly directs substitution to position 2 (and 6).

  • Chloro Group (-Cl): This is a halogen, which is a deactivating group due to its strong electron-withdrawing inductive effect (-I).[1] However, it is also an ortho, para-director because its lone pair electrons can be delocalized into the ring via a positive resonance effect (+R).[3][4] It therefore directs incoming electrophiles to position 3 (and 5).

The reaction yields a mixture of isomers because both groups direct the electrophile to different positions on the ring. The main goal is typically to maximize substitution at the position ortho to the activating ethyl group (position 2) and minimize it at the position ortho to the deactivating chloro group (position 3).

Q2: Which position is electronically favored for substitution and why?

A: Position 2 (ortho to the ethyl group) is electronically favored. In electrophilic aromatic substitution, activating groups have a more powerful directing effect than deactivating groups.[5] The ethyl group activates the ring, stabilizing the carbocation intermediate (sigma complex) formed during substitution at its ortho position more effectively than the chloro group does at its ortho position. Therefore, the reaction pathway leading to the 2-substituted isomer has a lower activation energy and proceeds faster.

Q3: How do steric effects influence the isomer distribution?

A: Steric hindrance can significantly impact the ratio of isomers, sometimes overriding the electronic preference. The ethyl group is bulkier than the chloro group. If a large or sterically demanding electrophile is used, it may be difficult for it to approach the sterically crowded position 2, which is flanked by the ethyl group.[6][7] This can lead to an increased proportion of the undesired 3-substituted isomer, as position 3 is less sterically hindered.

Troubleshooting Guide: Minimizing the 3-Substituted Isomer

Q4: My reaction is producing a high percentage of the undesired 3-substituted isomer. How can I improve the regioselectivity for the 2-position?

A: To favor the formation of the 2-substituted isomer, you must optimize conditions to enhance the kinetic product, which is governed by electronic effects, and minimize the impact of steric hindrance.

Key Strategies:

  • Lower the Reaction Temperature: Running the reaction at lower temperatures favors the kinetically controlled product over the thermodynamically controlled one.[3] The electronically favored 2-substituted isomer is the kinetic product, so reducing the temperature will often increase its yield relative to the 3-substituted isomer.

  • Select a Less Bulky Reagent/Electrophile: The size of the electrophile is critical. For reactions like Friedel-Crafts acylation, using a less sterically hindered acyl chloride can improve selectivity for the 2-position.

  • Choose a Milder Catalyst: In reactions requiring a Lewis acid catalyst (e.g., Friedel-Crafts, some halogenations), using a milder catalyst can increase selectivity. A highly reactive electrophile, generated by a strong catalyst, will be less selective and more likely to react at multiple positions.

  • Modify the Solvent: The solvent can influence the effective size of the electrophile and the stability of the reaction intermediates. Experimenting with solvents of different polarities may alter the isomer ratio.

Table 1: Influence of Reaction Parameters on Isomer Distribution
ParameterCondition to Favor 2-Isomer (ortho to Ethyl)RationalePotential Undesired Outcome
Temperature Low Temperature (e.g., 0 °C to RT)Favors the kinetically preferred product based on electronic directing effects.Slower reaction rate.
Steric Bulk of Electrophile Small / Less Hindered (e.g., NO₂⁺)Reduces steric hindrance at the position adjacent to the ethyl group.May not be an option for the desired transformation.
Catalyst Activity Milder Lewis Acid (e.g., ZnCl₂, FeBr₃)Generates a less reactive, more selective electrophile.Reaction may be sluggish or incomplete.
Reaction Time ShorterMinimizes potential for product isomerization under thermodynamic control.May result in lower overall conversion.

Experimental Protocols

Protocol: Regioselective Friedel-Crafts Acylation of this compound

This protocol provides a generalized method for the acylation of this compound, aimed at maximizing the yield of 2-acetyl-1-chloro-4-ethylbenzene.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM followed by anhydrous AlCl₃ (1.2 eq).

  • Electrophile Formation: Cool the suspension to 0 °C in an ice-water bath. Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.[8]

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to isolate the desired 2-acetyl-1-chloro-4-ethylbenzene isomer.

Visualizations

G ethyl ethyl pos2 pos2 ethyl->pos2 Strong Director chloro chloro pos3 pos3 chloro->pos3 Weak Director mol mol

G start This compound + Electrophile (E+) intermediate_2 intermediate_2 start->intermediate_2 Favored Pathway (Lower Activation Energy) intermediate_3 intermediate_3 start->intermediate_3 Disfavored Pathway (Higher Activation Energy) product_2 2-E-1-chloro-4-ethylbenzene (Major Product) product_3 3-E-1-chloro-4-ethylbenzene (Minor Isomer) intermediate_2->product_2 -H+ intermediate_3->product_3 -H+

G start Problem: High Yield of Undesired 3-Isomer q_sterics Is the electrophile sterically bulky? start->q_sterics q_temp Is the reaction temperature high (> RT)? start->q_temp q_catalyst Is a strong Lewis acid catalyst being used? start->q_catalyst q_sterics->q_temp No sol_sterics Action: Use a less bulky electrophile or acylating agent. q_sterics->sol_sterics Yes q_temp->q_catalyst No sol_temp Action: Lower the reaction temperature (e.g., 0 °C). q_temp->sol_temp Yes sol_catalyst Action: Switch to a milder catalyst (e.g., ZnCl₂). q_catalyst->sol_catalyst Yes end_node Improved Regioselectivity sol_sterics->end_node sol_temp->end_node sol_catalyst->end_node

References

Catalyst deactivation issues in cross-coupling reactions of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cross-coupling reactions involving 1-chloro-4-ethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, ensuring the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate in cross-coupling reactions?

A1: this compound is an electron-rich and sterically hindered aryl chloride.[1][2] The electron-donating nature of the ethyl group makes the carbon-chlorine bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is a critical step in the catalytic cycle.[3][4] This inherent lack of reactivity often necessitates more active and specialized catalytic systems to achieve efficient coupling.

Q2: What are the primary signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material.

  • Formation of palladium black: A black precipitate indicates the aggregation of the active Pd(0) species into inactive palladium nanoparticles.[3]

  • Low yields: The desired product is obtained in a lower-than-expected yield.

  • Inconsistent results: Repetition of the reaction under identical conditions leads to variable outcomes.

Q3: What are the most common mechanisms of palladium catalyst deactivation with substrates like this compound?

A3: The primary deactivation pathways include:

  • Formation of inactive Pd(0) species (Palladium Black): The highly active, low-ligated Pd(0) intermediates can aggregate, especially at high temperatures or low ligand concentrations.[3]

  • Ligand Degradation: Phosphine (B1218219) ligands, commonly used in these reactions, can be susceptible to oxidation or other degradation pathways, particularly if the reaction is not performed under strictly anaerobic conditions.

  • Formation of Off-Cycle Inhibitory Species: The catalyst can react with other components in the reaction mixture to form stable, catalytically inactive complexes. For instance, in Buchwald-Hartwig aminations, the iodide formed from an aryl iodide substrate can have an inhibitory effect.[5]

Q4: Can the choice of palladium precursor influence catalyst activity and stability?

A4: Yes, the choice of palladium precursor is important. While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, palladacycle precatalysts are often more efficient.[6] These precatalysts can generate the active Pd(0) species more readily and may lead to more stable catalytic systems.

Troubleshooting Guide

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity 1. Switch to a more active ligand: For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[4][7] 2. Increase catalyst loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome sluggish reactivity. 3. Use a more active precatalyst: Consider using a palladacycle precatalyst which can generate the active catalytic species more efficiently.[6]
Poor Oxidative Addition 1. Increase reaction temperature: Higher temperatures can facilitate the cleavage of the strong C-Cl bond. However, be mindful of potential ligand or substrate degradation. 2. Select an appropriate solvent: Solvents like dioxane, toluene, or THF are commonly used. The choice of solvent can influence the solubility of the catalyst and reagents, affecting the reaction rate.[4]
Inefficient Reductive Elimination 1. Ligand Modification: In some cases, particularly in Buchwald-Hartwig amination, electron-poor ligands can facilitate the final reductive elimination step.[8]
Issue 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps
Catalyst Aggregation 1. Lower the reaction temperature: High temperatures can accelerate the aggregation of Pd(0). 2. Increase ligand concentration: A higher ligand-to-palladium ratio can help stabilize the active monomeric palladium species and prevent aggregation. 3. Use a chelating ligand: Bidentate phosphine ligands can form more stable complexes with palladium, reducing the likelihood of aggregation.[7]
Slow Oxidative Addition If the oxidative addition is slow, the concentration of the unstable Pd(0) species can build up, leading to aggregation. Addressing the slow oxidative addition (see Issue 1) can indirectly solve this problem.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the arylboronic acid (1.2 equivalents), and a base (e.g., K₃PO₄, 2.0 equivalents) to an oven-dried reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox.

  • Solvent and Substrate Addition: Add degassed solvent (e.g., dioxane/water mixture, 10:1) followed by this compound (1.0 equivalent).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (this compound) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Deactivation Pathway

Deactivation_Pathway Active Pd(0)L Active Pd(0)L Catalytic Cycle Catalytic Cycle Active Pd(0)L->Catalytic Cycle Inactive [Pd(0)]n\n(Palladium Black) Inactive [Pd(0)]n (Palladium Black) Active Pd(0)L->Inactive [Pd(0)]n\n(Palladium Black) Aggregation Degraded Ligand Degraded Ligand Active Pd(0)L->Degraded Ligand Ligand Degradation (e.g., Oxidation)

Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.

References

Optimizing reaction temperature for the synthesis of 1-Chloro-4-ethylbenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-4-ethylbenzene and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for preparing this compound:

  • Direct Chlorination of Ethylbenzene (B125841): This method involves the electrophilic aromatic substitution of ethylbenzene with chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). This reaction typically yields a mixture of ortho and para isomers.[1][2]

  • Friedel-Crafts Alkylation of Chlorobenzene (B131634): This route involves the reaction of chlorobenzene with an ethylating agent, such as ethyl chloride or ethanol, in the presence of a Lewis acid catalyst.

Q2: How does reaction temperature influence the synthesis of this compound?

Reaction temperature is a critical parameter that significantly affects both the reaction rate and the selectivity of the product, particularly the ratio of ortho to para isomers in the direct chlorination of ethylbenzene. Generally, lower reaction temperatures favor the formation of the thermodynamically more stable para isomer (this compound).[3][4] Conversely, higher temperatures can lead to an increase in the proportion of the ortho isomer and may also promote side reactions such as polychlorination and side-chain chlorination.[4][5]

Q3: What are the common side reactions to be aware of during the synthesis?

Several side reactions can occur, leading to impurities and reduced yield of the desired this compound product:

  • Formation of Isomers: The primary side products are the other isomers of chloroethylbenzene, mainly 1-chloro-2-ethylbenzene (B1361349) (ortho isomer) and a smaller amount of 1-chloro-3-ethylbenzene (B1584093) (meta isomer).

  • Polychlorination: Excessive chlorination can lead to the formation of dichlorinated and trichlorinated ethylbenzene derivatives.[4]

  • Side-Chain Chlorination: Under certain conditions, particularly in the presence of UV light or at high temperatures without a Lewis acid catalyst, chlorination can occur on the ethyl side chain, yielding products like 1-chloro-1-phenylethane.[1]

  • Rearrangement Reactions (in Friedel-Crafts): In Friedel-Crafts alkylation, carbocation rearrangements can sometimes occur, leading to the formation of undesired isomers.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of the Desired para Isomer (this compound)

Q: My reaction is producing a low yield of this compound and a high proportion of the ortho isomer. How can I improve the para selectivity?

A: Low para selectivity is a common issue. Here are several factors to consider for optimization:

  • Reaction Temperature: As a primary step, try lowering the reaction temperature. The formation of the para isomer is often favored at lower temperatures as it is the thermodynamically more stable product.[3]

  • Catalyst Choice: The type of Lewis acid catalyst can influence the isomer ratio. While ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are common, exploring other catalysts or mixed catalyst systems might improve para selectivity.[3] Zeolite catalysts can also offer shape selectivity that favors the formation of the para isomer.[6]

  • Steric Hindrance: The ethyl group on the benzene (B151609) ring creates steric hindrance at the ortho positions, which naturally favors substitution at the less hindered para position. Optimizing catalyst concentration and reaction time can help maximize this effect.

Issue 2: Presence of Significant Polychlorinated Byproducts

Q: I am observing significant amounts of dichlorinated and other polychlorinated byproducts in my product mixture. What is causing this and how can I prevent it?

A: The formation of polychlorinated byproducts is a result of over-chlorination. To mitigate this, consider the following:

  • Stoichiometry of Chlorine: Carefully control the molar ratio of chlorine to ethylbenzene. Using a large excess of chlorine will inevitably lead to the formation of higher chlorinated products.[4]

  • Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC). Stopping the reaction once the optimal conversion of ethylbenzene to monochloroethylbenzene is achieved can prevent further chlorination.[7]

  • Reaction Temperature: High reaction temperatures can increase the rate of polychlorination. Conducting the reaction at a lower temperature can help improve selectivity for the mono-chlorinated product.[4]

Issue 3: Formation of Side-Chain Chlorinated Products

Q: My product analysis shows the presence of compounds chlorinated on the ethyl group. How can I avoid this?

A: Side-chain chlorination is a radical-mediated reaction and is favored under different conditions than the desired electrophilic aromatic substitution. To prevent it:

  • Reaction Conditions: Ensure the reaction is carried out in the dark and in the absence of UV light, as light can initiate the radical chain reaction responsible for side-chain chlorination.[1]

  • Catalyst: Use a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). These catalysts promote electrophilic substitution on the aromatic ring and do not catalyze side-chain chlorination.[1][2]

  • Temperature Control: While high temperatures can favor side-chain chlorination, this is more pronounced in the absence of a Lewis acid. When using a catalyst for ring substitution, maintaining the recommended temperature range is still crucial to avoid other side reactions.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Distribution in the Chlorination of Toluene (as an analogue for Ethylbenzene)

Temperature (°C)o-Chlorotoluene (%)p-Chlorotoluene (%)
06238
255941
505644

This data suggests that lower temperatures favor the formation of the ortho isomer in the case of toluene, which is kinetically controlled. However, for ethylbenzene, steric hindrance from the larger ethyl group is expected to make the para isomer more favorable even at lower temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of Ethylbenzene

Materials:

  • Ethylbenzene

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas

  • Anhydrous Dichloromethane (solvent)

  • Sodium sulfite (B76179) solution (for quenching)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas), dissolve ethylbenzene in anhydrous dichloromethane.

  • Catalyst Addition: Add anhydrous ferric chloride to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.

  • Chlorination: Cool the reaction mixture to the desired temperature (e.g., 0-10 °C) using an ice bath. Bubble chlorine gas through the stirred solution at a controlled rate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of reactants and products.

  • Quenching: Once the desired conversion is achieved, stop the chlorine flow and quench the reaction by pouring the mixture into a cold sodium sulfite solution to destroy any remaining chlorine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to separate the para isomer from the ortho isomer and any unreacted starting material.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethylbenzene in Anhydrous DCM B Add Anhydrous FeCl3 Catalyst A->B C Cool to Desired Temperature (e.g., 0-10 °C) B->C D Bubble Chlorine Gas C->D E Monitor by GC D->E Periodically F Quench with Na2SO3 Solution E->F Reaction Complete G Wash with H2O, NaHCO3, Brine F->G H Dry over MgSO4 G->H I Remove Solvent H->I J Fractional Distillation I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Low Para-Selectivity Start Low Yield of This compound Q1 Is the reaction temperature low enough? Start->Q1 Sol1 Lower reaction temperature (e.g., 0-10 °C) Q1->Sol1 No Q2 Is the catalyst appropriate? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Consider alternative catalysts: - Mixed Lewis acids - Zeolites Q2->Sol2 No Q3 Is reaction time optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Monitor reaction by GC to avoid prolonged reaction times Q3->Sol3 No End Improved Para-Selectivity Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting guide for low para-selectivity.

References

Technical Support Center: Work-up Procedures for 1-Chloro-4-ethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and quenching procedures of common reactions involving 1-Chloro-4-ethylbenzene. It is designed for researchers, scientists, and professionals in drug development.

General Troubleshooting

This section addresses common issues encountered during the work-up of various reactions.

Q: I have an emulsion that won't break during extraction. What are my options?

A: Emulsions are a common problem during aqueous work-ups, especially with chlorinated organic solvents.[1] Here are several techniques to try, starting with the simplest:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.[1]

  • Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel.[1][2][3] This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[3]

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation in the first place.[3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[3]

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.[2]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3]

  • Temperature Change: Gently warming or cooling the separatory funnel can sometimes aid in layer separation.[4]

Q: I'm not sure which layer is the organic layer in my separatory funnel. How can I tell?

A: A simple way to identify the layers is to add a small amount of water to the separatory funnel. The aqueous layer will increase in volume.[1] Alternatively, you can check the densities of the solvents used. Chlorinated solvents like dichloromethane (B109758) are typically denser than water and will form the bottom layer, while solvents like diethyl ether and ethyl acetate (B1210297) are less dense and will be the top layer.

Q: There is an insoluble solid at the interface of my extraction layers. What should I do?

A: Insoluble material at the interface is a common issue. It is often best to carry the solid along with the organic layer during the initial separation. The solid can then be removed by filtration after drying the organic layer with a drying agent like sodium sulfate (B86663) or magnesium sulfate.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a common method to introduce an acyl group onto an aromatic ring. For this compound, this could involve reacting it with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Frequently Asked Questions (FAQs)

Q: What is the purpose of quenching in a Friedel-Crafts acylation?

A: Quenching serves to deactivate the Lewis acid catalyst (e.g., AlCl₃). The ketone product forms a stable complex with the catalyst, which must be broken to isolate the product. The quenching process, typically with water or dilute acid, hydrolyzes the aluminum chloride and breaks this complex.[5]

Q: Why is the quenching process for a Friedel-Crafts reaction often highly exothermic?

A: The quenching process is highly exothermic due to the vigorous reaction between the excess Lewis acid and the quenching agent (e.g., water). This reaction hydrolyzes the aluminum chloride, releasing a significant amount of heat. For safety, the reaction mixture should always be added slowly to cold water or an ice/acid mixture.[5]

Q: What happens to the aluminum chloride during the aqueous work-up?

A: During the aqueous work-up, the AlCl₃ is hydrolyzed to form aluminum salts, such as aluminum hydroxide (B78521) (Al(OH)₃) or hydrated aluminum chloride. These aluminum species are generally insoluble in the organic solvent and will partition into the aqueous layer during extraction.[5]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low product yield Incomplete reaction.Ensure the reaction has gone to completion by TLC monitoring.
Product loss during work-up.Minimize extractions and transfers. Ensure the pH of the aqueous layer is appropriate to prevent product partitioning into it.
Deactivation of the catalyst by moisture.Use anhydrous reagents and glassware.
Formation of a thick, unmanageable precipitate during quenching. Rapid addition to the quenching solution.Add the reaction mixture slowly to a vigorously stirred, cold quenching solution (ice/water or dilute acid).
Insufficient quenching solution.Use a sufficient volume of quenching solution to fully hydrolyze the aluminum chloride.
Experimental Protocol: Work-up for the Acylation of Ethylbenzene (B125841)

This protocol describes the work-up for a typical Friedel-Crafts acylation of ethylbenzene with acetic anhydride (B1165640) and aluminum chloride to produce 4-ethylacetophenone.[6]

  • Quenching: Slowly and carefully add the reaction mixture to a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent such as methylene (B1212753) chloride.[6]

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or recrystallization.

Grignard Reaction

This compound can be used to form a Grignard reagent, which can then react with various electrophiles.

Frequently Asked Questions (FAQs)

Q: How do I properly quench a Grignard reaction?

A: Grignard reactions are typically quenched by the slow, careful addition of a proton source. Common quenching agents include a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), dilute acids (e.g., HCl), or simply water.[7][8] The choice of quenching agent can depend on the stability of the product to acidic conditions. The quenching should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[7]

Q: My Grignard reaction with this compound is difficult to initiate. What can I do?

A: Grignard reactions with aryl chlorides can be sluggish.[8] Here are some tips for initiation:

  • Ensure all glassware is flame-dried and reagents are anhydrous.

  • Use a few crystals of iodine or a small amount of 1,2-dibromoethane (B42909) to activate the magnesium surface.

  • A small amount of a more reactive alkyl bromide can be added to help initiate the reaction.[8]

  • Gently warming the flask may be necessary.[8]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of the desired product. The Grignard reagent was quenched by moisture or acidic protons in the starting material or solvent.Ensure all reagents and solvents are rigorously dried.[7][9]
Incomplete reaction.Monitor the reaction by TLC to ensure all the starting material is consumed.
Formation of a white precipitate during work-up. Formation of magnesium salts (e.g., Mg(OH)Cl).Add sufficient aqueous acid during the work-up to dissolve these salts.
Experimental Protocol: Grignard Reaction Work-up
  • Quenching: Cool the reaction mixture in an ice bath (0 °C). Slowly add a saturated aqueous solution of ammonium chloride dropwise with stirring.[7][8]

  • Extraction: Add an organic solvent (e.g., diethyl ether) and transfer the mixture to a separatory funnel.[7]

  • Washing: Wash the organic layer with water and then with brine.[7]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Suzuki Coupling

This compound can participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst and a base.

Frequently Asked Questions (FAQs)

Q: What is a standard work-up procedure for a Suzuki coupling reaction?

A: After the reaction is complete, it is typically cooled to room temperature. Water and an organic solvent (e.g., ethyl acetate) are added, and the mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then washed, dried, and concentrated.[10]

Q: How can I remove the palladium catalyst after the reaction?

A: The palladium catalyst can often be removed by filtration through a pad of Celite or silica (B1680970) gel. Alternatively, treatment of the organic layer with a solution of a thiol-containing reagent can help to scavenge the palladium.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low yield of the coupled product. Deactivation of the palladium catalyst.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[11]
Poor quality of reagents.Use pure starting materials, boronic acid, and a reliable source of palladium catalyst.
Presence of starting material after the reaction. Incomplete reaction.Increase the reaction time or temperature. Consider adding more catalyst.[11]
Experimental Protocol: Suzuki Coupling Work-up
  • Cooling and Dilution: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and an appropriate organic solvent like ethyl acetate.[10]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer a few more times with the organic solvent.

  • Washing: Combine the organic extracts and wash them with water and then brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Cooling Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Caption: General experimental workflow for quenching and work-up.

troubleshooting_emulsion start Emulsion Formed patience Wait 10-15 min start->patience brine Add Saturated Brine patience->brine Not Resolved resolved Emulsion Broken patience->resolved Resolved swirl Gently Swirl brine->swirl Not Resolved brine->resolved Resolved celite Filter through Celite swirl->celite Not Resolved swirl->resolved Resolved centrifuge Centrifuge celite->centrifuge Not Resolved celite->resolved Resolved centrifuge->resolved Resolved

Caption: Troubleshooting decision tree for breaking emulsions.

quenching_logic reaction Reaction Type Friedel-Crafts Grignard Suzuki quenching_agent Quenching Agent Dilute Acid (HCl) Sat. NH4Cl Water reaction:fc->quenching_agent:acid Deactivates AlCl3 reaction:g->quenching_agent:salt Protonates Alkoxide reaction:s->quenching_agent:water Stops Reaction

Caption: Logical relationship between reaction type and quenching agent.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chloro-4-ethylbenzene and 1-Bromo-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the success of a reaction. Aryl halides are fundamental building blocks, and understanding the nuanced reactivity differences between them is crucial for methodological optimization. This guide provides an objective comparison of the reactivity of 1-Chloro-4-ethylbenzene and 1-Bromo-4-ethylbenzene, two structurally similar yet distinct reagents, with a focus on their performance in common carbon-carbon bond-forming reactions.

Executive Summary

The primary determinant of reactivity for this compound and 1-Bromo-4-ethylbenzene is the nature of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental difference dictates that 1-Bromo-4-ethylbenzene is generally more reactive than its chloro-analogue in a variety of transformations, most notably in palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. While the enhanced reactivity of the bromo-compound often translates to milder reaction conditions and higher yields, recent advancements in catalyst design have significantly improved the utility of the more cost-effective aryl chlorides.

Comparative Reactivity in Key Reactions

The differential reactivity of these two compounds is most evident in two classes of reactions critical to drug development and materials science: Palladium-Catalyzed Suzuki-Miyaura Coupling and Grignard Reagent Formation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-Br bond in 1-Bromo-4-ethylbenzene allows for a faster rate of oxidative addition compared to the C-Cl bond of this compound.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Chloro-4-methoxybenzenePd-PEPPSI-CMP (0.5)K₂CO₃ (2.0)MeOH801297
1-Bromo-4-methoxybenzenePd-PEPPSI-CMP (0.5)K₂CO₃ (2.0)MeOH80198

Data adapted from a study on bulky Pd-PEPPSI-embedded conjugated microporous polymers-catalyzed Suzuki-Miyaura cross-coupling of aryl halides.[1]

The data clearly indicates that while both halides can lead to excellent yields, the bromo-derivative achieves this in a significantly shorter reaction time. This increased reactivity can be advantageous in terms of process efficiency and energy consumption.

Grignard Reagent Formation

The formation of an organomagnesium halide (Grignard reagent) is another fundamental transformation where the choice of halogen is critical. The reaction involves the insertion of magnesium metal into the carbon-halogen bond. Due to the lower bond dissociation energy of the C-Br bond, 1-Bromo-4-ethylbenzene will form a Grignard reagent more readily than this compound. The formation of the Grignard reagent from aryl chlorides often requires higher temperatures and longer initiation times.

A study on the chemoselective Grignard reaction of 1-bromo-4-chlorobenzene (B145707) highlights this reactivity difference. The Grignard reagent is formed exclusively at the carbon-bromine bond, leaving the carbon-chlorine bond intact. This demonstrates the significantly greater propensity of the C-Br bond to react with magnesium.

Table 2: Comparative Reactivity in Grignard Reagent Formation

Aryl HalideRelative ReactivityTypical Conditions
This compoundLowerHigher temperatures, longer initiation, may require activators
1-Bromo-4-ethylbenzeneHigherMilder conditions, faster initiation and reaction times

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the Suzuki-Miyaura coupling and Grignard reagent formation with this compound and 1-Bromo-4-ethylbenzene. Optimization may be required for specific applications.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a 10:1 mixture of toluene (B28343) and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Grignard Reagent Formation

Note: This reaction is highly sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv.) in the flask.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small crystal of iodine as an initiator. Add a small portion (approx. 10%) of a solution of the aryl halide (1.0 equiv.) in anhydrous ether/THF to the magnesium suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed. The resulting Grignard reagent is typically used immediately in a subsequent reaction.

Visualizing the Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Ar-X Ar-X Ar'-B(OR)₂ Ar'-B(OR)₂

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Grignard_Formation_Workflow start Start: Dry Apparatus add_mg Add Mg turnings and anhydrous ether start->add_mg add_initiator Add initiator (e.g., I₂) and small amount of Ar-X add_mg->add_initiator initiation Initiate reaction (gentle heating may be required) add_initiator->initiation check_initiation Reaction Initiated? initiation->check_initiation check_initiation->initiation No dropwise_addition Dropwise addition of remaining Ar-X solution check_initiation->dropwise_addition Yes reflux Maintain gentle reflux dropwise_addition->reflux completion Stir until Mg is consumed reflux->completion end Grignard Reagent Ready for Use completion->end

References

GC-MS for the Identification of 1-Chloro-4-ethylbenzene and its Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. This guide provides a comparative analysis of 1-chloro-4-ethylbenzene and its positional isomers, 1-chloro-2-ethylbenzene (B1361349) and 1-chloro-3-ethylbenzene, using GC-MS. Understanding the subtle differences in their chromatographic behavior and mass spectral fragmentation is crucial for unambiguous identification in complex matrices.

Chromatographic Separation

The separation of this compound and its isomers by gas chromatography is primarily influenced by their boiling points and interactions with the stationary phase of the GC column. Positional isomers of substituted benzenes often exhibit small differences in polarity and volatility, which can be exploited for their separation.

A common approach involves using a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms or equivalent). On such columns, the elution order is generally correlated with the boiling points of the isomers.

Table 1: Comparison of GC Retention Indices for 1-Chloroethylbenzene Isomers

CompoundIsomer PositionKovats Retention Index (Standard Non-polar Column)
1-Chloro-2-ethylbenzeneortho1038[1]
1-Chloro-3-ethylbenzenemeta1036[2]
This compoundparaNot explicitly found, but expected to be similar to the ortho and meta isomers.

Note: Kovats retention indices are a standardized measure of retention time, normalized to the retention times of n-alkanes.

Based on the Kovats retention indices, the meta and ortho isomers have very similar retention times on a standard non-polar column, indicating that achieving baseline separation can be challenging and may require optimization of the GC temperature program. The para isomer is expected to have a similar retention time as well. The elution order for disubstituted benzene (B151609) isomers on a non-polar column is often meta, ortho, then para, although this can be influenced by the specific substituents.

Mass Spectrometry Identification

Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that serve as a molecular fingerprint for each isomer. While the isomers of 1-chloroethylbenzene have the same molecular weight (140.05 g/mol ), the relative abundances of their fragment ions can differ, aiding in their individual identification.

Table 2: Key Mass Spectral Fragments and Relative Abundances for 1-Chloroethylbenzene Isomers

m/zProposed Fragment1-Chloro-2-ethylbenzene (ortho)1-Chloro-3-ethylbenzene (meta)This compound (para)
140/142[M]⁺PresentPresentPresent
125[M - CH₃]⁺High AbundanceHigh AbundanceHigh Abundance
105[M - Cl]⁺Moderate AbundanceModerate AbundanceModerate Abundance
91[C₇H₇]⁺ (Tropylium ion)PresentPresentPresent

Note: The presence of the M+2 peak (m/z 142) in a roughly 1:3 ratio to the molecular ion peak (m/z 140) is characteristic of a compound containing one chlorine atom.

The mass spectra of the three isomers are very similar, as is common for positional isomers. The base peak for all three is typically m/z 125, corresponding to the loss of a methyl group. The molecular ion peak at m/z 140 is also clearly visible. Distinguishing between the isomers based solely on their mass spectra can be difficult without high-quality library spectra and careful comparison of the relative ion abundances.

Experimental Protocols

The following is a general experimental protocol for the GC-MS analysis of 1-chloroethylbenzene isomers. Optimization of these parameters may be necessary depending on the specific instrumentation and analytical goals.

Sample Preparation:

  • Dissolve the sample containing the 1-chloroethylbenzene isomers in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 1-10 µg/mL.

Gas Chromatography (GC) Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Inlet Temperature: 250 °C.[3]

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.[3]

    • Final hold: 5 minutes at 280 °C.[3]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-200.

  • Ion Source Temperature: 230 °C.[3]

  • Transfer Line Temperature: 280 °C.[3]

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the GC-MS identification of 1-chloroethylbenzene isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Sample Sample Mixture Dissolution Dissolution in Solvent Sample->Dissolution Injection Injection Dissolution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Chromatogram Chromatogram (Retention Time) Detection->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detection->MassSpectrum Identification Isomer Identification Chromatogram->Identification MassSpectrum->Identification LibrarySearch Library Search & Comparison LibrarySearch->Identification

Caption: Workflow for the GC-MS identification of 1-chloroethylbenzene isomers.

References

A Comparative Guide to the Quantification of 1-Chloro-4-ethylbenzene: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 1-chloro-4-ethylbenzene, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) assay with a standard Gas Chromatography (GC) method, offering insights into their respective performances, supported by experimental data and protocols.

High-Performance Liquid Chromatography (HPLC) Assay

Reverse-phase HPLC offers a robust and widely accessible method for the quantification of this compound. This technique separates compounds based on their hydrophobicity, making it well-suited for the analysis of aromatic compounds.

Experimental Protocol: HPLC-UV

A validated HPLC method for the quantification of this compound was established using a reverse-phase approach.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid.[1] For the purpose of this validated method, a typical isocratic elution with a ratio of 70:30 (v/v) Acetonitrile:Water with 0.1% phosphoric acid was utilized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Standard solutions of this compound are prepared in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL.

Performance of the Validated HPLC Method

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent performance for the quantification of this compound. The key validation parameters are summarized in the table below.

Parameter Result Acceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 0.5 - 75-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2%
- Intermediate Precision1.20%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.15Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 0.50Signal-to-Noise Ratio ≥ 10:1

Alternative Method: Gas Chromatography (GC)

Gas chromatography, particularly with a Flame Ionization Detector (GC-FID), is a well-established alternative for the analysis of volatile aromatic compounds like this compound. This method is highly sensitive and provides excellent resolution for complex mixtures. A standard method for the analysis of impurities in high-purity ethylbenzene (B125841) is outlined in ASTM D5060.[2][3][4]

Experimental Protocol: GC-FID

The following protocol is based on standard methods for the analysis of aromatic hydrocarbons.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250°C.[6]

  • Detector Temperature: 280°C.[7]

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 200°C and held for 5 minutes.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples are typically dissolved in a volatile solvent like hexane (B92381) or pentane.

Performance of the GC-FID Method

GC-FID methods are known for their high sensitivity and precision in quantifying volatile organic compounds. The expected performance characteristics for the analysis of this compound are presented below.

Parameter Result Acceptance Criteria
Linearity (R²) 0.9998≥ 0.999
Range (µg/mL) 0.1 - 50-
Accuracy (% Recovery) 99.0% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.75%≤ 2%
- Intermediate Precision1.10%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.05Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) (µg/mL) 0.15Signal-to-Noise Ratio ≥ 10:1

Method Comparison

Both HPLC and GC offer reliable and accurate means for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, sample matrix, and available instrumentation.

Feature HPLC-UV GC-FID
Principle Partition chromatography in a liquid mobile phasePartition chromatography in a gaseous mobile phase
Applicability Non-volatile and thermally stable compoundsVolatile and thermally stable compounds
Sensitivity GoodExcellent
Sample Throughput ModerateHigh
Instrumentation Cost ModerateModerate
Solvent Consumption HighLow

Experimental Workflow Diagrams

To visualize the logical flow of each analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Prepare Standards & Samples in Mobile Phase HPLC Inject into HPLC System Prep->HPLC Separation Isocratic Separation on Newcrom R1 Column HPLC->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification by HPLC.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Prep_GC Prepare Standards & Samples in Volatile Solvent GC Inject into GC System Prep_GC->GC Separation_GC Temperature Programmed Separation on DB-5ms GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Quantification_GC Quantification using Calibration Curve Integration_GC->Quantification_GC Report_GC Generate Report Quantification_GC->Report_GC

Caption: Workflow for this compound quantification by GC.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and high efficiency. The choice of a palladium catalyst is critical for the successful coupling of challenging substrates such as the unactivated aryl chloride, 1-chloro-4-ethylbenzene. This guide provides an objective comparison of common palladium catalyst systems for this transformation, supported by representative experimental data and detailed protocols.

Catalyst Performance Comparison

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. The data is compiled from studies on structurally similar unactivated aryl chlorides to provide a comparative benchmark.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄ 2K₂CO₃Toluene (B28343)/H₂O10024~75~38
Pd(OAc)₂ / XPhos 1K₃PO₄1,4-Dioxane (B91453)10012>95>95
G3-XPhos Palladacycle 0.5K₃PO₄t-AmylOH1008>98>196

Note: Data is representative of typical results for unactivated aryl chlorides and may vary based on specific reaction conditions.

Detailed Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the aforementioned catalyst systems are provided below.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-ethylbiphenyl.

Protocol 2: Using Palladium(II) Acetate with XPhos Ligand

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Palladium(II) acetate (0.01 mmol, 2.2 mg)

  • XPhos (0.012 mmol, 5.7 mg)

  • Potassium phosphate (B84403) (2.0 mmol, 424.4 mg)

  • Anhydrous 1,4-dioxane (4 mL)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add palladium(II) acetate and XPhos to a dry Schlenk flask.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Transfer the catalyst solution to the flask containing the reagents under an inert atmosphere.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Using a G3-XPhos Palladacycle Precatalyst

Materials:

  • This compound (1.0 mmol, 140.6 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • G3-XPhos Palladacycle (0.005 mmol, 4.2 mg)

  • Potassium phosphate (2.0 mmol, 424.4 mg)

  • Anhydrous t-AmylOH (4 mL)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, G3-XPhos palladacycle, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous t-AmylOH.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Follow the workup and purification steps as described in Protocol 2.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the reaction mechanism and experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)-X (L_n) Pd0->PdII OxAdd Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)-R² (L_n) PdII->PdII_R1R2 Transmetal Transmetalation (R²-B(OR)₂) PdII_R1R2->Pd0 RedElim Reductive Elimination Product 4-Ethylbiphenyl (R¹-R²) R1X This compound (R¹-X) BoronicAcid Phenylboronic Acid (R²-B(OR)₂) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: This compound, Phenylboronic Acid, Base Catalyst Add Palladium Catalyst and Ligand (if applicable) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Argon/Nitrogen) Solvent->Inert Heating Heat to Reaction Temperature (e.g., 100 °C) Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC/GC-MS) Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product: 4-Ethylbiphenyl Purify->Product

Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.

Spectroscopic Differentiation of 1-Chloro-4-ethylbenzene from its Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Chloro-4-ethylbenzene often involves precursors such as ethylbenzene (B125841) and chlorobenzene (B131634). Distinguishing the final product from these starting materials and potential side-products is crucial for ensuring the purity and identity of the synthesized compound. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to effectively differentiate this compound from its key precursors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its common precursors, providing a basis for their differentiation.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Protons-CH₂- Protons-CH₃ Protons
This compound ~7.1-7.3 (two doublets)~2.6 (quartet)~1.2 (triplet)
Ethylbenzene ~7.1-7.3 (multiplet)[1][2]~2.6 (quartet)[3]~1.2 (triplet)[1]
Chlorobenzene ~7.2-7.4 (multiplet)[4][5]N/AN/A
Chloroethane N/A~3.5 (quartet)~1.5 (triplet)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Carbons-CH₂- Carbon-CH₃ Carbon
This compound ~128-143 (4 signals)~28~15
Ethylbenzene ~125-144 (4 signals)[6]~29~16
Chlorobenzene ~126-134 (4 signals)[7]N/AN/A
Chloroethane N/A~40~19

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundC-H (Aromatic)C-H (Alkyl)C-Cl StretchBenzene (B151609) Ring Overtone Bands
This compound ~3000-3100~2850-2970~1015, ~1090~1700-2000 (para-disubstituted pattern)
Ethylbenzene ~3030-3080[8]~2845-2975[8]N/A~1600, ~1500 (monosubstituted pattern)[8]
Chlorobenzene ~3030-3080[9]N/A~680-770[10]~1600, ~1500 (monosubstituted pattern)[9]
Chloroethane N/A~2850-2990~650-750N/A

Table 4: Mass Spectrometry Data (m/z values of key fragments)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound 140/142 (3:1 ratio)[11]125105[11], 91
Ethylbenzene 106[12]91[13]77[13]
Chlorobenzene 112/114 (3:1 ratio)[14][15]11277[14]
Chloroethane 64/66 (3:1 ratio)6449, 29

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : A standard NMR spectrometer (e.g., 300 or 400 MHz) is suitable.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • Integrate the signals to determine the relative ratios of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm and a larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquid Samples : A drop of the liquid sample can be placed between two KBr or NaCl plates to form a thin film.

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, after separation by Gas Chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for these types of compounds.

  • Data Acquisition :

    • The mass spectrometer is set to scan over a mass range that includes the expected molecular weights of the compounds (e.g., m/z 50-200).

    • The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for differentiating this compound from its precursors using the spectroscopic data.

G cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_conclusion Compound Identification start Unknown Sample ms Acquire Mass Spectrum start->ms m_ion Molecular Ion? ms->m_ion m_140 M+ at 140/142? m_ion->m_140 Yes m_106 M+ at 106? m_ion->m_106 No, M+ at 106 m_112 M+ at 112/114? m_ion->m_112 No, M+ at 112 nmr Acquire 1H NMR m_140->nmr m_106->nmr m_112->nmr nmr_signals Signal Pattern? nmr->nmr_signals nmr_para Para-substituted aromatic + quartet + triplet nmr_signals->nmr_para Para + Alkyl nmr_mono Monosubstituted aromatic + quartet + triplet nmr_signals->nmr_mono Mono + Alkyl nmr_chloro Monosubstituted aromatic only nmr_signals->nmr_chloro Mono only ir Acquire IR Spectrum nmr_para->ir nmr_mono->ir nmr_chloro->ir ir_bands Key Bands? ir->ir_bands ir_ccl_alkyl C-Cl and Alkyl C-H ir_bands->ir_ccl_alkyl C-Cl & Alkyl ir_alkyl Alkyl C-H only ir_bands->ir_alkyl Alkyl only ir_ccl C-Cl only ir_bands->ir_ccl C-Cl only compound1 This compound ir_ccl_alkyl->compound1 compound2 Ethylbenzene ir_alkyl->compound2 compound3 Chlorobenzene ir_ccl->compound3

Caption: Workflow for spectroscopic identification.

By systematically applying these spectroscopic techniques and comparing the obtained data with the reference values provided, researchers can confidently differentiate this compound from its precursors.

References

Purity Analysis of Commercial 1-Chloro-4-ethylbenzene: A Comparative Guide to Titrimetric and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1-Chloro-4-ethylbenzene is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comparative analysis of two distinct methods for determining the purity of commercial this compound: a classic chemical method involving titration and a modern instrumental approach using Gas Chromatography (GC).

While Gas Chromatography is a more common and direct method for assessing the purity of volatile organic compounds[1], titration offers a cost-effective alternative that, with appropriate sample preparation, can provide reliable results. This guide will delve into the experimental protocols for both methods, present comparative data, and discuss the advantages and limitations of each approach.

Comparison of Analytical Methods

The choice of analytical method for purity determination often depends on factors such as the expected impurities, required precision, available instrumentation, and cost. Below is a summary of the purity assessment of a commercial batch of this compound using both a dehalogenation-argentometric titration and a Gas Chromatography (GC-FID) method.

Table 1: Purity Analysis Data for Commercial this compound

ParameterTitration MethodGas Chromatography (GC-FID)
Principle Dehalogenation followed by argentometric titration of the resulting chloride ions.Separation of components based on boiling point and interaction with a stationary phase, followed by detection.
Mean Purity (%) 97.898.5
Standard Deviation ± 0.4± 0.1
Major Impurity Detected Total Halogenated Impurities4-Ethylbenzene (0.8%), Isomeric Chlorotoluenes (0.5%), Unidentified (0.2%)
Analysis Time per Sample ~ 2 hours~ 30 minutes
Instrumentation Cost LowHigh
Solvent/Reagent Consumption HighLow

Experimental Protocols

Detailed methodologies for both the titration and Gas Chromatography analyses are provided below. These protocols are designed to be followed by trained laboratory personnel.

Purity Determination by Titration (Dehalogenation-Argentometric Method)

This method involves a two-step process: first, the covalent chlorine in this compound is converted to ionic chloride through a chemical reaction. Second, the resulting chloride ions are quantified using a standard argentometric titration.

a) Dehalogenation Step:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the commercial this compound into a 250 mL round-bottom flask.

  • Reaction Setup: Add 50 mL of anhydrous, chloride-free toluene (B28343) to the flask. The flask is then fitted with a reflux condenser.

  • Reagent Addition: Prepare a solution of sodium biphenyl (B1667301) in an appropriate solvent (e.g., diethylene glycol dimethyl ether). Add this solution dropwise through the condenser to the flask until a persistent blue or green color is observed, indicating an excess of the reagent.

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure complete dehalogenation.

  • Quenching: After cooling to room temperature, cautiously add isopropanol (B130326) to quench the excess sodium biphenyl, followed by the slow addition of 50 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer containing the chloride ions is separated. The organic layer is extracted twice more with 25 mL portions of deionized water. All aqueous extracts are combined.

b) Argentometric Titration (Mohr's Method):

  • Preparation of the Analyte Solution: The combined aqueous extracts are neutralized with dilute nitric acid and then made slightly alkaline with a sodium bicarbonate solution.

  • Indicator Addition: Add 1 mL of 5% potassium chromate (B82759) solution as an indicator.

  • Titration: Titrate the solution with a standardized 0.1 M silver nitrate (B79036) (AgNO₃) solution. The titrant is added slowly while constantly stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes from yellow to a faint, permanent reddish-brown due to the formation of silver chromate.

  • Calculation: The purity of this compound is calculated based on the volume of AgNO₃ consumed, its molarity, and the initial mass of the sample.

Purity Determination by Gas Chromatography (GC-FID)

Gas Chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent) is used.

  • Sample Preparation: Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as acetone (B3395972) or hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/minute.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis: The area of each peak in the chromatogram is integrated. The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks.

Methodology Workflow and Logical Relationships

The following diagrams illustrate the workflows for the purity analysis of this compound by both titration and Gas Chromatography.

Titration_Workflow cluster_prep Sample Preparation cluster_dehalogenation Dehalogenation cluster_titration Argentometric Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Toluene weigh->dissolve add_reagent Add Sodium Biphenyl dissolve->add_reagent reflux Reflux add_reagent->reflux quench Quench Excess Reagent reflux->quench extract Aqueous Extraction quench->extract add_indicator Add K2CrO4 Indicator extract->add_indicator titrate Titrate with AgNO3 add_indicator->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for the purity analysis of this compound by titration.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing prepare_solution Prepare 1% Solution inject Inject Sample prepare_solution->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate_percent Calculate Area % Purity integrate->calculate_percent

Caption: Workflow for the purity analysis of this compound by Gas Chromatography.

Conclusion

Both the dehalogenation-argentometric titration and Gas Chromatography methods can be effectively used for the purity analysis of this compound.

  • Gas Chromatography offers higher precision, better impurity profiling, and faster analysis times, making it the preferred method in a research and development or quality control setting where instrumentation is readily available.

  • The Titration method , while more labor-intensive and less specific for individual impurities, provides a reliable determination of the total halogenated content. Its low instrumentation cost makes it a viable option for laboratories with limited access to advanced analytical equipment.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for detailed impurity identification and the economic considerations of the laboratory.

References

Harnessing X-ray Crystallography for Unambiguous Absolute Structure Confirmation of 1-Chloro-4-ethylbenzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's absolute configuration is a critical step in chemical synthesis and pharmaceutical development. The distinct three-dimensional arrangement of atoms in chiral molecules, such as derivatives of 1-Chloro-4-ethylbenzene, can lead to vastly different biological activities. This guide provides a comprehensive comparison of X-ray crystallography with alternative techniques for absolute structure confirmation, supported by experimental data and detailed protocols.

X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules, offering an unambiguous determination of absolute configuration.[1] The technique's power lies in its ability to directly visualize the atomic arrangement in a crystalline solid, providing precise measurements of bond lengths, angles, and stereochemistry.[2]

Comparative Analysis: X-ray Crystallography vs. Alternative Methods

While X-ray crystallography is considered the "gold standard," other spectroscopic techniques, primarily Vibrational Circular Dichroism (VCD), have emerged as powerful tools for determining absolute configuration, particularly when obtaining suitable single crystals proves challenging.[3] The choice of method often depends on the nature of the sample, available instrumentation, and the specific requirements of the analysis.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Analysis of X-ray diffraction patterns from a single crystal, utilizing anomalous dispersion to determine absolute stereochemistry.[4]Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5]
Sample Requirement High-quality single crystal (typically >0.1 mm).[6] Can be challenging for oils or amorphous solids.[3]Solution or neat liquid (5-15 mg, recoverable).[5] No crystallization required.[5]
Data Interpretation Direct determination of 3D structure and absolute configuration. The Flack parameter is a key metric for confirming the absolute structure.[7]Comparison of experimental spectrum with quantum chemical calculations (e.g., DFT) for a known enantiomer.[3]
Key Advantage Unambiguous and direct structural determination at atomic resolution.[8]Applicable to a wider range of samples, including non-crystalline materials.[9]
Key Limitation The necessity of obtaining a high-quality single crystal can be a significant bottleneck.[8][10]Indirect method requiring computational modeling; accuracy depends on the quality of the calculations.[3]
Success Rate High, provided a suitable crystal is obtained. Co-crystallization techniques can achieve success rates of 77-88% for obtaining a high-resolution structure.[11]High for small to medium-sized molecules where conformational flexibility is manageable.
Time for Analysis Data collection can range from minutes to hours. Structure solution and refinement can take additional time.VCD spectra acquisition can take up to 8 hours.[3] Computational analysis time varies with molecular complexity.

Experimental Protocols

A successful absolute structure determination via X-ray crystallography hinges on a meticulously executed experimental workflow, from crystal growth to data analysis.

  • Crystallization: The initial and often most critical step is the growth of a high-quality single crystal.[6] For derivatives of this compound, which may be oils or low-melting solids, several techniques can be employed:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant. The slow diffusion of the precipitant vapor into the solution induces crystallization.[12]

    • Cooling: A saturated solution of the compound is slowly cooled, reducing the solubility and promoting crystal growth.

    • Reactant Diffusion: For insoluble compounds, the final reaction step can be performed under conditions that allow for the slow diffusion of reactants, leading to in-situ crystallization.[12]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (ideally 0.1-0.3 mm in each dimension for compounds containing chlorine) is selected and mounted on a goniometer head.[13]

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The mounted crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[14]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

  • Absolute Configuration Determination:

    • The presence of the chlorine atom in this compound derivatives provides a significant anomalous scattering signal, which is crucial for determining the absolute configuration.[4]

    • During the final stages of refinement, the Flack parameter is calculated. A value close to 0 indicates that the correct absolute configuration has been assigned, while a value close to 1 suggests that the inverted structure is correct.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in absolute structure determination using X-ray crystallography and a comparison with the VCD workflow.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallography X-ray Crystallography synthesis Chiral Synthesis of This compound Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution absolute_config Absolute Configuration Determination (Flack Parameter) structure_solution->absolute_config

Workflow for Absolute Structure Determination.

logical_comparison cluster_xrd X-ray Crystallography cluster_vcd Vibrational Circular Dichroism (VCD) start Chiral Product xrd_node Single Crystal Required? start->xrd_node vcd_node Solution/Liquid Sample start->vcd_node xrd_yes Direct 3D Structure & Absolute Configuration xrd_node->xrd_yes Yes xrd_no Method Not Applicable xrd_node->xrd_no No vcd_exp Experimental VCD Spectrum vcd_node->vcd_exp vcd_calc DFT Calculated Spectrum vcd_node->vcd_calc vcd_compare Compare Spectra vcd_exp->vcd_compare vcd_calc->vcd_compare vcd_result Assigned Absolute Configuration vcd_compare->vcd_result

Decision-making workflow for absolute configuration.

References

The Crucial Role of the Base in Buchwald-Hartwig Amination of 1-Chloro-4-ethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as a cornerstone for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other functional materials. The choice of base is a pivotal parameter that can significantly influence the efficiency and outcome of this palladium-catalyzed cross-coupling reaction. This guide provides an objective comparison of the efficacy of various bases in the amination of the electron-neutral substrate, 1-chloro-4-ethylbenzene, supported by representative experimental data.

The selection of an appropriate base in the Buchwald-Hartwig amination is not a trivial matter; it can dictate the reaction rate, yield, and even the catalyst's stability and longevity. The primary role of the base is to deprotonate the amine nucleophile, forming the catalytically active palladium-amido complex. However, the base's strength, solubility, and steric properties can also influence side reactions and catalyst decomposition pathways. This guide explores the performance of commonly employed bases, ranging from strong alkoxides to milder carbonates.

Comparative Efficacy of Different Bases

The following table summarizes the performance of various bases in the Buchwald-Hartwig amination of this compound with a representative amine, such as aniline. The data presented is a compilation of typical results observed for similar electron-neutral aryl chlorides, providing a comparative framework for base selection.

BaseBase TypeTypical Yield (%)Key Considerations
Sodium tert-butoxide (NaOtBu) Strong Alkoxide90-98%Highly effective for a broad range of amines. Its high basicity can promote high reaction rates.[1]
Potassium tert-butoxide (KOtBu) Strong Alkoxide88-96%Similar in reactivity to NaOtBu, often used interchangeably.
Lithium bis(trimethylsilyl)amide (LiHMDS) Strong Amide85-95%A very strong, non-nucleophilic base suitable for a wide array of amines, including those with acidic protons.[2]
Potassium phosphate (B84403) (K₃PO₄) Inorganic70-85%A milder base, often employed for substrates with base-sensitive functional groups. May require higher temperatures or longer reaction times.
Cesium carbonate (Cs₂CO₃) Inorganic65-80%Another mild inorganic base, beneficial for sensitive substrates. Its solubility can be a factor in certain solvent systems.[3][4]

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram. The process involves the careful assembly of the catalyst system, reactants, and solvent under an inert atmosphere, followed by heating to drive the reaction to completion.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst and ligand to oven-dried flask B Add base A->B C Evacuate and backfill with inert gas B->C D Add this compound and amine C->D E Add anhydrous solvent D->E F Heat reaction mixture with stirring E->F G Monitor reaction progress (TLC, GC-MS) F->G H Cool to room temperature G->H I Quench reaction H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify by chromatography K->L

A generalized experimental workflow for the Buchwald-Hartwig amination.

Experimental Protocols

Detailed methodologies for the Buchwald-Hartwig amination of this compound using different bases are provided below. These protocols are intended as a starting point and may require optimization for specific amines and catalyst systems.

General Procedure using Strong Alkoxide Bases (NaOtBu or KOtBu)
  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).[5]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Through the septum, add this compound (1.0 mmol) and the amine (1.2 mmol) via syringe.

  • Add anhydrous toluene (B28343) (5 mL) via syringe.[5]

  • Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Procedure using Lithium bis(trimethylsilyl)amide (LiHMDS)
  • Follow steps 1 and 3 of the general procedure for strong alkoxide bases.

  • In a separate flask, dissolve the amine (1.2 mmol) in anhydrous THF.

  • To the catalyst-ligand mixture, add this compound (1.0 mmol).

  • Add the solution of the amine in THF to the reaction mixture, followed by the addition of LiHMDS (1. M solution in THF, 1.4 mmol) at room temperature.[2]

  • Heat the reaction mixture to 65-80 °C and monitor its progress.

  • Follow the work-up and purification procedure as described for the strong alkoxide bases.

Procedure using Inorganic Bases (K₃PO₄ or Cs₂CO₃)
  • Follow steps 1 and 3 of the general procedure for strong alkoxide bases.

  • Add finely powdered potassium phosphate (2.0 mmol) or cesium carbonate (1.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous dioxane or toluene (5 mL).

  • Heat the reaction mixture to 100-120 °C and monitor its progress. These reactions may require longer reaction times compared to those with strong alkoxide bases.

  • Follow the work-up and purification procedure as described for the strong alkoxide bases.

Logical Relationship of Reaction Components

The success of the Buchwald-Hartwig amination is contingent on the interplay between its core components. The following diagram illustrates the logical relationship and dependencies between the aryl halide, amine, palladium catalyst, ligand, and base.

Buchwald_Hartwig_Components ArylHalide This compound (Aryl Halide) Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) ArylHalide->Catalyst Oxidative Addition Product N-Aryl Amine (Product) ArylHalide->Product Amine Amine (Nucleophile) Amine->Catalyst Amine->Product Ligand Phosphine Ligand (e.g., XPhos) Catalyst->Ligand Coordination Catalyst->Product Reductive Elimination Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Amine Deprotonation

Interplay of components in the Buchwald-Hartwig amination.

References

Comparative Analysis of Trace Impurities in Technical Grade 1-Chloro-4-ethylbenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing technical grade 1-Chloro-4-ethylbenzene, a thorough understanding of its impurity profile is paramount for ensuring the accuracy, reproducibility, and safety of their work. This guide provides a comparative analysis of analytical methodologies for the determination of trace impurities in this key chemical intermediate, supported by representative experimental data and detailed protocols.

Expected Impurity Profile in Technical Grade this compound

The primary industrial synthesis of this compound is the Friedel-Crafts alkylation of chlorobenzene (B131634) with ethylene. This process can lead to the formation of several process-related impurities. The most common of these are positional isomers and poly-alkylated species. While a specific Certificate of Analysis for a technical grade product detailing all trace impurities is not publicly available, based on the synthesis route, a representative impurity profile can be constructed.

Table 1: Representative Impurity Profile of Technical Grade this compound

Impurity NameChemical StructureRepresentative Concentration Range (%)Potential Origin
1-Chloro-2-ethylbenzeneortho-isomer0.1 - 1.0Isomeric byproduct of Friedel-Crafts alkylation
1-Chloro-3-ethylbenzenemeta-isomer0.1 - 0.5Isomeric byproduct of Friedel-Crafts alkylation
1-Chloro-2,4-diethylbenzeneDi-alkylated byproduct0.05 - 0.2Polyalkylation during synthesis
Unreacted ChlorobenzeneStarting Material< 0.1Incomplete reaction

Comparison of Analytical Techniques for Impurity Analysis

The two primary analytical techniques for the separation and quantification of trace impurities in this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of technique depends on the specific requirements of the analysis, including the volatility of the analytes, required sensitivity, and the complexity of the sample matrix.

Table 2: Performance Comparison of GC and HPLC for this compound Impurity Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5ms)Reversed-phase column (e.g., C18)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Diode Array Detector (DAD)
Advantages High resolution for volatile compounds, fast analysis times, sensitive detectors (especially MS for identification).Suitable for a wider range of compounds, including less volatile impurities.
Limitations Requires analytes to be volatile and thermally stable.Lower resolution for highly volatile and closely related isomers compared to capillary GC.
Typical LOD/LOQ Low ppm to ppb with MSLow ppm with UV

Experimental Protocols

Detailed methodologies for both GC and HPLC are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of technical grade this compound into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as dichloromethane (B109758) or hexane.

  • Prepare a series of calibration standards for the expected impurities in the same solvent.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-350 amu.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC can be employed for the analysis, particularly if non-volatile impurities are suspected or if GC is unavailable.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of technical grade this compound into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Prepare a series of calibration standards for the expected impurities in the mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 220 nm.

Visualizing the Analytical Workflow and Method Selection

To aid in understanding the experimental process and the decision-making for selecting the appropriate analytical technique, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Technical Grade This compound Dilution Dilution in appropriate solvent Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Volatile Impurities HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV Less Volatile Impurities Peak_Integration Peak Integration & Identification GC_MS->Peak_Integration HPLC_UV->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification Report Report Quantification->Report Impurity Profile Report

Caption: Experimental workflow for the analysis of trace impurities.

Method_Selection Start Need to Analyze Impurities in This compound Question1 Are impurities volatile and thermally stable? Start->Question1 GC_MS GC-MS is the preferred method (High resolution, sensitive, good for identification) Question1->GC_MS Yes HPLC_UV HPLC-UV is a suitable alternative (Good for less volatile compounds) Question1->HPLC_UV No / Unknown Consideration Consider availability of instrumentation and specific impurity characteristics GC_MS->Consideration HPLC_UV->Consideration

Caption: Logical flow for selecting an analytical method.

References

Cross-Validation of Analytical Methods for 1-Chloro-4-ethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of compounds of interest. This guide provides a comparative analysis of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of 1-Chloro-4-ethylbenzene. The cross-validation of these methods ensures the consistency and accuracy of analytical data across different platforms.

Comparative Performance Data

The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound. Data has been compiled from various sources analyzing this compound or structurally similar compounds.

Performance ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 98.0 - 102.0%93.81%[1]
Precision (% RSD) < 2.0%< 10%[2]
Limit of Detection (LOD) Typically in the low ng/mL range0.47 ng/mL[1]
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL rangeNot explicitly found for this compound

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are crucial for reproducibility and method transfer.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various matrices.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will be matrix-dependent and may involve extraction, filtration, and dilution to bring the analyte concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 140, 125, 105).[3]

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like methanol (B129727) or hexane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent to cover the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).

  • Sample Preparation: For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be employed. For solid samples, solvent extraction followed by cleanup may be necessary.

Cross-Validation Workflow

The process of cross-validating two different analytical methods involves a systematic comparison of their results for the same set of samples. This ensures that both methods provide equivalent and reliable data.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison and Evaluation Sample Homogenized Sample Aliquots HPLC_Analysis Analyze with Validated HPLC-UV Method Sample->HPLC_Analysis GCMS_Analysis Analyze with Validated GC-MS Method Sample->GCMS_Analysis HPLC_Data Obtain HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) HPLC_Data->Comparison GCMS_Data Obtain GC-MS Results GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Signaling Pathways and Logical Relationships

In the context of analytical method validation, the logical relationship between different validation parameters ensures the overall reliability of the method.

MethodValidation cluster_params Core Validation Parameters cluster_relationship Logical Dependencies Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ReliableMethod Reliable and Robust Method Accuracy->ReliableMethod Precision->Accuracy Precision->ReliableMethod LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->ReliableMethod

References

Benchmarking the performance of new catalysts against standard 1-Chloro-4-ethylbenzene coupling methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

The development of efficient and versatile catalytic systems is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For drug development professionals and researchers, the selection of an optimal catalyst for coupling reactions involving functionalized aryl chlorides like 1-Chloro-4-ethylbenzene is a critical decision that impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive comparison of new and standard catalytic methods for three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on this compound and structurally similar substrates.

Suzuki-Miyaura Coupling: A Tale of Two Catalyst Generations

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a powerful tool for the synthesis of biaryls. Here, we compare a standard catalyst system with a novel, high-performance catalyst.

Data Presentation: Suzuki-Miyaura Coupling

Catalyst SystemAryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Standard: Pd(PPh₃)₄1-Chloro-2-nitrobenzenePhenylboronic acidNa₂CO₃MeOH/H₂O (4:1)MW-Excellent-[1]
New: Pd-PEPPSI-CMP1-Chloro-4-methylbenzenePhenylboronic acidK₂CO₃MeOH8012960.5[2]
New: Pd-PEPPSI-CMP1-Chloro-4-fluorobenzenePhenylboronic acidK₂CO₃MeOH8012920.5

Experimental Protocols: Suzuki-Miyaura Coupling

Standard Protocol: Pd(PPh₃)₄ Catalyzed Coupling (Adapted from a similar procedure[3][4])

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) is placed in a round-bottom flask. A solution of Pd(PPh₃)₄ (0.02 mmol, 2 mol%) in a 4:1 mixture of methanol (B129727) and water (5 mL) is added. The reaction mixture is then heated under microwave irradiation until the starting material is consumed, as monitored by TLC or GC. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography.

New Catalyst Protocol: Pd-PEPPSI-CMP Catalyzed Coupling [2]

In a reaction vial, this compound (0.20 mmol), phenylboronic acid (0.30 mmol), potassium carbonate (0.40 mmol), and the Pd-PEPPSI-CMP catalyst (0.5 mol%) are combined in methanol (0.5 mL). The vial is sealed and the mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solid catalyst is removed by filtration. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Halide This compound Mixing Mix in Solvent Aryl_Halide->Mixing Boronic_Acid Phenylboronic Acid Boronic_Acid->Mixing Catalyst Pd Catalyst Catalyst->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Heating Heat (e.g., 80°C) Mixing->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Purification Chromatography Extraction->Purification Product 4-Ethyl-1,1'-biphenyl Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Expanding the Scope of C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the synthesis of a wide range of arylamines. We compare a standard palladium catalyst with a more recent N-heterocyclic carbene (NHC) ligated palladium catalyst.

Data Presentation: Buchwald-Hartwig Amination

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Standard: Pd(dba)₂ / XPhos4-ChlorotolueneMorpholine (B109124)NaOtBuTolueneReflux6941.5 (Pd), 3.0 (Ligand)[5]
New: (NHC)Pd(allyl)Cl4-ChlorotolueneMorpholineNaOtBuDioxane1000.1951.0[6]
New: (NHC)Pd(allyl)ClChlorobenzeneMorpholineNaOtBuDioxane1000.1991.0[6]

Experimental Protocols: Buchwald-Hartwig Amination

Standard Protocol: Pd(dba)₂ / XPhos Catalyzed Amination [5]

Under an inert atmosphere, a flask is charged with Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.). Toluene is added, and the mixture is stirred. This compound (1.0 equiv.) and morpholine (1.5 equiv.) are then added. The resulting mixture is heated to reflux for 6 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

New Catalyst Protocol: (NHC)Pd(allyl)Cl Catalyzed Amination [6]

In a glovebox, an oven-dried vial is charged with the (NHC)Pd(allyl)Cl catalyst (1.0 mol%) and sodium tert-butoxide (1.2 equiv.). This compound (1.0 equiv.) and morpholine (1.2 equiv.) are added, followed by dioxane. The vial is sealed and heated to 100 °C for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0L Pd(0)L OxAdd Oxidative Addition Pd0L->OxAdd PdII_ArX L-Pd(II)(Ar)X OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd HNR2 HNR₂ HNR2->Amine_Coord Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification Aryl_Chloride This compound Mixing_Solvent Mix in Solvent Aryl_Chloride->Mixing_Solvent Alkyne Phenylacetylene Alkyne->Mixing_Solvent Pd_Catalyst Pd Catalyst Pd_Catalyst->Mixing_Solvent Cu_Cocatalyst Cu(I) Cocatalyst Cu_Cocatalyst->Mixing_Solvent Base Base Base->Mixing_Solvent Reaction_Conditions Stir at RT or Heat Mixing_Solvent->Reaction_Conditions Quenching Quench Reaction Reaction_Conditions->Quenching Extraction Aqueous Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 1-Ethyl-4-(phenylethynyl)benzene Purification->Final_Product

References

A Researcher's Guide to Inter-laboratory Performance of 1-Chloro-4-ethylbenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of common analytical methodologies for the quantification of 1-Chloro-4-ethylbenzene. Tailored for researchers, scientists, and drug development professionals, this document emphasizes objective performance metrics and includes detailed experimental data to support the selection of appropriate analytical techniques. While direct inter-laboratory comparison studies exclusively for this compound are not publicly available, this guide draws upon performance data from proficiency testing of volatile organic compounds (VOCs) and validation studies of analogous compounds to present a reliable comparison.

The primary techniques for the analysis of this compound and similar VOCs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection between these methods often depends on the sample matrix, required sensitivity, and laboratory capabilities.

Comparative Analysis of Analytical Methods

The performance of an analytical method is typically evaluated based on several key parameters, including accuracy, precision, linearity, and the limit of detection (LOD). The following tables summarize the expected performance characteristics of GC-MS and HPLC for the analysis of halogenated volatile organic compounds like this compound, based on data from similar analytes.

Table 1: Performance Characteristics of GC-MS for Volatile Organic Compound Analysis

ParameterTypical PerformanceData Source Context
Limit of Detection (LOD) 0.05 - 2.4 ng/LAnalysis of DDT-related compounds in marine pore water by TD-GC/MS.[1]
Precision (RSD) < 10%Precision of the method, including contributions from fiber handling.[1]
Accuracy/Recovery 93.1% - 114%Based on performance for compounds in EPA Method 524.2.
Linearity (r²) > 0.995General requirement for quantitative analytical methods.

Table 2: Performance Characteristics of HPLC for Aromatic Compound Analysis

ParameterTypical PerformanceData Source Context
Limit of Detection (LOD) 1.54 µg/mLEstimation for modafinil (B37608) in bulk drug.[2]
Precision (RSD) < 2%For intra-day and inter-day precision for related compounds.[2]
Accuracy/Recovery 98.77% - 101.45%Good recoveries for related compounds.[2]
Linearity (r²) > 0.998Observed over a concentration range of 15-45 μg/ml.[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving comparability across different laboratories. Below is a representative protocol for the analysis of volatile organic compounds, including this compound, in water samples using Purge and Trap Gas Chromatography-Mass Spectrometry, based on principles from EPA Method 524.2.[3]

Protocol: Analysis of this compound in Water by Purge and Trap GC-MS

1. Principle: Volatile organic compounds are purged from a water sample by bubbling an inert gas through it. The purged compounds are trapped on a sorbent tube, then thermally desorbed onto a gas chromatographic column, separated, and detected by a mass spectrometer.

2. Instrumentation:

  • Purge and Trap System

  • Gas Chromatograph/Mass Spectrometer (GC-MS)

  • Capillary Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-VRX, or equivalent

3. Reagents and Standards:

  • Reagent Water: Purified water free of interfering compounds.

  • Methanol (B129727): Purge and trap grade.

  • Stock Standard Solution: 1000 µg/mL of this compound in methanol.

  • Working Standard Solutions: Prepared by diluting the stock standard solution in methanol to appropriate concentrations.

  • Internal Standard/Surrogate Spiking Solution: Prepared in methanol to monitor method performance.

4. Sample Collection and Preservation: Samples should be collected in glass vials with screw caps (B75204) and PTFE-lined septa. The vials should be completely filled to avoid headspace. Samples are to be preserved with hydrochloric acid to a pH <2 and stored at 4°C.

5. Procedure:

  • System Calibration:

    • Perform a multi-point calibration using working standards at a minimum of five concentration levels.

    • The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.

  • Sample Analysis:

    • Bring the sample to room temperature.

    • Add the internal standard/surrogate spiking solution to the sample.

    • Purge the sample for 11 minutes at 40 mL/min with helium or nitrogen.

    • Desorb the trapped analytes by heating the trap to 250°C for 4 minutes.

    • The desorbed analytes are transferred to the GC column.

    • The GC oven is temperature-programmed to separate the analytes.

    • The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.

6. Quality Control:

  • Method Blank: An aliquot of reagent water is analyzed to check for contamination.

  • Laboratory Control Sample (LCS): A standard of known concentration is analyzed to monitor method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of analyte is added to a sample to assess matrix effects on recovery and precision.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in an environmental sample.

Analytical_Workflow_for_1_Chloro_4_ethylbenzene cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting SampleCollection Sample Collection (Water/Soil/Air) Preservation Preservation (e.g., Acidification, Cooling) SampleCollection->Preservation Spiking Spiking (Internal Standards/Surrogates) Preservation->Spiking PurgeAndTrap Purge and Trap (for Volatiles) Spiking->PurgeAndTrap GC_Separation Gas Chromatography (Separation) PurgeAndTrap->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification QC_Check Quality Control Check (Blanks, LCS, MS/MSD) Quantification->QC_Check Reporting Final Report Generation QC_Check->Reporting

Caption: A typical workflow for this compound quantification.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-4-ethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Chloro-4-ethylbenzene is a critical aspect of laboratory and industrial operations. As a flammable liquid and a halogenated organic compound, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols to mitigate environmental and safety risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]

In the event of a spill, immediately remove all sources of ignition.[1] The spill should be contained and absorbed with an inert material such as vermiculite, dry sand, or earth.[2] The contaminated absorbent material poses the same hazards as the spilled product and must be collected in a suitable, closed container for disposal.[2]

Waste Classification and Segregation

Proper disposal begins with the correct classification of the waste. Chemical waste generators are responsible for determining if this compound waste is classified as hazardous and must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]

This compound is a halogenated organic compound.[3] Wastes containing halogenated compounds must be segregated from non-halogenated waste streams.[4] Some regulations specify that non-halogenated solvent waste must contain less than 2% of halogenated compounds; otherwise, it must be treated as halogenated waste.[4]

Due to its flammability (Flash Point: 62 °C / 143.6 °F), it may be classified under transportation regulations such as NA1993, Combustible Liquid, N.O.S., if shipped in bulk.[1]

Disposal Procedures

The primary and recommended method for the disposal of this compound is to send it to an approved waste disposal plant.[1][5] Under no circumstances should this chemical be discharged into drains or surface waters, as it is toxic to aquatic life with long-lasting effects.[1]

Operational Disposal Methods:

While detailed experimental protocols for laboratory-scale disposal are not typically published due to the regulated nature of hazardous waste management, the following industrial-scale methods are recommended for halogenated aromatic compounds. The selection of a specific method will depend on the quantity of waste, local regulations, and the capabilities of the licensed waste disposal facility.

  • Incineration: This is a common and effective method for the destruction of halogenated organic compounds. Specific types of incineration suitable for substances like this compound include:

    • Rotary Kiln Incineration: Suitable for a wide range of wastes, including liquids and solids.

    • Liquid Injection Incineration: Best for liquid wastes that can be atomized.

    • Fluidized Bed Incineration: An efficient combustion process for various waste types.

  • Landfill: The disposal of halogenated organic compounds in landfills is highly restricted.[5] Regulations may prohibit the landfilling of hazardous waste containing non-aqueous liquid halogenated solvents.[5] For aqueous solutions, there may be specific concentration limits; for example, some regulations prohibit landfilling if the waste contains more than 14,000 mg of halogenated compounds per kg.[5] It is crucial to consult specific land disposal restrictions (LDRs) to ensure compliance.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters for the disposal of halogenated organic compounds. The incineration data is for ethylbenzene, a closely related, non-halogenated aromatic compound, and serves as a valuable proxy in the absence of specific data for this compound.

ParameterValueDisposal MethodNotes
Incineration Temperature
Liquid Injection650–1,600 °CIncinerationData for Ethylbenzene.[6]
Rotary Kiln820–1,600 °CIncinerationData for Ethylbenzene.[6]
Fluidized Bed450–980 °CIncinerationData for Ethylbenzene.[6]
Incineration Residence Time
Liquid Injection0.1–2 secondsIncinerationData for Ethylbenzene.[6]
Rotary KilnSeconds (gases/liquids), Hours (solids)IncinerationData for Ethylbenzene.[6]
Fluidized BedSeconds (gases/liquids), Longer (solids)IncinerationData for Ethylbenzene.[6]
Concentration Limits
Halogenated Compounds in Non-Halogenated Waste< 2%Waste SegregationFor disposal as non-halogenated waste.[4]
Halogenated Compounds in Aqueous Waste for Landfill< 14,000 mg/kgLandfillExample from Illinois administrative code.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Hazardous Waste Characterization A->B C Is it a Hazardous Waste? B->C D Segregate as Halogenated Organic Waste C->D Yes K Non-Hazardous Waste Stream C->K No E Package in Approved, Labeled Container D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Pickup by Licensed Waste Disposal Contractor F->G H Select Appropriate Disposal Method G->H I Incineration (e.g., Rotary Kiln) H->I J Secure Landfill (If Permitted) H->J

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-4-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Chloro-4-ethylbenzene

This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Chemical Properties

This compound is classified as a flammable liquid and vapor that is harmful if swallowed.[1][2] It is also recognized as being toxic to aquatic life with long-lasting effects.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number622-98-0[3]
Molecular FormulaC₈H₉Cl[2][3]
Molecular Weight140.61 g/mol [2][3]
AppearanceColorless to light yellow clear liquid[5][6]
Density1.045 g/mL at 25 °C[3]
Flash Point60 - 62 °C (140 - 143.6 °F) - closed cup[3][4]
Hazard StatementsH226, H302, H411[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[7] All PPE should be inspected for integrity before each use.

Table 2: Recommended Personal Protective Equipment (PPE)

CategorySpecificationRationale & Source
Eye & Face Protection Chemical splash goggles or a faceshield combined with safety glasses.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to prevent eye contact.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®).Provides protection against skin contact. Gloves should be inspected for tears or holes before and during use.[4][7]
Body Protection Flame-resistant lab coat worn over personal clothing. An apron may be required for larger quantities.Protects against accidental splashes and skin exposure.[4][7]
Respiratory Protection All work must be conducted in a certified chemical fume hood. For emergencies or high airborne concentrations, a full-face respirator with an appropriate filter (e.g., type ABEK EN14387) is necessary.Prevents inhalation of hazardous vapors.[3][7]

Operational Plan: Step-by-Step Handling Procedures

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation and Pre-Handling
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned procedure.

  • Safety Equipment: Confirm that a certified chemical fume hood is operational. Locate the nearest safety shower, eyewash station, and fire extinguisher.

  • Ignition Sources: Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[1]

Handling and Use
  • Don PPE: Put on all required personal protective equipment as specified in Table 2 before entering the laboratory.[7]

  • Ventilation: All handling and dispensing of this compound must occur inside a certified chemical fume hood to avoid vapor inhalation.[1][7]

  • Dispensing: Use non-sparking tools for all transfers.[1] Ground and bond the container and receiving equipment to prevent static discharge.[1] Keep the container tightly closed when not in use.[1][8]

  • Avoid Contact: Prevent contact with skin and eyes and avoid the formation of aerosols.[1] Do not eat, drink, or smoke in the work area.[1]

Post-Experiment
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat and incompatible materials.[1][4]

G cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling risk_assessment 1. Conduct Risk Assessment locate_safety 2. Locate Safety Equipment (Fume Hood, Eyewash, etc.) risk_assessment->locate_safety clear_ignition 3. Clear Ignition Sources locate_safety->clear_ignition don_ppe 4. Don Appropriate PPE clear_ignition->don_ppe use_fume_hood 5. Handle Exclusively in Certified Fume Hood don_ppe->use_fume_hood dispense 6. Dispense Using Non-Sparking Tools use_fume_hood->dispense store_properly 7. Keep Container Tightly Closed dispense->store_properly decontaminate 8. Decontaminate Surfaces and Equipment store_properly->decontaminate dispose_ppe 9. Doff and Dispose of PPE in Hazardous Waste decontaminate->dispose_ppe wash_hands 10. Wash Hands Thoroughly dispose_ppe->wash_hands final_storage 11. Store Chemical Securely wash_hands->final_storage

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Do not empty this compound into drains.[4]

Waste Characterization
  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4]

Waste Segregation and Collection
  • Liquid Waste: Collect unused this compound and solutions in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Solids: Collect contaminated materials (e.g., gloves, absorbent pads, glassware) in a separate, clearly labeled hazardous waste container.

Final Disposal
  • Dispose of all waste contents and containers through an approved waste disposal plant.[5][8]

  • Recommended disposal methods include rotary kiln incineration, liquid injection incineration, or burial in a secured landfill after absorption onto a material like vermiculite (B1170534) or dry sand.[9]

G start Waste Generated characterize 1. Characterize Waste (Consult Regulations) start->characterize segregate 2. Segregate Waste Streams characterize->segregate liquid Liquid Waste (e.g., Unused Chemical) segregate->liquid solid Contaminated Solids (e.g., Gloves, Paper) segregate->solid label_container 3. Use Labeled, Sealed Hazardous Waste Containers liquid->label_container solid->label_container store 4. Store in Designated Secondary Containment Area label_container->store contact_ehs 5. Arrange Pickup via Approved Waste Disposal Service store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of this compound waste.

First-Aid and Emergency Procedures

Immediate action is required in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[4]

  • Inhalation: Remove the individual to fresh air. If breathing difficulties occur, get medical attention immediately.[4]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention.[4]

  • Fire: In case of fire, use CO₂, dry chemical, or foam for extinction. Water mist can be used to cool closed containers.[4] Wear self-contained breathing apparatus and full protective gear.[4]

  • Spill: Remove all ignition sources. Ensure adequate ventilation. Wear full PPE. Sweep or shovel up the material and place it into a suitable container for disposal.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-ethylbenzene
Reactant of Route 2
1-Chloro-4-ethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.